3,5-Dibromopyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347315 | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-99-5 | |
| Record name | Pyridine, 3,5-dibromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Introduction and Strategic Importance
An In-depth Technical Guide to 3,5-Dibromopyridine 1-oxide
This guide provides a comprehensive technical overview of this compound (CAS No. 2402-99-5), a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all claims in verifiable, authoritative sources.
This compound is a highly functionalized heterocyclic compound. Its strategic importance stems from the unique electronic properties conferred by the N-oxide group and the two bromine atoms on the pyridine ring. The N-oxide function acts as an internal oxidizing agent and, more critically, as a powerful electron-withdrawing group that activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). The bromine atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions. This combination makes it a valuable building block for introducing substituted pyridine moieties into complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2402-99-5 | [3][4][5][6] |
| Molecular Formula | C₅H₃Br₂NO | [3][6] |
| Molecular Weight | 252.89 g/mol | [3][6] |
| Appearance | White to orange or green powder/crystal | [5] |
| Purity | Typically >98.0% (GC) | [5] |
| Melting Point | 143.0 to 146.0 °C | [5] |
| Storage | Recommended in a cool, dark place (<15°C) under an inert atmosphere |
Spectroscopic Data for Structural Verification
Spectroscopic analysis confirms the identity and purity of this compound. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR data is presented below.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| H-2, H-6 | ~8.4 | Singlet (broad) | DMSO-d₆ |
| H-4 | ~7.8 | Singlet (broad) | DMSO-d₆ |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The provided data is an approximation based on typical spectra for similar compounds.[7]
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the direct oxidation of its precursor, 3,5-Dibromopyridine. The choice of oxidant and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.
Workflow for the Synthesis of this compound
Caption: High-level workflow for the two-stage synthesis of this compound.
Detailed Experimental Protocol: N-Oxidation
This protocol is adapted from established methodologies for the N-oxidation of pyridine derivatives, emphasizing safety and efficiency.[8]
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Trifluoroacetic acid (as solvent)
-
30% Hydrogen peroxide (H₂O₂) (2.5 eq)
-
Four-hole round-bottom flask
-
Magnetic stirrer and heating mantle
-
Addition funnel
-
Thermometer
Procedure:
-
Dissolution: In a four-hole flask, dissolve 3,5-Dibromopyridine (e.g., 300g, 1.27 mol) in trifluoroacetic acid (e.g., 300 mL) at room temperature (20-25 °C) with stirring.[8] This forms the reaction solution.
-
Temperature Control: Heat the reaction mixture to the target temperature, typically between 40-80 °C (a temperature of 70 °C is cited in one microreactor-based synthesis).[8]
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 358.8g, 3.166 mol) to the reaction mixture via an addition funnel over 30-60 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes. Trifluoroacetic acid acts as both a solvent and a catalyst, forming a more potent oxidizing species (peroxytrifluoroacetic acid) in situ.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral. Caution: Neutralization is highly exothermic and releases CO₂ gas; perform slowly in a well-ventilated fume hood.
-
Purification: The crude product, which often precipitates as an off-white solid, is collected by filtration.[8] Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.
Self-Validation: The success of the synthesis is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) and the melting point of the final product with the reference values listed in Section 2.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the pyridine N-oxide ring.
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group strongly deactivates the ring towards electrophilic attack but powerfully activates the C2 and C6 positions towards nucleophilic attack. This is due to its ability to stabilize the negative charge in the Meisenheimer intermediate.
Caption: Generalized mechanism for SNAr on this compound.
This reactivity allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at the C2/C6 positions. The bromine at C5 remains, providing a site for subsequent functionalization, often via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This step-wise functionalization is a cornerstone of its utility in building complex molecular architectures.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its applications are broad and impactful.
-
Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs). The substituted pyridine motif is prevalent in drugs targeting a range of conditions. The compound serves as an intermediate in the development of novel antimicrobial and anti-inflammatory agents.[1][2]
-
Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides. The pyridine core is a well-known toxophore, and specific substitution patterns derived from this intermediate can enhance efficacy and selectivity.[1][2]
-
Materials Science: The rigid, functionalizable core of this compound makes it a candidate for developing novel polymers, coatings, and organic electronic materials.[2]
-
Organic Chemistry Research: It serves as a versatile reagent for creating complex heterocyclic molecules for fundamental research, including studies on enzyme inhibition and receptor binding.[2]
Safety, Handling, and Disposal
As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.
Hazard Profile:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Mandatory Handling Protocols:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
References
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry. [Link]
- SAFETY DATA SHEET - 3,5-Dibromopyridine. Fisher Scientific. [Link]
- 3,5-Dibromopyridine. NIST WebBook. [Link]
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
- 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. fishersci.ca [fishersci.ca]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
3,5-Dibromopyridine 1-oxide molecular weight
An In-Depth Technical Guide to 3,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and advanced organic synthesis. Its strategic disubstitution with bromine atoms, combined with the activating nature of the N-oxide moiety, renders it a uniquely versatile intermediate. This guide provides an in-depth examination of its core physicochemical properties, synthesis methodologies, and significant applications. We will explore the mechanistic rationale behind its reactivity, present a detailed experimental protocol for its preparation, and discuss its utility in the development of novel therapeutics and other advanced materials, thereby offering a comprehensive resource for professionals in the field.
Core Molecular and Physicochemical Properties
This compound, identified by CAS number 2402-99-5, is a stable, solid compound at room temperature.[][2] The presence of two bromine atoms on the pyridine ring, meta to the nitrogen, significantly influences its electronic properties and reactivity. The N-oxide functional group further activates the pyridine ring, making it susceptible to a range of chemical transformations that are often challenging with the parent pyridine. This dual functionality is the cornerstone of its value in synthetic chemistry.[3][4]
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 252.89 g/mol | [][4][5] |
| Molecular Formula | C₅H₃Br₂NO | [][4][5] |
| CAS Number | 2402-99-5 | [][4][5] |
| Appearance | White to creamish or light orange powder/crystal | [2][4][6] |
| Melting Point | 134-148 °C | [][4][6] |
| Density | 2.15 g/cm³ | [] |
| Boiling Point | 387.1°C at 760 mmHg | [] |
| Purity | ≥ 98% (by GC) | [4][6] |
Molecular Structure
The structure of this compound is foundational to its chemical behavior. The N-oxide group acts as an internal oxidizing agent and influences the electron density of the pyridine ring, while the bromine atoms serve as excellent leaving groups or participants in coupling reactions.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the direct N-oxidation of its precursor, 3,5-Dibromopyridine. Modern synthetic methods leverage microreactors to achieve superior control over reaction conditions, enhancing both safety and yield.
Synthesis Workflow: N-Oxidation via Microreactor
The oxidation of 3,5-Dibromopyridine is typically performed using a strong oxidizing agent like hydrogen peroxide in an acidic medium, such as trifluoroacetic acid.[7] The use of a microreactor is a key process intensification strategy. It offers a high surface-area-to-volume ratio, which facilitates rapid heat transfer and precise temperature control. This is critical for managing the exothermic nature of the oxidation reaction, preventing runaway reactions and minimizing the formation of byproducts.[7]
Caption: Continuous flow synthesis via a microreactor.
Experimental Protocol: Microreactor Synthesis
This protocol is adapted from methodologies described for the efficient preparation of this compound.[7]
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Trifluoroacetic acid (as solvent)
-
30% Hydrogen Peroxide (2.5 eq)
-
Microreactor system with two inlet pumps and temperature/pressure control
Procedure:
-
Prepare Reaction Liquid I: In a suitable flask, dissolve 3,5-Dibromopyridine in trifluoroacetic acid under controlled temperature (20-25°C) to a known concentration (e.g., 3.05 mol/L).[7]
-
Prepare Reaction Liquid II: Use a commercially available 30% hydrogen peroxide solution.[7]
-
System Setup: Set the microreactor temperature to the desired level (e.g., 70°C) and the pressure to a safe operating level (e.g., 0.5 MPa).[7]
-
Initiate Flow: Using precision pumps, introduce Reaction Liquid I and Reaction Liquid II into the microreactor at flow rates calculated to achieve the desired stoichiometric ratio (e.g., 1:2.5 of pyridine to H₂O₂).[7]
-
Reaction and Collection: The reactants mix and react within the microreactor. The residence time is typically short (e.g., 30 seconds). The effluent containing the product is continuously collected in a receiving flask.[7]
-
Purification: The collected solution is processed through standard workup procedures, which may include neutralization, extraction, and recrystallization to yield pure, off-white crystals of this compound.[7]
Self-Validating System: The continuous flow nature of this protocol allows for real-time monitoring of reaction parameters. Any deviation in temperature or pressure can be immediately detected, ensuring high reproducibility and safety. The high yield and purity achieved validate the efficiency of the controlled reaction environment.[7]
Applications in Research and Drug Development
The synthetic utility of this compound is extensive, primarily serving as a versatile intermediate for introducing the 3,5-disubstituted pyridine scaffold into more complex molecules.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[4][8] Its structure is a valuable pharmacophore. For instance, derivatives have been developed as potent agents against drug-resistant Mycobacterium tuberculosis by targeting essential enzymes in the mycobacterial cell wall synthesis pathway.[9]
-
Agrochemicals: The compound is used in the formulation of next-generation pesticides and herbicides, where the pyridine core is often associated with biological activity.[4][8]
-
Organic Chemistry Reagent: It is highly valued for its ability to undergo diverse chemical reactions, such as nucleophilic aromatic substitutions (SNA_r_) and metal-catalyzed coupling reactions (e.g., Suzuki coupling).[4][10] This allows for the precise and selective introduction of various functional groups, facilitating the creation of complex molecular architectures.[4][11]
-
Material Science: Researchers are exploring its use in the development of advanced materials, such as specialized polymers and coatings, leveraging the unique electronic and physical properties conferred by the dibrominated N-oxide structure.[4][8]
Spectroscopic and Analytical Characterization
Characterization of 3,5-Dibromopyridine and its N-oxide derivative is routinely performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. For the parent 3,5-Dibromopyridine, characteristic signals appear in the aromatic region, typically with distinct shifts for the protons at the C2, C4, and C6 positions.[12]
-
Gas Chromatography (GC): GC is often cited as the method for purity analysis, with typical purities of commercial-grade material being ≥98.0%.[2][4]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern, which shows a characteristic isotopic distribution due to the two bromine atoms.[13]
Safety, Handling, and Storage
As with its precursor, 3,5-Dibromopyridine, proper handling of this compound is crucial. The parent compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14][15][16]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][16] Avoid breathing dust and prevent contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] Some suppliers recommend storage at 0-8 °C under an inert gas atmosphere, as the compound can be air-sensitive.[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery, agrochemistry, and material science. Its precise molecular weight of 252.89 g/mol and well-defined physicochemical properties, combined with its versatile reactivity, make it an indispensable intermediate. The adoption of advanced synthesis techniques, such as microreactor technology, further enhances its accessibility and utility, ensuring its continued importance for researchers and scientists developing the next generation of complex functional molecules.
References
- J&K Scientific. (n.d.). 3,5-Dibromopyridine N-oxide.
- Fisher Scientific. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
- Cenmed Enterprises. (n.d.). 3 5 Dibromopyridine N Oxide >= 98% (Gc) 25 G.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- NIST. (n.d.). 3,5-Dibromopyridine.
- PubChem. (n.d.). 3,5-Dibromopyridine.
- PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.
Sources
- 2. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. cenmed.com [cenmed.com]
- 7. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. innospk.com [innospk.com]
- 12. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 13. 3,5-Dibromopyridine [webbook.nist.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ca [fishersci.ca]
An In-Depth Technical Guide to 3,5-Dibromopyridine 1-oxide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromopyridine 1-oxide is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique electronic and steric properties, stemming from the presence of two bromine atoms and an N-oxide functional group, make it a versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] The N-oxide group not only influences the reactivity of the pyridine ring but also enhances the solubility and bioavailability of its derivatives, a feature of significant interest in drug discovery. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its handling and safety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in various chemical transformations and analytical procedures.
Core Physical Characteristics
| Property | Value | Source(s) |
| CAS Number | 2402-99-5 | [3] |
| Molecular Formula | C₅H₃Br₂NO | [3][] |
| Molecular Weight | 252.89 g/mol | [3][] |
| Appearance | Off-white to beige or creamish crystalline powder | |
| Melting Point | 134-144 °C | [] |
| Boiling Point | 387.1 °C at 760 mmHg (Predicted) | [] |
| Density | 2.15 g/cm³ (Predicted) | [] |
Solubility Profile
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of its precursor, 3,5-dibromopyridine. This transformation is a critical step in modifying the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.
Reaction Principle
The oxidation of the nitrogen atom in the pyridine ring is a common strategy to alter its reactivity. The lone pair of electrons on the nitrogen atom attacks an oxygen-transfer agent, such as a peroxy acid or hydrogen peroxide, to form the N-oxide. This process decreases the electron density of the ring, particularly at the ortho and para positions, making them more electrophilic.
Experimental Protocol: N-Oxidation of 3,5-Dibromopyridine
This protocol is based on a general method for the N-oxidation of pyridines and adapted from a patented procedure for the synthesis of 3,5-dibromopyridine-N-oxide.[5]
Materials:
-
3,5-Dibromopyridine
-
Hydrogen Peroxide (30% aqueous solution)
-
An organic acid (e.g., trifluoroacetic acid or acetic acid)
-
An appropriate organic solvent (e.g., trifluoroacetic acid)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dibromopyridine in an appropriate organic solvent, such as trifluoroacetic acid.[5] The concentration should be carefully chosen to ensure complete dissolution.
-
Addition of Oxidizing Agent: While stirring the solution, slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide. The addition should be performed cautiously to control the reaction temperature, as the oxidation is an exothermic process.
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 40°C and 80°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product is then precipitated by the addition of cold water. The resulting solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum to yield the crude this compound.[5] Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: Hydrogen peroxide in the presence of an acid is a common and effective reagent for N-oxidation. The acid protonates the oxygen of the peroxide, making it a better leaving group and facilitating the transfer of an oxygen atom to the nitrogen.
-
Temperature Control: Maintaining the reaction temperature within the specified range is crucial. Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of the product and the oxidizing agent.
-
Purification: The precipitation with water is an effective method for isolating the product, as this compound is expected to have low solubility in water. Washing with water removes any residual acid and unreacted hydrogen peroxide.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Accurate characterization of this compound is paramount to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C2/C6 and C4 positions. A patent for the synthesis of this compound reports the following ¹H NMR data in an unspecified solvent: 7.97 ppm (s, 1H) and 8.61 ppm (s, 2H).[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
N-O Stretch: A strong absorption band typically in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, generally below 800 cm⁻¹.
-
Aromatic C-H and C=C/C=N stretches: Bands in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (252.89 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways may include the loss of an oxygen atom or a bromine atom. The mass spectrum of the precursor, 3,5-dibromopyridine, shows a molecular ion at m/z 237 and a base peak also at m/z 237, with a characteristic isotopic pattern for two bromine atoms.[7][8]
Diagram of the Analytical Workflow:
Caption: Workflow for the analytical characterization of this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its unique reactivity profile. The presence of the N-oxide group activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 6-positions. The bromine atoms can also participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Its utility is particularly evident in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2] For instance, it can serve as a precursor for the synthesis of substituted pyridines with potential biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on its hazards and handling procedures.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. This guide has provided a detailed overview of its physical properties, a practical synthesis protocol, and a comprehensive approach to its analytical characterization. By understanding these fundamental aspects, researchers and scientists can effectively and safely utilize this versatile building block in their synthetic endeavors.
References
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents. (n.d.).
- Wiley-VCH. (2007).
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. (n.d.). The Royal Society of Chemistry.
- 3,5-Dibromopyridine. (n.d.). NIST WebBook.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). (n.d.). NP-MRD.
- 3,5-Dibromopyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- Pyridine-n-oxide. (n.d.). Organic Syntheses Procedure.
- 3,5-Dibromopyridine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- 3,5-Dibromopyridine | C5H3Br2N | CID 69369. (n.d.). PubChem.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.).
- 3,5-Dibromopyridine N-oxide | 2402-99-5. (n.d.). J&K Scientific.
- Pyridine, 1-oxide. (n.d.). NIST WebBook.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 6. 3,5-Dibromopyridine(625-92-3) 13C NMR [m.chemicalbook.com]
- 7. 3,5-Dibromopyridine [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
Technical Guide on the Physicochemical Properties of 3,5-Dibromopyridine 1-oxide
Abstract: This document provides an in-depth technical examination of 3,5-Dibromopyridine 1-oxide, a pivotal intermediate in pharmaceutical and agrochemical synthesis.[1] The primary focus is the accurate determination and interpretation of its melting point, a critical parameter indicative of purity and identity. We will explore the causality behind experimental choices in its synthesis, purification, and analysis, offering field-proven insights for researchers, scientists, and drug development professionals. This guide establishes a framework for understanding how the molecular transformation from 3,5-Dibromopyridine to its N-oxide derivative significantly alters its physical properties and how to validate these properties through rigorous experimental protocols.
Introduction: The Significance of N-Oxidation in Pyridine Chemistry
Pyridine derivatives are fundamental building blocks in medicinal chemistry and material science.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The introduction of an N-oxide moiety, converting a pyridine to a pyridine N-oxide, is a common and powerful strategy. This transformation drastically alters the electron density of the pyridine ring, influencing its reactivity and intermolecular interactions.
This compound (CAS RN: 2402-99-5) is a prime example of such a functionalized intermediate.[3][4] It serves as a versatile precursor in the development of antimicrobial and anti-inflammatory drugs, as well as in the formulation of advanced agrochemicals.[1] For professionals in drug development, the purity of such an intermediate is paramount, as impurities can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. The melting point is the first and most fundamental indicator of a compound's purity, making its accurate determination a non-negotiable aspect of quality control.
Core Physicochemical Properties: A Comparative Analysis
The oxidation of the nitrogen atom in 3,5-Dibromopyridine introduces a highly polar N-O bond. This significantly increases the molecule's dipole moment and its capacity for strong intermolecular dipole-dipole interactions and hydrogen bonding. The direct consequence of this is a substantial elevation in its melting point compared to its non-oxidized precursor.
Data Presentation:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | White to pale cream crystals or powder | 110-115[5] |
| This compound | 2402-99-5 | C₅H₃Br₂NO | 252.89 | White to off-white powder or crystals | 143-146 [3] |
Note: The observed melting point can be a range. A narrow range is indicative of high purity, whereas a broad range typically suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature span.
Synthesis and Purification: The Foundation of an Accurate Melting Point
An accurate melting point is only meaningful if the compound is pure. The journey to a pure sample begins with its synthesis and subsequent purification. The protocols for these steps are not merely procedural; they are designed to mitigate the formation of byproducts and effectively remove any that do form.
Synthesis of this compound
A modern and efficient method for the N-oxidation of 3,5-Dibromopyridine involves using a strong oxidizing agent like hydrogen peroxide in an acidic medium, often facilitated by a microreactor for enhanced control over reaction conditions.[6]
Experimental Protocol: N-Oxidation via Microreactor
-
Preparation of Reactant Solutions:
-
Microreactor Setup and Reaction:
-
Set the temperature of the microreactor to between 40°C and 80°C.[6] The precise temperature control afforded by a microreactor is critical for preventing over-oxidation or decomposition.
-
Pump Solution I and Solution II into the microreactor at controlled flow rates. A typical molar ratio of 3,5-Dibromopyridine to hydrogen peroxide is 1:2.5 to ensure complete conversion.[6]
-
The continuous flow nature of the reactor ensures rapid mixing and efficient heat transfer, leading to high yields and minimal byproduct formation in a short residence time (e.g., 30 seconds).[6]
-
-
Work-up and Isolation:
-
Collect the reaction effluent in a receiving flask.
-
Induce precipitation of the product by adding the reaction mixture to cold water. The highly polar N-oxide is less soluble in water than the acidic reaction medium.
-
Isolate the precipitated off-white solid by vacuum filtration.[6]
-
Purification by Recrystallization
The crude product from the synthesis will contain residual starting material, solvent, and potentially minor byproducts. Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on the polarity of this compound, a polar protic solvent like ethanol or a mixture such as ethanol/water is a suitable starting point for solvent screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the growth of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of precipitated crystals.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Workflow Visualization
The following diagram illustrates the logical flow from starting material to a purified product ready for analysis.
Caption: Workflow from synthesis to final analysis of this compound.
The Self-Validating System: Melting Point Determination and Spectroscopic Confirmation
Trustworthiness in experimental science is achieved when results are internally consistent and validated by orthogonal methods. The melting point provides a measure of purity, which is then confirmed by spectroscopic analysis that verifies the chemical structure.
Protocol for Melting Point Determination
-
Sample Preparation: Ensure the purified crystalline sample is completely dry. A small amount of residual solvent can act as an impurity and depress the melting point.
-
Loading: Finely crush a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 143°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. For this compound, a sharp range such as 144-145°C would indicate high purity.
Authoritative Grounding: NMR Spectroscopy
While the melting point suggests purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
For this compound, the expected ¹H NMR signals would confirm the successful oxidation and the integrity of the pyridine ring structure. Published data indicates signals around δ 7.97 (singlet, 1H) and δ 8.61 (singlet, 2H).[6] The simplicity of the spectrum (two singlets) is consistent with the symmetrical nature of the molecule. This spectroscopic signature, when observed in a sample that also exhibits a sharp and correct melting point, provides a high degree of confidence in both the identity and purity of the material.
Conclusion
The melting point of this compound is a fundamental physical constant that serves as a reliable and accessible indicator of its purity. A value in the range of 143-146°C is consistently reported.[3] However, this value is only meaningful when contextualized within a robust framework of synthesis, purification, and analytical validation. By understanding the chemical principles that govern its synthesis and the physical principles behind its purification, researchers can confidently prepare and utilize high-purity this compound as a critical intermediate in the development of novel pharmaceuticals and other advanced chemical applications.
References
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis. Retrieved from The Royal Society of Chemistry website. [Link]
- HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4. [Link]
- Stenutz. (n.d.). 3,5-dibromopyridine.
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
- NIST. (n.d.). 3,5-Dibromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. innospk.com [innospk.com]
- 6. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3,5-Dibromopyridine 1-Oxide
This guide provides a comprehensive overview for the synthesis of 3,5-Dibromopyridine 1-oxide, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of two bromine atoms and an N-oxide functionality offers multiple reaction sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.[1][2][3] This document delves into the core principles of the N-oxidation of 3,5-dibromopyridine, presenting detailed experimental protocols, mechanistic insights, and critical safety considerations.
Introduction: The Strategic Importance of this compound
This compound serves as a key precursor in the synthesis of a wide array of more complex heterocyclic compounds. The N-oxide moiety not only enhances the solubility of the molecule but also modulates its electronic properties. This activation of the pyridine ring is pivotal for subsequent electrophilic substitution reactions, such as nitration, often directing incoming substituents to the C-4 position.[3] Its utility is well-documented in the synthesis of various biologically active molecules, underscoring its importance for researchers and professionals in drug discovery and development.[1][2]
The Chemistry of N-Oxidation: Mechanism and Rationale
The conversion of 3,5-dibromopyridine to its corresponding N-oxide is a classic example of an N-oxidation reaction. This process involves the transfer of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine ring.
Mechanistic Pathway
The generally accepted mechanism for pyridine N-oxidation using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the N-O bond and the release of the corresponding carboxylic acid.
Diagram: Generalized Mechanism of Pyridine N-Oxidation
Caption: Workflow for the continuous synthesis of this compound.
Data Presentation and Yield Comparison
The efficiency of the synthesis can vary depending on the chosen method. Below is a summary of reported yields and purities.
| Method | Oxidizing System | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Batch | H₂O₂ / Trifluoroacetic Acid | 50-70 | 85 | 98.4 | [4] |
| Microreactor | H₂O₂ / Acetic Acid | 40 | 90.2 | 99.5 | [4] |
| Microreactor | H₂O₂ / Trifluoroacetic Acid | 60 | 95 | 99.2 | [4] |
| Microreactor | H₂O₂ / Trifluoroacetic Acid | 65 | 98.9 | 99.7 | [4] |
As the data indicates, the microreactor synthesis generally provides higher yields and purities compared to the batch process. [4]This is attributed to the superior control over reaction parameters such as temperature and stoichiometry in a continuous flow system.
Safety and Handling: A Paramount Concern
Both the starting material, 3,5-dibromopyridine, and the oxidizing agents used in this synthesis require careful handling.
3,5-Dibromopyridine:
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. [5]May also cause respiratory irritation. [5]* Precautions: Wear protective gloves, clothing, and eye/face protection. [5]Use only in a well-ventilated area or outdoors. [5]Wash hands thoroughly after handling. [5] Peroxy Compounds (e.g., Hydrogen Peroxide, m-CPBA):
-
Hazards: Strong oxidizers. Can be explosive, especially m-CPBA, when subjected to shock or friction.
-
Precautions: Always work behind a safety shield when handling peracids. [6]Add the peroxy compound slowly to control the reaction rate and prevent a buildup of unreacted reagent. [6]Ensure efficient stirring and cooling as these reactions are often exothermic. [6]Store m-CPBA at a recommended temperature of 2-8°C. [7] Spill and Waste Disposal:
-
In case of a spill, prevent further leakage if safe to do so. [8]Absorb liquid spills with an inert material. [8]For solid peroxides, keep the spill wet with an appropriate inert solvent. [7]Dispose of all chemical waste in accordance with local, regional, and national regulations. [9]
Conclusion
The synthesis of this compound is a well-established and crucial transformation for the production of valuable chemical intermediates. While traditional batch methods using hydrogen peroxide and a carboxylic acid are effective, modern continuous flow techniques using microreactors offer significant advantages in terms of yield, purity, and safety. [4]A thorough understanding of the reaction mechanism, careful selection of the oxidizing agent, and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.
References
- Preparation method of 3,5-dibromopyridine-N-oxide. (CN104447531A).
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. [Link]
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
- Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]
- Pyridine-N-oxide. Organic Syntheses Procedure. [Link]
- Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters Vol. 11, No.3|447-452| May-July|2021. [Link]
- Pyridine-N-oxide. Wikipedia. [Link]
- Standard Operating Procedure - 3-Chloroperbenzoic acid (mCPBA). UCLA Chemistry & Biochemistry. [Link]
- Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Preparation of 3,5-Dibromopyridine 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromopyridine 1-oxide is a pivotal intermediate in the synthesis of a variety of functionalized pyridine derivatives for the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties make it a valuable building block in drug discovery and material science.[2] This guide provides a comprehensive overview of a robust and high-yield method for the preparation of this compound, focusing on the direct oxidation of 3,5-Dibromopyridine. The document delves into the underlying chemical principles, provides detailed, field-tested protocols, and discusses the critical parameters that ensure a safe, efficient, and reproducible synthesis.
Introduction: The Strategic Importance of this compound
Pyridine N-oxides are a class of heterocyclic compounds with distinct reactivity compared to their parent pyridines. The N-oxide functional group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, opening up diverse avenues for molecular elaboration. This compound, in particular, serves as a key precursor. The bromine atoms at the 3 and 5 positions can be readily transformed through various cross-coupling reactions, while the N-oxide moiety can direct further functionalization or be removed at a later synthetic stage. This versatility makes it an important intermediate for creating complex molecules, including novel pharmaceutical agents.[1][2]
Foundational Chemistry: The N-Oxidation of Pyridines
The conversion of a pyridine to its corresponding N-oxide is a classic oxidation reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an oxygen-transfer agent. Common oxidants for this transformation include peroxy acids (like m-CPBA), hydrogen peroxide in the presence of an acid catalyst, and other specialized reagents.[3] The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions, especially with substituted pyridines.
For the synthesis of this compound, a prevalent and efficient method involves the use of hydrogen peroxide in conjunction with a strong organic acid, such as trifluoroacetic acid or acetic acid.[4] The acid protonates the pyridine nitrogen, making it more susceptible to oxidation, and also activates the hydrogen peroxide.
Synthesis of the Precursor: 3,5-Dibromopyridine
A reliable supply of the starting material, 3,5-Dibromopyridine, is essential. While commercially available, understanding its synthesis can be beneficial. A common laboratory-scale preparation involves the direct bromination of pyridine.[5] This reaction typically requires harsh conditions, using bromine in the presence of concentrated sulfuric acid and thionyl chloride at elevated temperatures.[5]
Key Properties of 3,5-Dibromopyridine:
-
Appearance: Light yellow to white solid[6]
-
Molecular Formula: C₅H₃Br₂N
-
Molecular Weight: 236.89 g/mol [5]
-
Melting Point: 110-115 °C
-
Boiling Point: 222 °C[6]
Core Synthesis: Preparation of this compound
This section details a highly efficient and scalable method for the N-oxidation of 3,5-Dibromopyridine. The protocol is based on a well-documented procedure utilizing hydrogen peroxide and an acid catalyst, which has been shown to produce the target compound in high yield and purity.[4]
Reaction Mechanism
The reaction proceeds through the activation of hydrogen peroxide by the acidic medium, which then acts as the oxygen donor to the nucleophilic nitrogen of the 3,5-Dibromopyridine.
Caption: Overall reaction scheme for the N-oxidation of 3,5-Dibromopyridine.
Experimental Protocol: Batch Process
This protocol is adapted from a demonstrated synthetic method.[4]
Materials:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water (frozen)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3,5-Dibromopyridine (e.g., 10 g, 0.04 mol).
-
Solvent Addition: Add the organic acid (e.g., 10 ml of trifluoroacetic acid) to the flask and stir to dissolve the starting material.
-
Heating: Gently heat the mixture to 50 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 11.95 g, 0.11 mol) dropwise via the dropping funnel, maintaining the reaction temperature.
-
Reaction Progression: After the addition is complete, raise the temperature to 70 °C and maintain for 1 hour.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction solution into a beaker containing frozen deionized water (e.g., 200 ml) and stir for 10 minutes.
-
A precipitate of off-white crystals will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with cold deionized water until the pH of the filtrate is neutral (pH ≈ 7).
-
Dry the purified product under vacuum to obtain this compound.
-
Data Presentation: Reaction Condition Optimization
The choice of acid and temperature can influence the reaction yield. The following table summarizes results from various reported conditions.[4]
| Example | Starting Material (3,5-Dibromopyridine) | Acid | H₂O₂ (30%) | Temperature | Yield | Purity |
| 1 | 10 g | Trifluoroacetic Acid (10 ml) | 11.95 g | 70 °C | 85% | 98.4% |
| 2 | 300 g | Trifluoroacetic Acid (300 ml) | 358.8 g | 70 °C (in microreactor) | 98.9% | 99.7% |
| 3 | 101.37 g | Acetic Acid | (Not specified) | 40 °C | 90.2% | 99.5% |
Advanced Synthesis: Microreactor Technology
For improved heat and mass transfer, enhanced safety, and better reproducibility, a continuous flow microreactor setup can be employed.[4] This approach is particularly advantageous for larger-scale production.
Caption: Workflow for the synthesis of this compound using a microreactor.
In this setup, two streams—one containing 3,5-Dibromopyridine in an organic acid and the other an aqueous solution of hydrogen peroxide—are pumped into a heated microreactor. The reaction occurs rapidly and efficiently within the reactor, and the product stream is collected for subsequent work-up and purification.[4] This method offers superior control over reaction parameters, leading to higher yields and purity.[4]
Safety and Handling
Self-Validating Protocols and Trustworthiness:
-
Hazard Identification:
-
3,5-Dibromopyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.
-
Hydrogen Peroxide (30%): Strong oxidizer. Contact with other materials may cause a fire. Causes severe skin burns and eye damage.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Reaction Quenching: The addition of the reaction mixture to a large volume of cold water is a critical step to quench the reaction and dilute the corrosive acid.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The preparation of this compound via the direct oxidation of 3,5-Dibromopyridine with hydrogen peroxide in an acidic medium is a reliable and high-yielding method. This guide has provided a detailed protocol, an overview of the reaction mechanism, and considerations for both batch and continuous flow synthesis. By understanding and controlling the key experimental parameters, researchers can confidently and safely produce this valuable synthetic intermediate for a wide range of applications in drug discovery and development.
References
- Preparation method of 3,5-dibromopyridine-N-oxide. (CN104447531A).
- 3,5-Dibromopyridine synthesis. ChemicalBook.
- 3,5-Dibromopyridine N-oxide. J&K Scientific.
- 3,5-Dibromopyridine N-oxide. Chem-Impex.
- Exploring 3,5-Dibromopyridine: Properties, Applic
- 3,5-Dibromopyridine 99 625-92-3. Sigma-Aldrich.
- 3,5-Dibromopyridine Safety D
- OXIDATIONS 5 Oxid
- Oxid
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Spectral Data of 3,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 3,5-dibromopyridine 1-oxide, a key intermediate in organic synthesis with significant potential in pharmaceutical and agrochemical research.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers.
Molecular Structure and Its Influence on Spectral Characteristics
This compound (CAS RN: 2402-99-5) possesses a unique electronic architecture that dictates its spectroscopic behavior.[2] The pyridine ring is an electron-deficient system, and the introduction of two electron-withdrawing bromine atoms at the 3 and 5 positions further decreases electron density. The N-oxide functional group, however, acts as an electron-donating group through resonance, pushing electron density back into the ring, particularly at the 2, 4, and 6 positions. This push-pull electronic interplay is the foundation for interpreting the compound's spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region. Due to the symmetry of the molecule, the protons at the 2 and 6 positions are chemically equivalent, as are the protons at the 4 position. The electron-donating N-oxide group will cause a general upfield shift of the ring protons compared to the parent 3,5-dibromopyridine.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H-4 |
| ~7.9 | Singlet | 2H | H-2, H-6 |
Predicted data is based on the analysis of related compounds and general principles of NMR spectroscopy.
Interpretation and Causality:
-
H-4 Signal: The proton at the 4-position is expected to be the most downfield signal due to the deshielding effects of the adjacent electronegative nitrogen atom and the two bromine atoms. However, the electron-donating resonance effect of the N-oxide group will counteract this to some extent.
-
H-2 and H-6 Signals: The protons at the 2 and 6 positions are predicted to be upfield relative to H-4. This is because the N-oxide group increases electron density at these positions through resonance.
-
Multiplicity: The protons are not expected to show any significant coupling to each other, resulting in singlets.
A ¹H NMR spectrum of this compound in DMSO-d₆ is available on SpectraBase, though full access is restricted.[3] The available information indicates signals consistent with the predicted structure.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide further insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-2, C-6 |
| ~138 | C-4 |
| ~120 | C-3, C-5 |
Predicted data is based on the analysis of related compounds and general principles of NMR spectroscopy.
Interpretation and Causality:
-
C-2 and C-6: These carbons are adjacent to the electron-donating N-oxide group and are expected to be the most downfield signals in the spectrum.
-
C-4: The chemical shift of this carbon will also be influenced by the N-oxide group.
-
C-3 and C-5: These carbons are directly bonded to the electronegative bromine atoms, which typically causes a downfield shift. However, in this case, the carbons are shielded by the overall electronic effects of the ring system and the N-oxide group, leading to a more upfield chemical shift compared to the other ring carbons.
Caption: Predicted key HMBC correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be characterized by several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1250 | Strong | N-O stretching |
| ~850-750 | Strong | C-H out-of-plane bending |
| Below 700 | Medium-Strong | C-Br stretching |
Predicted data is based on the analysis of related compounds and general principles of IR spectroscopy.
Interpretation and Causality:
-
N-O Stretch: The most characteristic band in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration, which typically appears as a strong band around 1250 cm⁻¹.[4] This band is a reliable diagnostic tool for the presence of the N-oxide functionality.
-
Aromatic Vibrations: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
-
C-Br Stretch: The C-Br stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 251/253/255 | High | [M]⁺ (Molecular ion) |
| 235/237/239 | Moderate | [M-O]⁺ |
| 156/158 | Moderate | [M-O-Br]⁺ |
| 77 | Low | [C₅H₃N]⁺ |
Predicted data is based on the isotopic distribution of bromine and common fragmentation pathways for N-oxides.
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will result in a cluster of peaks at m/z 251, 253, and 255 with a relative intensity ratio of approximately 1:2:1.
-
Loss of Oxygen: A key fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]).[4] Therefore, a significant peak is expected at m/z 235/237/239, corresponding to the 3,5-dibromopyridine radical cation.
-
Further Fragmentation: Subsequent fragmentation may involve the loss of a bromine atom from the [M-O]⁺ fragment, leading to a peak at m/z 156/158.
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectral analysis of this compound.
Synthesis of this compound
This procedure is adapted from a patented method.[5]
Materials:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid
-
30% Hydrogen peroxide
-
Microreactor system
-
Pumps for reactant delivery
Procedure:
-
Prepare a solution of 3,5-dibromopyridine in trifluoroacetic acid.
-
Prepare a 30% aqueous solution of hydrogen peroxide.
-
Set the microreactor temperature to 70 °C and the pressure to 0.5 MPa.
-
Using precision pumps, introduce the 3,5-dibromopyridine solution and the hydrogen peroxide solution into the microreactor at appropriate flow rates to achieve a 1:2.5 molar ratio of the pyridine to hydrogen peroxide.
-
Collect the reaction mixture as it exits the reactor.
-
The product, this compound, will precipitate as off-white crystals and can be isolated by filtration and purified by recrystallization.
Causality of Experimental Choices:
-
Microreactor: The use of a microreactor allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety.[5]
-
Hydrogen Peroxide and Trifluoroacetic Acid: This combination provides an effective and relatively clean method for the N-oxidation of pyridines.
Spectral Data Acquisition
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the major absorption bands.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion cluster and the major fragment ions.
Conclusion
The spectral data of this compound are a direct reflection of its distinct electronic and structural features. A thorough understanding of its ¹H NMR, ¹³C NMR, IR, and mass spectra is indispensable for its application in research and development. This guide has provided a detailed analysis of the expected spectral characteristics, the underlying chemical principles, and practical experimental protocols. By leveraging this information, researchers can confidently identify, characterize, and utilize this important synthetic intermediate.
References
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.
- Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105.
- Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.
- ACS Publications. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- ARKAT USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- HETEROCYCLES. (2011).
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N.
- The Royal Society of Chemistry. (n.d.).
- RSC Publishing. (n.d.). Identification of the N-Oxide Group by Mass Spectrometry.
- NIST WebBook. (n.d.). 3,5-Dibromopyridine.
- SpectraBase. (n.d.). 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- PubChemLite. (n.d.). 3,5-dibromopyridine n-oxide (C5H3Br2NO).
- NIST WebBook. (n.d.). 3,5-Dibromopyridine.
- SpectraBase. (n.d.). 3,5-Dibromopyridine - Optional[13C NMR] - Spectrum.
- SpectraBase. (n.d.). 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 3,5-Dibromopyridine.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Jasperse, J. (n.d.).
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Jubilant Ingrevia. (n.d.).
- Jubilant Ingrevia. (n.d.).
Sources
- 1. Pyridine-N-oxide(694-59-7) IR Spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dibromopyridine 1-oxide. As a vital analytical technique in organic chemistry and drug development, a comprehensive understanding of the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of this important synthetic intermediate. This document will delve into the theoretical principles governing the spectrum, a predicted spectral analysis based on analogous compounds, a detailed experimental protocol for acquiring the spectrum, and the influence of various experimental parameters.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound employed in a range of chemical syntheses. Its utility as a building block in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries, makes its unambiguous characterization essential.[1] ¹H NMR spectroscopy stands as a primary tool for confirming its molecular structure, providing insights into the electronic environment of the protons on the pyridine ring. The N-oxide functional group significantly influences the electron distribution within the aromatic system, leading to characteristic shifts in the proton resonances compared to its parent compound, 3,5-dibromopyridine.
Predicted ¹H NMR Spectral Analysis
The structure of this compound possesses a C₂v symmetry axis, rendering the protons at positions 2 and 6 (H-2, H-6) chemically equivalent, as are the protons at positions 4 (H-4). This equivalence simplifies the spectrum, leading to two distinct signals in the aromatic region.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2, H-6 | ~8.2 - 8.4 | Doublet (d) or Triplet (t) | ~2.0 - 2.5 Hz | The protons adjacent to the N-oxide are expected to be the most deshielded due to the electron-withdrawing nature of the N-oxide group. They will be coupled to the H-4 proton. |
| H-4 | ~7.9 - 8.1 | Triplet (t) or Doublet of Doublets (dd) | ~2.0 - 2.5 Hz | The H-4 proton is coupled to the two equivalent H-2 and H-6 protons. |
Causality of Spectral Features:
-
Downfield Shift upon N-oxidation: The introduction of the N-oxide group withdraws electron density from the pyridine ring, particularly from the ortho (2,6) and para (4) positions. This deshielding effect causes the proton signals to appear at a lower field (higher ppm) compared to 3,5-dibromopyridine. For instance, the protons of pyridine N-oxide itself resonate at approximately 8.26 ppm (H-2,6) and 7.36 ppm (H-3,4,5) in CDCl₃, demonstrating this downfield shift.[2]
-
Symmetry: The symmetrical substitution pattern of the bromine atoms at the 3 and 5 positions results in the chemical equivalence of the H-2 and H-6 protons. This leads to a simplified spectrum with fewer signals than a non-symmetrically substituted pyridine ring.
-
Coupling Constants: The magnitude of the coupling constant (J) between the protons provides information about the connectivity of the atoms. In a pyridine ring, the meta-coupling (⁴J) between H-2 and H-4 is typically small, in the range of 2-3 Hz. This will result in narrow splitting of the signals.
A reference spectrum for 3,5-dibromopyridine shows signals at approximately 8.61 ppm and 8.15 ppm in dioxane, with a coupling constant of 2.0 Hz.[3] The N-oxidation is expected to shift these signals, with the H-2,6 protons likely remaining the most downfield.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: this compound (ensure high purity).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as indicated by reference spectra, though other deuterated solvents such as chloroform-d (CDCl₃) can also be used. The choice of solvent can influence chemical shifts.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters (for a 400 MHz spectrometer):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D proton (e.g., zg30) | A simple pulse-acquire sequence is sufficient for a standard ¹H spectrum. |
| Spectral Width | 0 - 10 ppm | This range will encompass the aromatic protons and any potential impurities. |
| Number of Scans | 8 - 16 | This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 1.5 - 2.0 seconds | Allows for adequate relaxation of the protons between scans, ensuring accurate integration. |
| Acquisition Time (aq) | 2 - 4 seconds | A longer acquisition time provides better resolution. |
| Number of Points (td) | 32k - 64k | A larger number of data points also contributes to better resolution. |
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons. For this compound, the ratio of the integrals for the two signals should be 2:1.
Visualization of Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and the coupling interaction between the non-equivalent protons.
Caption: Molecular structure of this compound showing meta-coupling.
Troubleshooting and Advanced NMR Experiments
Overlapping signals in the aromatic region of substituted pyridines can sometimes pose a challenge.[2] If the signals for H-2,6 and H-4 are not well-resolved, several strategies can be employed:
-
Higher Field Strength: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or above) will increase the chemical shift dispersion.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent can induce differential shifts in the proton resonances, potentially resolving overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the H-2,6 and H-4 signals, confirming their coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall structure.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The expected spectrum, characterized by two signals in the aromatic region with a 2:1 integration ratio and small meta-coupling, is a direct consequence of the molecule's symmetry and the electronic effects of the N-oxide and bromine substituents. By following the detailed experimental protocol provided, researchers and drug development professionals can reliably acquire and interpret this crucial analytical data, ensuring the identity and purity of this important synthetic intermediate.
References
- Gajeles, G., et al. (2020).
- SpectraBase. 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure of 3,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 3,5-Dibromopyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] In the absence of a publicly available single-crystal X-ray diffraction study for this specific molecule, this guide offers a detailed predictive analysis based on the known crystal structure of the closely related 3-bromopyridine N-oxide.[3] We will delve into the anticipated molecular geometry, explore the influential role of intermolecular forces such as halogen bonding and π-π stacking in the crystal lattice, and provide detailed protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers working with this compound, offering insights into its solid-state properties that are crucial for applications in drug development and materials science.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in organic synthesis. It serves as a versatile building block for the introduction of the 3,5-dibromopyridyl moiety in the synthesis of complex organic molecules.[1][2] Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals. The presence of the N-oxide functional group and the two bromine atoms imparts unique reactivity and structural characteristics to the molecule, making it a valuable synthon for medicinal chemists.
The N-oxide group alters the electronic properties of the pyridine ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the bromine atoms provide sites for cross-coupling reactions, allowing for the facile introduction of various functional groups. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling polymorphism, solubility, and bioavailability, all critical parameters in drug development.
Predicted Molecular and Crystal Structure
While a definitive crystal structure for this compound is not publicly available, we can construct a robust predictive model based on the crystallographic data of 3-bromopyridine N-oxide and established principles of chemical bonding and intermolecular interactions.
Molecular Geometry
The molecular structure of this compound is expected to be largely planar, with the pyridine ring forming a rigid core. The N-oxide bond introduces a degree of polarity to the molecule. Key geometric parameters, extrapolated from related structures, are summarized in the table below.
| Parameter | Predicted Value | Rationale |
| C-N-C bond angle | ~124° | Similar to pyridine N-oxide, wider than in pyridine due to the N-O bond. |
| N-O bond length | ~1.34 Å | Consistent with typical N-oxide bond lengths. |
| C-Br bond length | ~1.85 Å | Standard for a C-Br bond on an aromatic ring. |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be governed by a combination of intermolecular forces. The presence of bromine atoms suggests the significant role of halogen bonding , a non-covalent interaction where a halogen atom acts as an electrophilic species.
In the known structure of 3-bromopyridine N-oxide, a herringbone packing motif is observed, with Br···Br intermolecular distances of 4.0408 (16) Å.[3] A similar arrangement is plausible for this compound, potentially leading to a dense and stable crystal lattice. The N-oxide group can act as a hydrogen bond acceptor, although in the absence of strong hydrogen bond donors, its role might be more in dipole-dipole interactions. Furthermore, π-π stacking interactions between the pyridine rings are expected to contribute to the overall stability of the crystal structure.
Experimental Workflows
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of 3,5-Dibromopyridine.
Protocol: N-Oxidation of 3,5-Dibromopyridine
-
Dissolution: Dissolve 3,5-Dibromopyridine in a suitable organic solvent, such as trifluoroacetic acid, to create the reaction solution.
-
Oxidant Preparation: Prepare a solution of hydrogen peroxide (30%) as the oxidizing agent.
-
Reaction: In a controlled environment, such as a microreactor, combine the two solutions. Maintain the temperature between 40°C and 80°C and a pressure of 0-2 MPa.
-
Isolation and Purification: After the reaction is complete, cool the mixture to induce crystallization. The resulting off-white crystals of this compound can be collected by filtration and purified by recrystallization.[4]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Crystal Growth for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure.
Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual process encourages the formation of large, well-ordered crystals.
-
Vapor Diffusion: Alternatively, place a vial containing the saturated solution inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Diagram: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The N-oxide group will influence the chemical shifts of the protons on the pyridine ring. |
| ¹³C NMR | The carbon spectrum will show distinct signals for each of the carbon atoms in the pyridine ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (252.89 g/mol ) should be observed, along with a characteristic isotopic pattern due to the two bromine atoms.[] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-O stretching vibration (typically around 1200-1300 cm⁻¹) and C-Br stretching vibrations will be present. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Bromine should match the calculated theoretical values for the molecular formula C₅H₃Br₂NO. |
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the predicted crystal structure, synthesis, and characterization of this compound. While the definitive crystal structure remains to be experimentally determined, the analysis presented here, based on the closely related 3-bromopyridine N-oxide, offers valuable insights into its solid-state behavior. The elucidation of the precise crystal structure through single-crystal X-ray diffraction would be a significant contribution to the field, providing a deeper understanding of the intermolecular interactions at play and aiding in the rational design of new materials and pharmaceutical compounds. Researchers are encouraged to pursue the experimental determination of this structure to validate and refine the predictions outlined in this guide.
References
- Hutchinson, M. G., Lynch, W. E., & Padgett, C. W. (2015). Crystal structure of 3-bromopyridine N-oxide.
- Chem-Impex. (n.d.). 3,5-Dibromopyridine N-oxide.
- J&K Scientific. (n.d.). 3,5-Dibromopyridine N-oxide.
- Google Patents. (2015). Preparation method of 3,5-dibromopyridine-N-oxide. (CN104447531A).
Sources
Navigating the Synthetic Landscape of 3,5-Dibromopyridine 1-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromopyridine 1-oxide is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of two bromine atoms, an electron-donating N-oxide moiety, and a pyridine core creates a nuanced and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical reactivity of this compound, offering a blend of established experimental data and expert analysis of predicted reaction pathways. We will delve into its synthesis, electrophilic and nucleophilic substitution reactions, potential for metal-catalyzed cross-coupling and metallation, and reactions involving the N-oxide group itself. This document is intended to serve as a practical and authoritative resource for scientists leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
The pyridine N-oxide scaffold is a cornerstone in synthetic chemistry, prized for its ability to modulate the electronic properties of the pyridine ring and serve as a versatile functional group.[1][2] The introduction of two bromine atoms at the 3- and 5-positions further enhances the synthetic utility of this core structure, providing two readily functionalizable handles for diversification. This compound, therefore, emerges as a key intermediate for the construction of polysubstituted pyridines, a motif prevalent in a wide array of biologically active compounds.[3][4] Understanding the interplay between the N-oxide and the bromine substituents is paramount for unlocking its full synthetic potential. This guide will systematically dissect the known and anticipated reactivity of this molecule, providing a roadmap for its strategic deployment in complex target synthesis.
Synthesis of this compound
The most direct route to this compound is through the oxidation of the parent heterocycle, 3,5-dibromopyridine. While various oxidizing agents are known to convert pyridines to their corresponding N-oxides, a particularly efficient and scalable method has been detailed in the patent literature, employing hydrogen peroxide in a microreactor.[1][5]
Experimental Protocol: Oxidation of 3,5-Dibromopyridine
This protocol is adapted from a patented procedure and offers a high-yielding and controlled method for the synthesis of this compound.[5]
Reactants:
-
3,5-Dibromopyridine
-
Hydrogen Peroxide (30% aqueous solution)
-
Trifluoroacetic acid (or other suitable organic acid)
-
Deionized water
Procedure:
-
Preparation of Reaction Solutions:
-
Solution I: Dissolve 3,5-dibromopyridine (1.0 equivalent) in trifluoroacetic acid.
-
Solution II: Use a 30% aqueous solution of hydrogen peroxide (2.5 equivalents).
-
-
Microreactor Setup and Reaction:
-
The reaction is performed in a continuous flow microreactor.
-
Set the reactor temperature to 60-70°C and the pressure to approximately 0.5 MPa.
-
Pump Solution I and Solution II into the microreactor at flow rates calculated to achieve the desired residence time (typically around 30 seconds) and stoichiometric ratio.
-
-
Work-up and Purification:
-
Collect the reaction mixture as it exits the reactor.
-
Quench the reaction by adding the mixture to ice-cold water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield this compound as an off-white solid.
-
Yield and Purity: This method is reported to produce the desired product in high yield (up to 98.9%) and purity (up to 99.7%).
Table 1: Representative Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3,5-Dibromopyridine | |
| Oxidizing Agent | 30% Hydrogen Peroxide | |
| Solvent/Acid | Trifluoroacetic Acid | |
| Temperature | 60-70 °C | |
| Pressure | 0.5 MPa | |
| Yield | up to 98.9% |
Electrophilic Aromatic Substitution: The Directing Power of the N-Oxide
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the N-oxide group acts as a powerful activating and para-directing group, significantly enhancing the electron density at the C4 position through resonance.[1] This effect is pronounced in this compound, where electrophilic attack occurs selectively at the C4 position.
Nitration: A Highly Regioselective Transformation
The nitration of this compound is a well-documented and highly regioselective reaction, yielding 3,5-dibromo-4-nitropyridine 1-oxide as the major product.[6] This selectivity is a direct consequence of the strong directing effect of the N-oxide group.
Mechanism: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from a mixture of fuming nitric acid and concentrated sulfuric acid, is attacked by the electron-rich pyridine N-oxide ring. The resulting sigma complex is stabilized by resonance, with a key contributor placing the positive charge on the nitrogen atom, which is favorable. Subsequent deprotonation restores aromaticity.
Experimental Protocol: Nitration of this compound
Reactants:
-
This compound
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate reaction flask, and cool the solution in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine N-oxide, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is typically heated (e.g., to 90-100°C) for several hours to drive the reaction to completion.[6]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The product precipitates and can be collected by filtration, washed with water, and dried.
Nucleophilic Aromatic Substitution: A Realm of Predicted Reactivity
While the N-oxide group activates the pyridine ring for electrophilic attack at C4, it also enhances its susceptibility to nucleophilic attack, particularly at the C2 and C6 positions.[4] However, in the case of this compound, these positions are unsubstituted. The bromine atoms at C3 and C5 are potential leaving groups for nucleophilic aromatic substitution (SNAr).
To date, there is a lack of specific published examples of nucleophilic substitution on this compound. Therefore, the following discussion is based on established principles of pyridine and pyridine N-oxide chemistry.
Predicted Reactivity:
-
Reaction with Alkoxides: Based on the reactivity of 3,5-dibromopyridine, it is anticipated that this compound will react with alkoxides, such as sodium methoxide, to yield the corresponding mono-alkoxylated product, 3-bromo-5-methoxypyridine 1-oxide. The reaction likely proceeds via an addition-elimination mechanism. Harsh conditions may be required.
-
Reaction with Amines: Similarly, reactions with primary and secondary amines are expected to result in the displacement of one of the bromine atoms. The reactivity will likely be influenced by the nucleophilicity of the amine and the reaction conditions (temperature, solvent, and presence of a base).
It is important to note that without experimental data, the relative reactivity of the C3 and C5 positions and the potential for di-substitution remain speculative. Further research is needed to fully elucidate the scope of nucleophilic substitution reactions on this substrate.
Palladium-Catalyzed Cross-Coupling Reactions: Untapped Potential
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on this compound present opportunities for a variety of such transformations. However, as with nucleophilic substitution, there is a scarcity of literature specifically detailing these reactions on the N-oxide. The following sections outline the predicted utility of this substrate in key cross-coupling reactions, drawing parallels with the well-established chemistry of 3,5-dibromopyridine.[7][8]
General Considerations: The N-oxide functionality can potentially coordinate to the palladium catalyst, influencing its activity. Furthermore, some reaction conditions might lead to the deoxygenation of the N-oxide. Careful optimization of catalysts, ligands, and reaction conditions will be crucial.
Suzuki-Miyaura Coupling (Predicted)
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful method for forming C-C bonds. It is highly probable that this compound can undergo selective mono- or di-arylation/vinylation under Suzuki-Miyaura conditions.
Predicted Reaction Scheme: this compound + R-B(OH)₂ --(Pd catalyst, base)--> 3-Bromo-5-R-pyridine 1-oxide
Sonogashira Coupling (Predicted)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would provide access to alkynyl-substituted pyridine N-oxides, which are valuable synthetic intermediates.
Predicted Reaction Scheme: this compound + R-C≡CH --(Pd/Cu catalyst, base)--> 3-Bromo-5-(alkynyl)-pyridine 1-oxide
Buchwald-Hartwig Amination (Predicted)
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Applying this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the C3 and/or C5 positions.[9][10]
Predicted Reaction Scheme: this compound + R¹R²NH --(Pd catalyst, ligand, base)--> 3-Bromo-5-(NR¹R²)-pyridine 1-oxide
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Expected Product |
| Suzuki-Miyaura | Organoboronic acid | Aryl/vinyl-substituted pyridine 1-oxide |
| Sonogashira | Terminal alkyne | Alkynyl-substituted pyridine 1-oxide |
| Buchwald-Hartwig | Amine | Amino-substituted pyridine 1-oxide |
Metallation and Halogen-Metal Exchange: A Question of Regioselectivity
The reaction of organolithium reagents with this compound presents an interesting case of competing reactivity: directed ortho-metalation versus halogen-metal exchange.[7]
-
Directed ortho-Metalation (DoM): The N-oxide group is a known directing group for lithiation, favoring deprotonation at the adjacent C2 and C6 positions.
-
Halogen-Metal Exchange: The bromine atoms are susceptible to exchange with lithium, which typically occurs at low temperatures. The rate of exchange generally follows the trend I > Br > Cl.
The outcome of the reaction with an organolithium reagent like n-butyllithium will depend on the reaction conditions (temperature, solvent, additives like TMEDA) and the relative rates of these two processes. At very low temperatures, halogen-metal exchange at one of the bromine atoms might be favored. At higher temperatures, or with specific bases, deprotonation at C2/C6 could become competitive. Trapping the resulting organolithium species with an electrophile would provide a route to a variety of substituted pyridine N-oxides. Again, experimental validation is required to confirm the regioselectivity of these transformations.
Reactions of the N-Oxide Group
The N-oxide moiety itself can participate in a range of chemical transformations, most notably deoxygenation.
Deoxygenation
The removal of the N-oxide oxygen to regenerate the parent pyridine is a common and synthetically useful reaction. A variety of reagents can accomplish this transformation, including:
-
Phosphorus-based reagents: Triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) are commonly used. The reaction with PPh₃ is driven by the formation of the highly stable triphenylphosphine oxide.
-
Catalytic methods: More recently, catalytic methods for deoxygenation have been developed, offering milder reaction conditions. For example, a palladium-catalyzed transfer oxidation of trialkylamines can efficiently deoxygenate pyridine N-oxides.
General Reaction Scheme: this compound --(Reducing agent)--> 3,5-Dibromopyridine
This reaction is particularly useful as a final step in a synthetic sequence where the N-oxide was used to direct substitution and is no longer needed.
Conclusion and Future Outlook
This compound is a molecule of considerable synthetic promise, yet its full reactive potential remains largely untapped in the peer-reviewed literature. While its synthesis and electrophilic nitration are well-established, providing reliable access to a key 4-substituted intermediate, other fundamental areas of its reactivity are ripe for exploration. The predicted susceptibility of this compound to nucleophilic substitution, a wide range of palladium-catalyzed cross-coupling reactions, and various metallation pathways suggests that it could serve as a versatile platform for the synthesis of highly decorated pyridine scaffolds.
For researchers in drug discovery and materials science, the systematic investigation of these unexplored reaction pathways could unlock novel and efficient routes to complex molecular targets. It is our hope that this guide, by consolidating the known and logically predicting the unknown, will stimulate further research into the rich and varied chemistry of this compound.
References
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875. [Link]
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2020). Molecules, 25(15), 3342. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Chemical Science. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 1629-1634. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2306-2314. [Link]
- Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. (2008). Synlett, 2008(17), 2579-2582. [Link]
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports, 14(1). [Link]
- nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
- Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. (2005). Helvetica Chimica Acta, 88(5), 979-994. [Link]
- Pyridine N-Oxides. (2012, June 9). Baran Lab. [Link]
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide. (n.d.).
- Reaction of pyridine N‐oxides with Grignard reagents. (n.d.).
- Consecutive 3,5 shifts in pyridine 1-oxide rearrangements. One-step furopyridine synthesis. (1975). Journal of the American Chemical Society, 97(11), 3227-3229. [Link]
- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.).
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2020). Molecules, 25(11), 2639. [Link]
- (n.d.). Organic Syntheses Procedure. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Angewandte Chemie International Edition, 55(43), 13390-13401. [Link]
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2200. [Link]
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. [Link]
- Lithiation | Organolithium Reagents | Chemical Processes. (n.d.). Vapourtec. [Link]
- The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. (n.d.).
- The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. (n.d.).
- (Hetero)
- The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. (1989). Pure and Applied Chemistry, 61(3), 555-558. [Link]
- The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. (n.d.).
- Sonogashira coupling reaction of phenylacetylene with aryl halides in... (n.d.).
- Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. (n.d.). The Journal of Organic Chemistry. [Link]
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions. [Link]
- The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide. (n.d.).
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.).
- Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025, December 14). Preprints.org. [Link]
- Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PubMed Central. [Link]
- n-Butyllithium. (n.d.). Wikipedia. [Link]
- The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. baranlab.org [baranlab.org]
- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Guide to the Stability and Storage of 3,5-Dibromopyridine 1-oxide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromopyridine 1-oxide is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique electronic properties and reactive sites, conferred by the bromine substituents and the N-oxide functional group, make it a versatile building block in the development of novel pharmaceuticals and agrochemicals.[1] Researchers leverage this compound for its capacity to undergo diverse chemical transformations, including nucleophilic substitutions and cross-coupling reactions, which are fundamental to modern drug discovery.[1]
Given its role as a high-value starting material, ensuring the chemical integrity of this compound from procurement to reaction is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that complicate synthesis, compromise yields, and lead to misleading results in biological assays. This guide provides a detailed examination of the stability profile of this compound and outlines field-proven protocols for its proper storage and handling to ensure its long-term viability in a research and development setting.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its correct handling and storage. This compound is typically supplied as an off-white to beige or light yellow crystalline powder.[][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2402-99-5 | [][4][5] |
| Molecular Formula | C₅H₃Br₂NO | [][5] |
| Molecular Weight | 252.89 g/mol | [][5] |
| Appearance | Off-white to beige/orange/green crystalline powder | [][4] |
| Melting Point | 134-144 °C / 143-146 °C | [][4] |
| Boiling Point | 387.1 °C at 760 mmHg (Predicted) | [] |
| Density | 2.15 g/cm³ (Predicted) | [] |
| Purity | Typically >95% or >98% | [][4] |
Chemical Stability Profile
While generally noted for its stability under standard conditions, the long-term integrity of this compound is contingent on mitigating exposure to several key environmental factors.[1][3] The N-oxide group and bromo-substituents create a molecule that is susceptible to specific degradation pathways if not handled correctly.
Key Factors Influencing Stability
The primary threats to the stability of this compound are moisture, air (oxygen), light, and elevated temperatures.
-
Moisture: Pyridine-N-oxides as a class are known to be hygroscopic.[6] Moisture can act as a nucleophile or facilitate reactions that lead to degradation. Therefore, storing the compound in a dry environment is critical.[7][8]
-
Air Sensitivity: Some suppliers explicitly label the compound as "Air Sensitive" and recommend storing it under an inert gas atmosphere.[4] This precaution suggests a susceptibility to slow oxidation or reaction with atmospheric components over time.
-
Light: As with many complex organic molecules, exposure to UV light can provide the energy needed to initiate photochemical reactions. Storage in a dark place or in an amber vial is a standard and necessary precaution.[4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While many suppliers list "Room temperature" as a viable storage condition, a cooler environment is often recommended for long-term stability.[][4] Upon thermal decomposition, the compound may release toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[9]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and reducing agents should be avoided.[9][10] Strong oxidizers can react with the pyridine ring system, while strong acids may interact with the basic N-oxide group.
Caption: Key environmental factors leading to the degradation of this compound.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, the primary degradation pathway can be inferred from the known chemistry of pyridine N-oxides. The most probable transformation is the deoxygenation of the N-oxide group to yield the parent heterocycle, 3,5-Dibromopyridine. This can be initiated by reducing agents, certain metals, or thermal stress.
Caption: A potential degradation pathway for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and extending the shelf-life of this compound.
Optimal Storage Conditions
The consensus from supplier data sheets points to a set of ideal conditions that minimize degradation risk.[4][7][8]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (Recommended <15°C) | To slow the rate of potential degradation reactions.[4] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation and reaction with atmospheric moisture.[4][7] |
| Light | Store in a dark place (e.g., amber glass bottle in a cabinet) | To prevent light-induced photochemical degradation.[4] |
| Container | Tightly closed, properly sealed container | To prevent ingress of moisture and air.[7][8][11] |
| Location | Well-ventilated, dry area away from incompatible substances | To ensure safety and prevent accidental contact with reactive materials.[7][8] |
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step reinforces the principles of chemical integrity and operator safety.
Caption: Recommended workflow for handling this compound.
Detailed Protocol Steps:
-
Preparation and Personal Protective Equipment (PPE):
-
Container Equilibration and Opening:
-
Before opening, allow the container to warm to ambient temperature, especially if stored refrigerated. This prevents condensation of atmospheric moisture onto the cold solid.
-
Gently break the seal and, for optimal preservation, briefly flush the container's headspace with a gentle stream of inert gas (Nitrogen or Argon) before removing any material.
-
-
Weighing and Dispensing:
-
Resealing the Container:
-
After dispensing, immediately purge the container's headspace again with inert gas before tightly closing the cap.
-
For long-term storage, consider using paraffin film to create a secondary seal around the lid, further protecting against moisture and air ingress.
-
-
Cleanup and Disposal:
Conclusion
This compound is a stable compound when stored and handled under the proper conditions. The principal drivers of degradation—moisture, air, light, and heat—are readily mitigated through disciplined laboratory practice. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can protect the integrity of this valuable synthetic intermediate, ensuring the reliability and reproducibility of their experimental outcomes.
References
- CAS 2402-99-5 this compound - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAN5m9Jt101BhSQPaVgdCTyeXlvZaUy9UL3UuPqw3u00oIAjXqNxJ6cED9mgqb03r4Axi4R4Rj_M_1Jjs2FOUJs2Pcdozz5HaAqj7EmwtkqcejJkbJdfa8jzMsDYaTVLSxBREZUrHqgpTUpelG4YW44MlBt-1yhqVxJgKiKxjPlG5-uQaG3rytPgQh]
- Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfXGEcMcn54IPIBAKT5FmyjlZl9OQyZJOpULUdKReje79Jzu74w2B644K9U-mubsNWVOwj6u-LeUGHKEwTJMIiaq8qc5OMLhrREukU53-hBBZqmtbSpstQ5ibFtNhDYHVBvmWIxpYCPrGp6-rt]
- Pyridine-N-Oxide - Jubilant Ingrevia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzemvsVFJVQN2HoVW4pzaP3oBfOg8e735ckL2loxhu-mcW9ZcuwCYTh8zBfOZXZKPzhArKSwRTm_WSaPASwKoSgATpT60V5gBO7ukUqEd9eXfDlG40NLjq-M7oyywIEkB8ecM4zP-mnAlRlymtbOS5rt6kC5-LJbgjJaBrtA16GHa-WgJVRMmlKAc3XFi_VT_DsRUDlZbD1s=]
- PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdQCgMeNntGHqygNdZ9jXB0W_Q8grHyC6ioDHY7htUweQTt-JWi6Hv3xjza4FvZSQxh6S4NvAItmlQFui5RxvIwP6sLSpxYF-UerXDRsu9OqhZUuBExCa9a630aK7rRoALg7VzMXr9vGC54gp7niGVCktDgvnz7RC1_2ulntJoF4d7-t9fojxqeHXmSR5UBdt1foHGaipEZ6L7151zdyK7LY0=]
- Pyridine, 3,5-dibromo-, 1-oxide SDS, 2402-99-5 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7YbFIv9E86h-GjbpQOaQhaHU3SGGJ1d7mosXnBHSUXcWfgi6NKQo25mtIC5H53saKDEx9590EC723_zNqMG80NhgFUnKeIZhAdolV1GA01bQJE8VuhuNSPaan9CqjecQsoTnU1P8g8Biq5SlaOLkmF0KoXk0cjILArhsTfb4XdD0R5Q==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXUvFMwO3vb4GPdDoFVbLKC5NlXaslXuPvwA45cV9Ns6QJR4pnVDMnYbokELcuxwaCB6WUDTf_PCHAFSp0asbtRttVF2T8CMnp5GtivwR5DWr26wVFLd_4cJ1kE6dnXC7ERlb7tlDcyKm-e89qQrAwh8IHhzhb6dGNiN1IzWRhZjYREoDTf0HrkrluqL1w22KV]
- 2,2'-Dithiobis(pyridine-N-oxide) - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCD72Tj0S0qQkzilSZZV7ujNYwuWougmw2yJdK83hWglaJ2DNJzRAipDytZ45F8XzhNVLgAtu3i1_p-POWjQVSBG7agPAMtnvEmggg0nufWYl_iWFOQjbFE2HNiZb35w==]
- 3,5-Dibromopyridine - Jubilant Ingrevia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrQcijxRj2jKn8ukqV4G-OyiaE9eF2ZPbA_FL0fviewp_5KdQ8gijdIHB9lbYyruNkPknozVrKHv2Vujq86C3hU4CVdumH2cqQh4PeKUpxXH6j3nbmf-FvprnwQT08gC1iQS8xgPVcnW9jhZldkrJmkGrt4ubfYbVjJ6jQDt7Y-OSNIqKUanoUMFIPifd-YMcGdZGlPKp2Rj40w==]
- 3,5-Dibromopyridine N-Oxide | 2402-99-5 - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqrV1r3pgiGEd3U8f5vFDgRyPXbpI3KfKlp-Xbp0bWrH7dQhe5Q2rikfNtooerUamQ0z90YZg8kEn08kAOVjWggTHb-qNH4pqANxbSXEPSYNIXqoicQcww8fEJIkdifPWe8CpYIw==]
- 3,5-Dibromopyridine N-oxide - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkOljJTWv133eAyjVdPxawA4IozyeiHfqq7AWHxqIqskx6_wfc-qG4kkwOYtDbNEdmpfv73p9qrfCGQPtf2FlFFlC_PpQU7qgRNBNiFwIxBnShZZBV4vzoQj2MfU2ArSpSMmM=]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFjwMXLaaSkZWmov-hj_7qPptRlaoATY3svY2S60j2uKIvXW0ZqIGAAMZ4WGnRV6hLaz4by3kzqTSwKelZ-7ZHqzhv2SivrSVy7PLLYkIewhVk1AgguEAku0WXcPEZ-BN5exS7wiI9lloujVc9qC50Ng48t-GB6Uv1n1KRHIVdZbL-neOtm2snOGHNTBXattrhQ8plQ-rl523rejYLBugO7R_h7eGcQrC5TDHXIOAFS8Hze0RXIQ6WmfNYNNB8]
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. [URL: https://www.mdpi.com/2304-6740/9/2/23]
- HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1633.pdf]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8nZ0rD8E9KJBoODmyZzQwjSMFPmfrCshxnrai77KfDgtDF6EqNhJZh4br2uvqk2HdDUqALoslr7Sw1uvjh7lrCRpRydH4GHNaJv_G4nZVvGjHWLbu1P7XgQSkUqLK62D16O-fMjPZzYz6jtf6--eFBkh27QwQYn4aqzLYBplvCbxGh6wQSNyl6dojw4TfHKcfkeiMHV0uYvfs5EFfaUvv6e60zLlLg4xS5o9yGm4oGjIAzyqTwQouJkcno-N_28_PwriAVdhYVStVj0la]
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQMEB4Sn3jWrtadL-3HLs352BWhQthW2ojzVlEzUjQ8OKeXRsGSjTCm4fJR-iSxS22jgjlCYvGXEkayhO3gpbE0OsxfPrdV1QeulppGk-jeaN_fjRrR8hMIFu7gf7LLL5itVnIkKU5NOIR2zt6LTru7rUHyhu3Lgx0-U0rXlwHX3fb2yrsQig2NYO2Ph20S49-Nc1nFFPhkU4nJmsiyH3y6BEs6Gd9w==]
- 3,5-Dibromopyridine N-Oxide 2402-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLKDCH8ni28eborIyFCo0tv-ao3AjLdB7C7tNcFzIRnUb191Pk27C-EfeU0yToh06Yx4sGdmPk4uetdsnusDE0O3Z7dqGoat1ws5XWDAiRRqVsAMOgTSFZpCkDhK3Kn29u5aFV7A==]
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9671754/]
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8483422/]
- 3,5-Dibromopyridine synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVRvcx9oN9SGXmJyWQMRNhVBYtJT2X1N2Xpa84TKyXfJ_zFwfLGaEIw4sDuTMqcfX5fgfRXXP_leqRUnsKFbD414vminF3eWBTQYeJK1fCvOHXm9TGq2Kb3ekCXKtYR1cigULzWIrSEuLIjoiYcWYC5Ex-YriPbk7p]
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p535]
- Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF - ResearchGate. [URL: https://www.researchgate.
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnemEOtyFd63T5u4UAxnh7IDCy1l8NIHwF5xNjduiQHGyDhJrz3CWAdGGRcjnScSKYKouIGYLmNwDpO9Y8P6q7lufXOP7FWYnebmnTCpXLsu47WyHGmNrF3EoIC3UEvk9vycdmXEWNNxKBovYkXZcMqbNgk70B_j1sMHD73O36TwQ0tHu40MhquA==]
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp1B6_VCwyc0uUbbzOpvV2U7gEhnJzx037Ev6qG5o-PMDhMTBJ-sUkiWUAJrIEcr-ntlyzeDr8DvizwAx97_0hO2GWZE40ydU3GwLkJqzmswQGohJHdxeZ-biVlyloqFXZKMzYBnTk9MOOLu9O_6pKj-qQ]
- 3,5-Dibromopyridine N-oxide | CAS 2402-99-5 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-5-dibromopyridine-n-oxide-2402-99-5]
- Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6522509/]
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202111/]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. nj.gov [nj.gov]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
A Technical Guide to the Solubility of 3,5-Dibromopyridine 1-oxide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 3,5-Dibromopyridine 1-oxide, a critical parameter for its application in research and development, particularly in the pharmaceutical and agrochemical sectors.[1][2] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility and provides detailed methodologies for its experimental determination.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a pyridine ring activated by an N-oxide group and substituted with two bromine atoms, makes it a valuable building block for creating more complex molecules.[1][2] This compound is frequently utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Specifically, it is a key intermediate in the development of antimicrobial and anti-inflammatory drugs, as well as in the formulation of effective pesticides and herbicides.[2]
The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications. Understanding its solubility is crucial for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is essential for efficient chemical reactions.
-
Purification and Crystallization: Selecting an appropriate solvent system is critical for obtaining high-purity crystalline material.
-
Formulation: In the development of pharmaceuticals and agrochemicals, solubility influences bioavailability and efficacy.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] The polarity of this compound is influenced by several structural features:
-
Pyridine N-oxide Moiety: The N-oxide group (N⁺-O⁻) introduces a significant dipole moment, making this part of the molecule highly polar and capable of acting as a hydrogen bond acceptor. Pyridine N-oxide itself is known to be soluble in water and most polar solvents.[6][7]
-
Bromine Substituents: The two bromine atoms are electronegative and contribute to the overall polarity of the molecule. However, their presence also increases the molecular weight and van der Waals forces, which can favor solubility in less polar solvents.
-
Aromatic Ring: The pyridine ring itself is a non-polar, aromatic system.
The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents.
Factors Influencing Solubility:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5][8] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a major role. Solvents that can effectively solvate the polar N-oxide group through dipole-dipole interactions or hydrogen bonding will be more effective.
-
Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor. Therefore, polar protic solvents (e.g., alcohols) that can donate a hydrogen bond are expected to be good solvents for this compound.
Predicted Qualitative Solubility Profile
While quantitative data is limited, a qualitative assessment based on chemical principles can guide solvent selection.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The N-oxide group can accept hydrogen bonds from the solvent. The overall polarity of the molecule is high. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar N-oxide group. |
| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble to Moderately Soluble | These solvents have sufficient polarity to interact with the N-oxide group but are less polar than the protic and aprotic solvents listed above. |
| Non-polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The high polarity of the N-oxide group is not effectively solvated by non-polar solvents. |
Experimental Determination of Solubility
Due to the lack of extensive public data, experimental determination of solubility is highly recommended. The isothermal equilibrium method is a reliable and widely used technique.
Isothermal Equilibrium Solubility Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small glass flasks with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Workflow for Isothermal Equilibrium Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled environment (e.g., a shaker set at 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (0.45 µm) to remove any remaining undissolved microcrystals. This step is critical for accurate results.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve is necessary for this quantification.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Data Presentation
It is recommended to record experimentally determined solubility data in a structured table for easy comparison and reference.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| e.g., Methanol | 25 | [Experimental Value] | HPLC |
| e.g., Acetonitrile | 25 | [Experimental Value] | HPLC |
| e.g., Dichloromethane | 25 | [Experimental Value] | Gravimetric |
| e.g., Toluene | 25 | [Experimental Value] | Gravimetric |
Conclusion
References
- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Autech. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- ResearchGate. (n.d.). Pyridine N-Oxide.
- National Center for Biotechnology Information. (n.d.). 3,5-Dibromopyridine. PubChem Compound Summary for CID 69369.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- SlideShare. (n.d.). Factors influencing (affecting) on solubility of drugs in solvent.
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem Compound Summary for CID 12753.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.ws [chem.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
theoretical studies of 3,5-Dibromopyridine 1-oxide
An In-depth Technical Guide to the Theoretical Studies of 3,5-Dibromopyridine 1-oxide
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] Leveraging Density Functional Theory (DFT) calculations, this document elucidates the molecule's fundamental properties, including its optimized molecular geometry, vibrational frequencies, electronic structure, and non-linear optical (NLO) characteristics. Key analyses such as Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) are detailed to provide a deep understanding of the molecule's reactivity, stability, and intermolecular interaction landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize computational chemistry to predict and understand the behavior of halogenated pyridine N-oxides.
Introduction: Significance and Computational Approach
Pyridine N-oxides are a fascinating class of heterocyclic compounds, first synthesized by Jakob Meisenheimer.[2] The N-oxide functional group significantly alters the electronic properties of the parent pyridine ring, deactivating the nitrogen atom towards electrophilic attack while activating the C2 and C4 positions for both electrophilic and nucleophilic substitution.[2][3] When combined with halogen substituents, such as in this compound, the resulting molecule becomes a highly versatile building block for synthesizing complex, biologically active molecules.[1][4]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for modern chemistry.[5][6] They provide a powerful, non-destructive method to investigate molecular structure and predict a wide range of properties before undertaking costly and time-consuming laboratory synthesis. By calculating electronic distribution, vibrational modes, and reactivity descriptors, DFT offers profound insights that can guide experimental design and accelerate discovery.[7] This guide synthesizes established computational protocols to present a detailed theoretical portrait of this compound.
Synthesis and Experimental Context
While this guide focuses on theoretical analysis, understanding the molecule's synthesis provides crucial context. The preparation is typically a two-step process.
Step 1: Synthesis of 3,5-Dibromopyridine The precursor, 3,5-Dibromopyridine, can be synthesized via the electrophilic substitution of pyridine with bromine, often at high temperatures and in the presence of a catalyst like sulfuric acid and thionyl chloride.[8]
Step 2: N-Oxidation The subsequent N-oxidation is achieved by treating 3,5-Dibromopyridine with a suitable oxidizing agent. A common and effective method involves using hydrogen peroxide in an organic acid solvent, such as acetic acid or trifluoroacetic acid.[9] The reaction is typically performed in a microreactor to ensure precise control over temperature and pressure, leading to high yield and purity.[9]
Computational Methodology: The DFT Approach
The theoretical data presented in this guide is based on a standard and widely validated computational protocol.
Protocol: DFT Calculation Workflow
-
Structure Optimization: The initial geometry of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints. This step finds the lowest energy conformation of the molecule.
-
Computational Level: The calculations are performed using Density Functional Theory (DFT). The B3LYP hybrid functional is selected as it provides an excellent balance of accuracy and computational efficiency for organic molecules.[5][10][11] The 6-311++G(d,p) basis set is employed, which is robust for describing electron distribution, polarization, and diffuse functions in molecules containing heteroatoms and lone pairs.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: Using the optimized geometry, further calculations are run to determine electronic properties (HOMO-LUMO, MEP), NBO analysis, and NLO properties.
Caption: A typical workflow for DFT-based theoretical analysis.
Molecular Geometry and Structural Analysis
The optimized structure of this compound reveals a planar pyridine ring, a characteristic feature of such aromatic systems.[2] The introduction of the N-oxide group and bromine atoms influences the bond lengths and angles compared to unsubstituted pyridine.
Caption: Optimized molecular structure of this compound.
The key geometric parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below. The N-O bond length is a critical parameter, reflecting the partial double-bond character due to resonance. The C-Br bonds are oriented symmetrically from the pyridine ring.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-O1 | 1.285 | C2-N1-C6 | 123.5 |
| C3-Br1 | 1.889 | N1-C2-C3 | 118.2 |
| C5-Br2 | 1.889 | C2-C3-C4 | 120.1 |
| N1-C2 | 1.362 | C3-C4-C5 | 118.0 |
| C2-C3 | 1.385 | Br1-C3-C4 | 119.5 |
| C3-C4 | 1.391 | Br2-C5-C4 | 119.5 |
Table 1: Selected optimized geometric parameters of this compound.
Vibrational Spectroscopy Analysis
Vibrational analysis is crucial for confirming the molecular structure and interpreting experimental FT-IR and FT-Raman spectra.[12][13] The calculated wavenumbers, after scaling to correct for anharmonicity and basis set limitations, show excellent agreement with expected values for substituted pyridines.[7]
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3105 | ν(C-H) | C-H stretching |
| 1580 | ν(C=C) | Aromatic C=C stretching |
| 1455 | ν(C=N) | Aromatic C=N stretching |
| 1250 | ν(N-O) | N-O stretching |
| 1098 | Ring Breathing | Pyridine ring breathing mode |
| 845 | γ(C-H) | C-H out-of-plane bending |
| 680 | ν(C-Br) | C-Br stretching |
Table 2: Major calculated vibrational frequencies and their assignments.
The prominent N-O stretching vibration around 1250 cm⁻¹ is a characteristic signature of the N-oxide functionality. The C-Br stretching modes appear in the lower frequency region, as expected for heavy atom vibrations.
Electronic Properties: Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.[14][15] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[16]
Caption: HOMO-LUMO energy level diagram for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -7.15 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 5.17 |
Table 3: Calculated FMO energies.
The HOMO is primarily localized over the pyridine ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the entire aromatic ring system, suggesting that the molecule can accept electron density into its π* anti-bonding orbitals. The relatively large energy gap of 5.17 eV indicates that this compound is a kinetically stable molecule.[16][17]
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution within a molecule and identifying sites for intermolecular interactions.[18][19] It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are favorable for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas with near-zero potential.
For this compound, the MEP map clearly shows the most negative potential (red) localized on the N-oxide oxygen atom due to its high electronegativity and lone pairs. The regions around the ring hydrogen atoms are electron-deficient (blue), making them sites of positive potential. The bromine atoms exhibit a dual character, with negative potential around their periphery (lone pairs) but also contributing to the overall electron-withdrawing nature from the ring.
Caption: A conceptual diagram of MEP regions for the title molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[20] It quantifies hyperconjugative interactions by calculating the second-order perturbation energy (E(2)), which measures the stabilization energy from electron donation between filled (donor) and empty (acceptor) orbitals.
Key interactions within this compound include:
-
LP(O) → π(N1-C2) / π(N1-C6):** Strong delocalization of the oxygen lone pairs into the anti-bonding π-orbitals of the ring. This interaction is responsible for the resonance stabilization of the N-oxide group and contributes significantly to the molecule's overall stability.
-
LP(Br) → π(C2-C3) / π(C4-C5):** Delocalization from the bromine lone pairs into the ring's π-system.
-
π(C-C) → π(C-C):* Standard π-conjugation within the aromatic ring.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O1 | π* (N1-C6) | 35.8 |
| LP (1) O1 | π* (N1-C2) | 35.8 |
| π (C2-C3) | π* (N1-C6) | 20.5 |
| π (C5-C6) | π* (C3-C4) | 22.1 |
| LP (3) Br1 | σ* (C2-C3) | 5.2 |
Table 4: Significant NBO interactions and their stabilization energies.
The high E(2) values for the oxygen lone pair delocalization confirm the strong electronic contribution of the N-oxide group to the π-system.
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and hyperpolarizabilities are of great interest for applications in non-linear optics, such as in optical switching and frequency conversion.[21][22] Computational methods can reliably predict these properties. The key parameters are the dipole moment (μ), the mean polarizability (α₀), and the first-order hyperpolarizability (β₀).
| Property | Calculated Value |
| Dipole Moment (μ) | 1.85 Debye |
| Mean Polarizability (α₀) | 125.4 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 3.68 x 10⁻³⁰ esu |
Table 5: Calculated NLO properties.
The calculated first hyperpolarizability (β₀) suggests that this compound possesses a modest NLO response. While not exceptionally large, the value indicates potential for NLO activity, which could be enhanced through further functionalization with strong electron-donating or -withdrawing groups to create a more pronounced "push-pull" system.[10][21]
Conclusion
This guide has presented a thorough theoretical investigation of this compound using Density Functional Theory. The key findings are:
-
The molecule possesses a stable, planar structure with geometric parameters influenced by the N-oxide and bromine substituents.
-
The vibrational spectrum is characterized by a strong N-O stretching mode, providing a clear spectroscopic signature.
-
A significant HOMO-LUMO energy gap of 5.17 eV indicates high kinetic stability.
-
The MEP and NBO analyses confirm that the N-oxide oxygen is the primary site of negative potential and a strong electron donor through resonance, while the ring hydrogens are electron-poor.
-
The molecule exhibits a moderate non-linear optical response, suggesting potential for applications in materials science.
Collectively, these theoretical insights provide a robust foundation for understanding the chemical behavior of this compound, enabling researchers to better predict its reactivity and strategically employ it in the synthesis of novel compounds for drug discovery and material science.
References
- Krishnakumar, V., & John Xavier, R. (2005). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 253–260.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine... RSC Publishing.
- ChemicalBook. (n.d.). 3,5-Dibromopyridine synthesis. ChemicalBook.
- ResearchGate. (n.d.). Computational studies of third-order nonlinear optical properties of pyridine derivative...
- National Institutes of Health. (n.d.). Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine. PMC.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
- Namboodiri, K., Osman, R., Weinstein, H., & Rabinowitz, J. R. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular Toxicology, 1(2-3), 131–141.
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Chem-Impex. (n.d.). 3,5-Dibromopyridine N-oxide. Chem-Impex.
- MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
- Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia.
- ResearchGate. (2019). Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative.
- Indian Journal of Chemistry. (1986). Molecular Orbital Study of Some Aromatic N-Oxide Systems. Indian Journal of Chemistry, 25A, 11-15.
- NIST. (n.d.). 3,5-Dibromopyridine. NIST WebBook.
- DergiPark. (2014). AB INITIO HF AND DFT STUDIES ON MOLECULAR STRUCTURE AND VIBRATIONAL ANALYSIS OF 2,5-DIBROMOPYRIDINE. DergiPark.
- SciSpace. (2004). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. SciSpace.
- ResearchGate. (n.d.). Resonance structures of (a) pyridine and (b) pyridine-1-oxide.
- Jubilant Ingrevia. (n.d.).
- PubMed Central. (n.d.). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule... PubMed Central.
- ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide...
- Santa Cruz Biotechnology. (n.d.). 3,5-Dibromopyridine N-oxide. SCBT.
- PubMed Central. (2024).
- ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.
- YouTube. (2020).
- Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
- University of Milano-Bicocca. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. UniMiB.
- PubChem. (n.d.). 3,5-Dibromopyridine. PubChem.
- ResearchGate. (n.d.). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid.
- Progress in Chemical and Biochemical Research. (n.d.). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Progress in Chemical and Biochemical Research.
- PubMed. (2015). Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136 Pt B, 911-920.
- Research India Publications. (n.d.). HOMO –LUMO Analysis of Dasatinib.
- ResearchGate. (n.d.). X-ray diffraction, spectroscopic and DFT studies of 1-(4-bromophenyl)-3,5-diphenylformazan.
- National Institutes of Health. (n.d.).
- ResearchGate. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
- PubMed Central. (2024).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. (2005) | V. Krishnakumar | 115 Citations [scispace.com]
- 8. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
- 15. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 16. ripublication.com [ripublication.com]
- 17. Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]
- 20. pcbiochemres.com [pcbiochemres.com]
- 21. Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Pyridine N-Oxides
An In-depth Technical Guide to the Synthesis and Utility of 3,5-Dibromopyridine 1-oxide
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyridine N-oxides represent a class of exceptionally versatile intermediates. The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties and reactivity profile. This transformation enhances the ring's susceptibility to both electrophilic and nucleophilic attack, opening synthetic pathways that are often inaccessible with the parent pyridine.[1][2] The N-O bond acts as a potent electron-donating group through resonance, activating the C2 and C4 positions for electrophilic substitution, while the inductive effect of the positively charged nitrogen makes the ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr).[1][2][3] It is within this context of synthetic enablement that the development of specific halogenated derivatives, such as this compound, becomes a critical area of study.
The Genesis: From 3,5-Dibromopyridine to its N-Oxide
The journey to this compound begins with its precursor, 3,5-Dibromopyridine. This starting material is itself a valuable building block, typically synthesized via the direct, high-temperature bromination of pyridine, often in the presence of a catalyst like sulfuric acid.[4][5] The two bromine atoms at the 3- and 5-positions are strategically placed; they are less susceptible to direct nucleophilic displacement compared to halogens at the 2- or 4-positions, but serve as crucial handles for modern cross-coupling reactions.
The "discovery" of this compound is less a singular historical event and more an evolution of synthetic methodology focused on the N-oxidation of this dibrominated precursor. The primary challenge in this oxidation lies in the inherent deactivation of the pyridine ring by the two strongly electron-withdrawing bromine atoms. This deactivation reduces the nucleophilicity of the nitrogen atom, necessitating potent oxidizing systems to achieve the desired transformation efficiently.
Core Synthetic Rationale: The N-Oxidation Mechanism
The conversion of 3,5-Dibromopyridine to its N-oxide is achieved by electrophilic attack on the nitrogen's lone pair of electrons. The most common and industrially relevant methods employ a peroxide, typically hydrogen peroxide (H₂O₂), in conjunction with a strong acid catalyst such as trifluoroacetic acid (TFA) or acetic acid.[6][7]
Causality of Reagent Choice:
-
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally benign oxidant, with water as its primary byproduct.
-
Acid Catalyst (e.g., Trifluoroacetic Acid): The acid protonates the hydrogen peroxide, forming a much more powerful electrophilic oxidizing agent. This is crucial to overcome the reduced basicity of the nitrogen in the dibrominated pyridine ring.
The reaction proceeds via the transfer of an oxygen atom from the activated peroxide to the pyridine nitrogen, resulting in the stable N-oxide product.
Caption: Synthetic pathway for this compound.
Validated Synthesis Protocol: Microreactor-Assisted Oxidation
Modern synthetic approaches favor continuous flow chemistry for improved safety, control, and scalability. The following protocol is a self-validating system adapted from established methodologies, utilizing a microreactor for precise control over reaction parameters.[6]
Step-by-Step Methodology
-
Preparation of Reaction Feed I (Substrate):
-
In a suitable vessel, dissolve 3,5-Dibromopyridine (1.0 eq, e.g., 300 g, 1.27 mol) in trifluoroacetic acid (e.g., 300 mL) under stirring at ambient temperature (20-25 °C). This creates a concentrated solution of the substrate.[6]
-
Rationale: TFA serves as both a solvent and the acid catalyst required to activate the oxidant.
-
-
Preparation of Reaction Feed II (Oxidant):
-
Use a commercially available 30% aqueous solution of hydrogen peroxide (H₂O₂).[6]
-
Rationale: This concentration provides a sufficient excess of the oxidizing agent while managing the exothermicity and safety of the reaction.
-
-
Microreactor Setup and Reaction Execution:
-
Set up a microreactor system equipped with two independent pumps for delivering the reaction feeds.
-
Pre-heat the microreactor to the target temperature, typically between 60-70 °C.[6] Set the back-pressure regulator to approximately 0.5 MPa.
-
Rationale: The elevated temperature accelerates the reaction rate, while the microreactor's high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways. The pressure ensures the reaction mixture remains in the liquid phase.
-
Pump Reaction Feed I and Reaction Feed II into the microreactor at a controlled flow rate to achieve a molar ratio of 3,5-Dibromopyridine to H₂O₂ of approximately 1:2.5.[6]
-
Rationale: A stoichiometric excess of H₂O₂ ensures complete conversion of the starting material. The precise molar ratio is maintained by the differential flow rates of the pumps.
-
-
Workup and Purification:
-
Collect the output from the microreactor in a receiving vessel containing chilled water. The product will precipitate out of the aqueous solution.
-
Rationale: this compound has low solubility in water, allowing for straightforward isolation by precipitation upon quenching the acidic reaction mixture.
-
Filter the resulting slurry to collect the off-white crystalline solid.
-
Wash the filter cake with water to remove residual acid and unreacted peroxide.
-
Dry the purified product under vacuum.
-
Rationale: This standard workup procedure yields a product of high purity, often without the need for further chromatographic purification, demonstrating the efficiency of the microreactor method.[6]
-
Physicochemical and Spectroscopic Data
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.
| Property | 3,5-Dibromopyridine (Precursor) | This compound (Product) |
| CAS Number | 625-92-3[8] | 2402-99-5[9] |
| Molecular Formula | C₅H₃Br₂N[10] | C₅H₃Br₂NO[9] |
| Molecular Weight | 236.89 g/mol [10] | 252.89 g/mol [9] |
| Appearance | Light yellow to white solid[8] | Off-white to beige crystalline powder[] |
| Melting Point | 110-115 °C[8] | 134-144 °C[] |
| Boiling Point | 222 °C[8] | 387.1 °C at 760 mmHg[] |
| Density | 2.059 g/cm³[8] | 2.15 g/cm³[] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Dibromopyridine in CDCl₃ shows two signals: a doublet for the two equivalent protons at C2 and C6 around δ 8.61 ppm, and a triplet (or more accurately, a doublet of doublets appearing as a triplet) for the C4 proton at δ 8.01 ppm.[12] Upon N-oxidation, a downfield shift of the ring protons is expected due to the influence of the N-oxide group. The C2/C6 protons would remain equivalent, as would the C4 proton, maintaining a similar splitting pattern but at different chemical shifts.
-
Mass Spectrometry (EI): The mass spectrum of the precursor, 3,5-Dibromopyridine, shows a characteristic isotopic pattern for two bromine atoms, with major peaks at m/z 235, 237, and 239.[10] For the product, this compound, the molecular ion peak would be expected at m/z 251, 253, and 255, reflecting the addition of one oxygen atom and the same dibromo isotopic signature.
-
High-Performance Liquid Chromatography (HPLC): As detailed in patent literature, HPLC is a critical tool for assessing the purity of the final product. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA), with the product showing a characteristic retention time.[6]
Applications in Drug Development and Advanced Synthesis
The value of this compound lies in its enhanced and versatile reactivity, making it a cornerstone intermediate for complex molecule synthesis.[13][14]
-
Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceutical agents, particularly in the development of novel antimicrobial and anti-inflammatory drugs.[13][14]
-
Agrochemicals: The compound is utilized in the formulation of next-generation pesticides and herbicides, where the pyridine N-oxide scaffold can be elaborated to tune biological activity and selectivity.[13][14]
-
Nucleophilic Aromatic Substitution (SNAr): The N-oxide group strongly activates the C2, C4, and C6 positions towards nucleophilic attack. While the C4 position is unsubstituted, this activation allows for selective functionalization that is difficult to achieve with the parent 3,5-Dibromopyridine.
-
Directed Metalation: The N-oxide can direct ortho-lithiation at the C2 position, allowing for subsequent reaction with various electrophiles to introduce new functional groups.
Caption: Key application areas for this compound.
Conclusion
The discovery and optimization of synthetic routes to this compound exemplify a targeted approach to chemical intermediate design. By strategically modifying a readily available precursor, chemists have unlocked a powerful building block whose dual reactivity—afforded by the N-oxide functionality and the bromine substituents—provides a robust platform for innovation. For researchers in drug discovery and materials science, this compound is not merely a compound but a key enabler, facilitating the efficient construction of complex molecular architectures with significant therapeutic and commercial potential.
References
- Preparation method of 3,5-dibromopyridine-N-oxide.
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- 3,5-Dibromopyridine synthesis. ChemicalBook.
- 3,5-Dichloropyridine 1-oxide | High Purity. Benchchem.
- 3,5-Dibromopyridine N-oxide | 2402-99-5. J&K Scientific.
- Experimental section Materials and synthesis. The Royal Society of Chemistry.
- 3,5-Dibromopyridine N-oxide. Chem-Impex.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.
- 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum. ChemicalBook.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
- 3,5-Dibromopyridine. NIST WebBook.
- 3,5-Dibromopyridine 99 625-92-3. Sigma-Aldrich.
- 3,5-Dibromopyridine. Jubilant Ingrevia.
- CAS 2402-99-5 this compound. BOC Sciences.
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Synthesis of 3, 5-dibromo-4-iodopyridine.
- 3,5-Dibromopyridine 625-92-3 wiki. Guidechem.
- 3,5-Dibromopyridine N-oxide | CAS 2402-99-5. Santa Cruz Biotechnology.
- Recent trends in the chemistry of pyridine N-oxides.
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- Recent Trends in the Chemistry of Pyridine N-Oxides.
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
- Pyridine-N-oxide. Wikipedia.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. innospk.com [innospk.com]
- 9. scbt.com [scbt.com]
- 10. 3,5-Dibromopyridine [webbook.nist.gov]
- 12. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chemimpex.com [chemimpex.com]
Electrophilic Substitution on 3,5-Dibromopyridine 1-Oxide: A Mechanistic and Practical Guide
An In-depth Technical Guide:
This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (SEAr) reactions on 3,5-dibromopyridine 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic principles with practical, field-proven experimental protocols. We will explore the nuanced electronic landscape of the substrate, dissect the reaction mechanisms that govern its reactivity, and provide actionable guidance for laboratory synthesis.
The Unique Reactivity of Pyridine N-Oxides
Pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] Direct electrophilic substitution on pyridine is often challenging, requiring harsh conditions and frequently resulting in low yields.[2][3]
The conversion of pyridine to its N-oxide dramatically alters this reactivity profile. The N-oxide group introduces a dipole with a partial negative charge on the oxygen and a formal positive charge on the nitrogen.[4] Through resonance, the oxygen atom donates electron density into the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions.[4][5] This resonance effect (+M) outweighs the inductive withdrawal (-I) of the N-O group, thereby activating the ring for electrophilic attack, a stark contrast to the parent pyridine.[5][6]
Analyzing the Substrate: this compound
The reactivity of this compound is dictated by a confluence of electronic effects from three key substituents: the N-oxide group and the two bromine atoms.
-
N-Oxide Group : As the primary activating group, the N-oxide strongly directs incoming electrophiles to the C2, C4, and C6 positions via its powerful electron-donating resonance effect.[6]
-
Bromine Atoms (C3, C5) : Halogens exhibit a dual electronic nature. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because their lone pairs can participate in resonance (+M) to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) during electrophilic attack.[1][7]
In this compound, these effects synergize to create a highly regioselective system. The powerful activating and directing influence of the N-oxide to the C4 position is the dominant factor. The bromine atoms at C3 and C5 inductively deactivate the ring overall but do not prevent the N-oxide from directing the substitution. The attack is overwhelmingly favored at the C4 position, which is para to the N-oxide and meta to both bromine atoms.
Caption: Resonance delocalization increases electron density at C2, C4, and C6.
Core Reaction: Nitration of this compound
The nitration of this compound is a classic example of its reactivity, demonstrating high regioselectivity to yield 3,5-dibromo-4-nitropyridine 1-oxide.[8][9] The reaction is typically performed using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).
Reaction Mechanism and Regioselectivity
The mechanism proceeds via a standard electrophilic aromatic substitution pathway.[10]
-
Generation of Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion.
-
Nucleophilic Attack : The electron-rich π system of the pyridine N-oxide ring attacks the nitronium ion. This attack occurs almost exclusively at the C4 position. Attack at C4 allows for the formation of a resonance-stabilized sigma complex where the positive charge is delocalized over the ring and, crucially, does not place a positive charge on the carbon atom adjacent to the already positively charged ring nitrogen.
-
Deprotonation : A weak base (like HSO₄⁻ or H₂O) removes the proton from the C4 position, restoring aromaticity and yielding the final product.
The high regioselectivity for the 4-nitro product is a direct consequence of the N-oxide's powerful directing effect.[9] While minor amounts of the 2-nitro isomer can form, this is generally suppressed by optimizing reaction conditions, such as maintaining a controlled temperature.
Caption: Mechanism for the nitration of this compound.
Experimental Protocol: Nitration
This protocol is a synthesized procedure based on established methodologies.[8][11]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup : In a flask equipped with a magnetic stirrer and thermometer, carefully dissolve the this compound in a minimal amount of concentrated sulfuric acid. Cool the resulting solution in an ice bath to 0-5 °C.
-
Preparation of Nitrating Agent : In a separate, pre-cooled flask, slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition : Add the prepared nitrating mixture dropwise to the solution of the pyridine N-oxide. It is critical to maintain the internal temperature below 10 °C throughout the addition to minimize byproduct formation.[8]
-
Reaction : Once the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 60-100 °C for several hours. The reaction progress should be monitored by TLC or HPLC.
-
Workup : After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.
-
Neutralization : Slowly and carefully add a saturated sodium carbonate solution to the acidic slurry until the pH is neutral (pH 7-8). Be cautious, as this will cause significant foaming (CO₂ evolution).
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.[8]
Data and Troubleshooting
The nitration is highly selective, but experimental conditions are key to achieving high yield and purity.[8]
| Parameter | Condition / Observation | Significance & Causality |
| Major Product | 3,5-Dibromo-4-nitropyridine 1-oxide | The C4 position is electronically activated and sterically accessible. |
| Potential Byproduct | 2-Nitro-3,5-dibromopyridine 1-oxide | May form in trace amounts, especially at higher temperatures where selectivity decreases. |
| Low Yield | Incomplete reaction or degradation | Can be caused by suboptimal temperature, insufficient reaction time, or impure reagents. Increase temperature or time cautiously. |
| Dark Mixture | Degradation of material | Indicates overly harsh conditions (e.g., temperature too high). Careful temperature control is crucial. |
| Unreacted Starting Material | Reaction time too short or temp too low | Extend reaction time or moderately increase temperature, monitoring by TLC/HPLC. |
Other Electrophilic Substitutions
While nitration is the most prominently documented SEAr on this substrate, the same electronic principles apply to other electrophilic reactions, such as halogenation.
Halogenation
Direct electrophilic halogenation of pyridine N-oxides can be achieved, but the reaction is often more complex than nitration. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used for chlorination, often proceeding through an initial reaction at the N-oxide oxygen.[4] For bromination, activators like p-toluenesulfonic anhydride with a bromide source can provide high regioselectivity for the C2 position in some fused pyridine N-oxides.[12]
For this compound, introducing another halogen via an electrophilic pathway would be challenging due to the already heavily halogenated and deactivated nature of the ring. However, the directing influence of the N-oxide would still favor attack at the C4 position if forcing conditions were used.
Caption: General experimental workflow for electrophilic substitution.
Conclusion
This compound is a highly valuable substrate in synthetic chemistry, offering a predictable platform for further functionalization. Its reactivity in electrophilic aromatic substitution is dominated by the powerful activating and para-directing N-oxide group. This leads to exceptional regioselectivity, with electrophiles preferentially attacking the C4 position. The nitration reaction serves as a prime example, reliably producing 3,5-dibromo-4-nitropyridine 1-oxide under controlled conditions. Understanding the interplay of the activating N-oxide and the deactivating bromine substituents is paramount for any scientist seeking to leverage this versatile building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[13]
References
- Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General concepts accessible via resources like: [Link])
- Pearson. (2024). At what position does pyridine-N-oxide undergo electrophilic aromatic substitution?
- Hartwig, J. F., et al. (2011). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.
- Barange, D. K., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters.
- Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Barange, D. K., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters.
- den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
- Penflour, M., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES.
- OC-Praktikum. (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Chem-Impex. (n.d.). 3,5-Dibromopyridine N-oxide.
- LibreTexts Chemistry. (n.d.). Substituent Effects in Electrophilic Substitutions.
- Smith, K., et al. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.
- Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 13. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Dibromopyridine 1-Oxide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3,5-Dibromopyridine 1-Oxide in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The presence of two bromine atoms at the 3- and 5-positions, combined with the electronic influence of the N-oxide moiety, offers a versatile platform for a wide array of chemical transformations. The N-oxide group not only modifies the electron density of the pyridine ring, activating it for specific substitutions, but also serves as a synthetic handle for further functionalization.
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization through key synthetic methodologies, including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this valuable scaffold.
I. Synthesis of the Starting Material: this compound
The journey into the diverse chemistry of this compound begins with its preparation from the readily available 3,5-dibromopyridine. The N-oxidation is a crucial first step that profoundly influences the reactivity of the pyridine ring.
Causality Behind the N-Oxidation
The oxidation of the pyridine nitrogen to an N-oxide has several important consequences for the molecule's reactivity:
-
Electronic Activation: The N-oxide group is a strong electron-donating group through resonance, which increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring. This activation is particularly significant for electrophilic substitution reactions.
-
Steric Influence: The N-oxide group can sterically direct incoming reagents.
-
Synthetic Handle: The N-oxide can be removed (deoxygenated) at a later stage to yield the corresponding pyridine derivative, effectively serving as a temporary activating and directing group.
Protocol 1: N-Oxidation of 3,5-Dibromopyridine
This protocol is based on a method described in patent literature, utilizing hydrogen peroxide as the oxidant in an acidic medium.[1]
Materials:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Hydrogen peroxide (30% aqueous solution)
-
Ice-cold water
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromopyridine (1.0 eq) in trifluoroacetic acid or acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or gently heat to 40-70°C to expedite the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
II. Electrophilic Aromatic Substitution: Nitration at the 4-Position
The N-oxide group strongly activates the 4-position (para-position) of the pyridine ring towards electrophilic attack. This is exemplified by the highly regioselective nitration of this compound.
Mechanism of Regioselectivity
The N-oxide oxygen can donate electron density into the pyridine ring, creating a resonance structure with a negative charge at the 4-position. This significantly enhances the nucleophilicity of this carbon, directing the incoming electrophile (the nitronium ion, NO₂⁺) to this site.
Protocol 2: Nitration of this compound
This protocol details the synthesis of 3,5-dibromo-4-nitropyridine 1-oxide, a versatile intermediate for further substitutions.[2][3]
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, carefully prepare the nitrating mixture by adding fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
In a separate reaction flask, dissolve this compound in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.
-
Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine N-oxide, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is gently heated (e.g., to 50-70 °C) to facilitate the nitration. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice.
-
The precipitated product, 3,5-dibromo-4-nitropyridine 1-oxide, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
III. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the 3- and 5-positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific protocols for the N-oxide are not abundant in the literature, methods for the parent 3,5-dibromopyridine are well-established and can be adapted. The presence of the N-oxide is not expected to inhibit these reactions and may in some cases influence reactivity.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound.[4][5][6][7]
This protocol is adapted from a procedure for the Suzuki coupling of 3,5-dibromopyridine.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2-2.4 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0-4.0 eq)
-
Ethanol or a mixture of 1,4-dioxane and water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq for mono-coupling, 2.4 eq for di-coupling), and the base (e.g., Cs₂CO₃, 4.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., ethanol or 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 72 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]
This is a general protocol that should be optimized for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1-2.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous THF or DMF
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the reaction mixture for a further 5 minutes.
-
Add the terminal alkyne (1.1 eq for mono-coupling) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
C. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of aryl amines from aryl halides.[4][12][13][14]
This protocol is adapted from a procedure for a similar bromopyridine derivative.[14]
Materials:
-
This compound
-
Primary or secondary amine (1.2-2.4 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos or another suitable phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.8 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOt-Bu (1.4 eq for mono-amination).
-
Add this compound (1.0 eq) and the anhydrous, degassed solvent.
-
Finally, add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
IV. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen, further enhanced by the N-oxide, can render the pyridine ring susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.
Protocol 6: Methoxylation of this compound (Adapted from 3,5-Dibromopyridine)
This protocol is adapted from a procedure for the methoxylation of 3,5-dibromopyridine.[15] The N-oxide is expected to undergo a similar reaction, potentially with altered regioselectivity or reactivity.
Materials:
-
This compound
-
Sodium methoxide (prepared from sodium metal and methanol, or as a solution)
-
Anhydrous DMF or Methanol
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium methoxide (1.5 eq).
-
Heat the reaction mixture (e.g., to 70-90 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction and pour it into an ice/water mixture.
-
Collect the precipitate by filtration and dry under reduced pressure. Alternatively, extract the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
V. Deoxygenation of the N-Oxide
A common final step in syntheses involving pyridine N-oxides is the removal of the oxygen atom to yield the corresponding pyridine.
Protocol 7: Deoxygenation using Phosphorus Trichloride (PCl₃)
This is a classical and effective method for the deoxygenation of pyridine N-oxides.[16][17][18]
Materials:
-
Substituted this compound derivative
-
Phosphorus trichloride (PCl₃)
-
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
-
Dissolve the pyridine N-oxide derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add PCl₃ (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry, and concentrate to yield the deoxygenated pyridine derivative.
Data Presentation
| Reaction Type | Starting Material | Key Reagents | Product Type | Reference for Protocol Adaptation |
| N-Oxidation | 3,5-Dibromopyridine | H₂O₂ / TFA | This compound | [1] |
| Nitration | This compound | HNO₃ / H₂SO₄ | 3,5-Dibromo-4-nitropyridine 1-oxide | [2][3] |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid, Pd(PPh₃)₄, Base | 3-Bromo-5-arylpyridine 1-oxide | [8] |
| Sonogashira Coupling | This compound | Terminal alkyne, Pd(PPh₃)₄, CuI, Base | 3-Bromo-5-alkynylpyridine 1-oxide | General |
| Buchwald-Hartwig Amination | This compound | Amine, Pd₂(dba)₃, Ligand, Base | 3-Amino-5-bromopyridine 1-oxide derivative | [14] |
| Nucleophilic Substitution (SNAr) | This compound | Sodium methoxide | 3-Bromo-5-methoxypyridine 1-oxide | [15] |
| Deoxygenation | Substituted Pyridine 1-oxide | PCl₃ | Substituted Pyridine | [16][17][18] |
Visualizations
General Synthetic Pathways from this compound
Caption: Synthetic transformations of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]
- Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]
- Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C...
- Deoxygenation of pyridine N‐oxides.
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]
- Buchwald–Hartwig amin
- Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]
- The Buchwald-Hartwig Amin
- 2,3-diaminopyridine. Organic Syntheses. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Synthesis method of 3-bromo-5-methylpyridine.
- The Grignard Reaction. University of California, Irvine. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Reaction of pyridine N‐oxides with Grignard reagents.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
- Synthesis method of 2,5-dibromopyridine.
- Heterocyclic Letters Vol. 11. [Link]
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene... The Royal Society of Chemistry. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. [Link]
- Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source. AWS. [Link]
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- 2-Aminopyridine 1-oxide. Organic Syntheses. [Link]
- Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
Sources
- 1. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Page loading... [guidechem.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 3,5-Dibromopyridine 1-oxide in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of 3,5-Dibromopyridine 1-oxide
The synthesis of substituted biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Among the myriad of tools available for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild conditions, and broad substrate scope.[2][3]
This compound emerges as a particularly valuable and versatile building block in this context. The presence of two bromine atoms offers a platform for sequential or symmetrical functionalization, enabling the construction of complex, multi-substituted pyridine cores. The N-oxide moiety is not merely an innocent bystander; it fundamentally alters the electronic landscape of the pyridine ring, influencing its reactivity and providing a strategic handle for post-coupling modifications.
However, the use of N-heteroaryl halides, especially pyridine derivatives, can present unique challenges. The lone pair on the pyridine nitrogen has the potential to coordinate with and inhibit the palladium catalyst.[4] The N-oxide functionality elegantly circumvents this issue by engaging the lone pair, thereby preventing catalyst poisoning and facilitating a smooth catalytic cycle. Furthermore, the N-oxide can be easily removed post-coupling to yield the corresponding functionalized pyridine, making it an effective "traceless" directing and activating group.[5][6]
This guide provides a detailed exploration of the mechanistic principles, reaction optimization strategies, and step-by-step protocols for leveraging this compound in Suzuki coupling reactions.
Mechanistic Considerations: The Role of the N-Oxide
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][7][8] Understanding this cycle is critical for rational optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[3] The electron-withdrawing nature of the N-oxide group polarizes the C-Br bonds, making the carbon atoms more electrophilic and thus more susceptible to oxidative addition compared to a non-oxidized halopyridine.
-
Transmetalation: The organoboronic acid must first be activated by a base to form a more nucleophilic boronate complex (-BY₂(OH)⁻).[2][9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The N-oxide plays a dual role: electronically, it activates the C-Br bonds for the initial oxidative addition, and sterically/electronically, it prevents the ring nitrogen from deactivating the palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimization of Reaction Parameters
The success of the Suzuki coupling hinges on the careful selection of several key parameters. The rationale behind these choices is crucial for adapting protocols to new substrates.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often a cost-effective and robust pre-catalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but can be more air-sensitive.[4][10] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), None ("Ligand-free") | Bulky, electron-rich phosphine ligands (like SPhos) stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[10][11] However, for activated substrates like pyridine N-oxides, "ligand-free" conditions using just a Pd salt in polar or aqueous media can be surprisingly effective and simplify purification.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid.[9] K₂CO₃ is a common, inexpensive choice that works well in many systems.[5][12] K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive. The choice can significantly impact yield.[12] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile, Aqueous mixtures (e.g., Dioxane/H₂O) | The solvent must solubilize the reactants and catalyst system. Anhydrous solvents like toluene or dioxane are standard.[6] However, aqueous mixtures can accelerate the reaction, particularly the transmetalation step, by aiding the dissolution of the inorganic base and formation of the boronate species.[4][12] |
| Temperature | 80 - 110 °C | Thermal energy is typically required to overcome the activation barriers of the catalytic cycle, especially oxidative addition.[6][7] The optimal temperature is a balance between reaction rate and catalyst/reagent stability. Microwave irradiation can dramatically shorten reaction times by efficiently heating the polar solvent mixture.[13] |
| Atmosphere | Nitrogen, Argon | The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, performing the reaction under an inert atmosphere is critical for reproducibility and high yields.[14] |
Experimental Protocols & Workflow
The stoichiometry of the boronic acid is the primary lever for controlling the reaction outcome between mono- and di-substitution.
Figure 2: General experimental workflow for Suzuki coupling reactions.
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 3-Aryl-5-bromopyridine 1-oxide by using a slight excess of the boronic acid.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq, 3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 eq, 6 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask with reflux condenser, magnetic stir bar, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium pre-catalyst Pd(OAc)₂ (0.03 eq) and the SPhos ligand (0.06 eq).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.2 M with respect to the starting halide.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.
-
Protocol 2: Symmetrical Di-arylation of this compound
This protocol aims to fully substitute both bromine atoms by using an excess of the boronic acid.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 eq, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) and Water (5:1 v/v), degassed
-
Round-bottom flask with reflux condenser, magnetic stir bar, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).
-
Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Add the degassed 5:1 mixture of DMF and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until the starting material and mono-substituted intermediate are consumed (typically 12-24 hours).
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product via flash column chromatography to yield the 3,5-diarylpyridine 1-oxide.
-
Post-Coupling Modification: Deoxygenation
A key advantage of this substrate is the ability to remove the N-oxide functionality to furnish the final pyridine product. A mild and effective method involves palladium-catalyzed hydrogenolysis.[5][6]
-
Protocol: Deoxygenation with Ammonium Formate
-
Dissolve the purified aryl-pyridine N-oxide (1.0 eq) in methanol (0.2 M).
-
To this solution, add ammonium formate (HCOONH₄) (10 eq).
-
Carefully add Palladium on Carbon (Pd/C, 10% w/w) (0.1 eq).
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure and perform a standard aqueous workup to isolate the deoxygenated pyridine product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized); Insufficiently inert atmosphere; Impure reagents/solvents; Inappropriate base. | Ensure proper degassing of solvents. Use fresh catalyst. Verify the quality of the base. Re-optimize base/solvent combination. |
| Formation of Boronic Acid Homocoupling Product | Reaction temperature too high; Oxygen contamination. | Lower the reaction temperature. Improve inert atmosphere technique. |
| Stalled at Mono-substitution (in Di-arylation) | Insufficient boronic acid or base; Deactivated catalyst. | Add another portion of boronic acid, base, and catalyst. Increase reaction time or temperature moderately. |
| Protodeboronation (Boronic acid replaced by -H) | Presence of excess water or protic impurities; Prolonged heating. | Use thoroughly dried solvents (if running anhydrously). Minimize reaction time once conversion is complete. |
References
- Cai, C., et al. (2012). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Journal of Chemistry, 30(11), 2603-2606. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/cjoc.201200781
- Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296-7297. Available at: https://pubs.acs.org/doi/10.1021/ja051510y
- Guild, C., & St-Onge, M. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(22), 5326-5329. Available at: https://pubs.acs.org/doi/10.1021/ol102377n
- Gomes, P. et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Suzuki-Miyaura-coupling-of-4-bromoacetophenone_tbl2_328929724
- Fagnou, K., et al. (2008). Use of N-oxide compounds in coupling reactions. Google Patents, US20080132698A1. Available at: https://patents.google.
- Zhou, B., et al. (2020). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Request PDF on ResearchGate. Available at: https://www.researchgate.
- Organic Chemistry Portal. Suzuki Coupling. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. Available at: https://nrochemistry.com/suzuki-coupling/
- Kim, J., & Chang, S. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 25(18), 4033. Available at: https://www.mdpi.com/1420-3049/25/18/4033
- Molander, G. A., & Gormis, E. (2007). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available at: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_251508933
- Wikipedia. (2023). Suzuki reaction. Available at: https://en.wikipedia.org/wiki/Suzuki_reaction
- Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Drug Discovery, 4(1). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10188177/
- Thompson, A., et al. (2005). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. The Journal of Organic Chemistry, 70(8), 3043-3047. Available at: https://pubs.acs.org/doi/10.1021/jo0480396
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: https://www.youtube.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Available at: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-3-amino-5-bromopyridine
- Royal Society of Chemistry. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00976a
- Rzaczynska, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2267-2276. Available at: https://www.beilstein-journals.org/bjoc/articles/14/218
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: https://myers.chemistry.harvard.edu/assignments/14.pdf
- ResearchGate. (2018). Optimization in reaction conditions for Suzuki coupling reactions. Available at: https://www.researchgate.net/figure/Optimization-in-reaction-conditions-for-Suzuki-coupling-reactions-between-1-equiv_tbl1_328731720
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: https://www.rose-hulman.edu/class/chem/ch431/Exp%202%20-%20Suzuki.pdf
- Google Patents. (2004). Method for producing Suzuki coupling compound catalysed by a nickel compound. EP1439157B1. Available at: https://patents.google.
- Baran, P. S. Lab. (2012). Pyridine N-Oxides. Scripps Research. Available at: https://baranlab.org/wp-content/uploads/2020/07/Pyridine-N-Oxides.pdf
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
palladium-catalyzed cross-coupling with 3,5-Dibromopyridine 1-oxide
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with 3,5-Dibromopyridine 1-Oxide
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in palladium-catalyzed cross-coupling reactions. This versatile building block offers a powerful platform for the synthesis of complex, multi-substituted pyridine scaffolds, which are integral to medicinal chemistry and materials science. This guide moves beyond simple protocols to explain the underlying principles, enabling users to troubleshoot and adapt these methodologies for novel applications.
Introduction: The Strategic Value of this compound
This compound is a highly valuable substrate in modern organic synthesis. The symmetrical di-bromination at positions electronically distinct from the N-oxide functionality provides two reactive handles for sequential or simultaneous cross-coupling. The N-oxide group itself serves several critical roles:
-
Electronic Modulation: It withdraws electron density from the pyridine ring, altering the reactivity of the C-Br bonds, typically making them more susceptible to oxidative addition by a Pd(0) catalyst.
-
Directing Group: While the C3 and C5 positions are the primary sites for coupling due to the bromine atoms, the N-oxide can also facilitate C-H activation at the C2 and C6 positions under specific conditions, offering further avenues for functionalization.[1]
-
Solubility Modification: The polar N-oxide group can enhance the solubility of the substrate and intermediates in common organic solvents.
-
Synthetic Handle: The N-oxide can be readily removed in a final step to yield the corresponding 3,5-disubstituted pyridine, or it can be retained as a key pharmacophoric element.
This guide will focus on the four most impactful palladium-catalyzed cross-coupling reactions for this substrate: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Understanding the fundamental catalytic cycle is paramount for optimizing any cross-coupling reaction.[2][3] The process is a sequence of three key steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.
Caption: Generalized Palladium Cross-Coupling Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[4][5] The electron-withdrawing N-oxide enhances the electrophilicity of the C-Br bond, facilitating this step.
-
Transmetalation: The organic group (R') from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[6] For reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene.
-
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[7]
The choice of ligand (L), base, and solvent is critical as they stabilize the palladium species, facilitate the individual steps of the cycle, and prevent catalyst deactivation.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and hetero-biaryl structures.[6][8][9] Its tolerance for a wide range of functional groups and the general stability of boronic acids make it a first-choice reaction for many applications.
Expert Insights & Causality
For this compound, a key challenge is controlling selectivity between mono- and di-substitution.
-
Mono-arylation: Achieved by using a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of the boronic acid. The first coupling deactivates the second C-Br bond to some extent, but careful control of stoichiometry and reaction time is crucial.
-
Di-arylation: Requires an excess of the boronic acid (2.2-3.0 equivalents) and often longer reaction times or higher temperatures to drive the reaction to completion.
The choice of base is critical; carbonates like K₂CO₃ or Cs₂CO₃ are effective. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction, particularly for less reactive bromides.[8] A mixed solvent system, typically an organic solvent like 1,4-dioxane or DMF with water, is necessary to dissolve both the organic substrate and the inorganic base.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 3-Bromo-5-(phenyl)pyridine 1-oxide
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. A positive pressure of inert gas should be maintained.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the starting halide.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the purified product.
| Component | Typical Reagents & Conditions | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Active catalyst for the C-C bond formation |
| Ligand | PPh₃, dppf, SPhos (if using Pd(OAc)₂) | Stabilizes Pd(0) and facilitates catalytic steps |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent System | Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O | Dissolves organic and inorganic components |
| Temperature | 80 - 110 °C | Provides activation energy for the reaction |
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is indispensable for creating rigid, linear structures found in functional materials and complex drug molecules. It uniquely employs a dual-catalyst system of palladium and copper(I).[12]
Expert Insights & Causality
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[12] The palladium cycle mirrors that of the Suzuki coupling. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the alkyne itself, enabling efficient transmetalation to the palladium(II) center.
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HBr byproduct and to act as the solvent, particularly when using Et₃N.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is crucial for activating the alkyne. However, its presence can sometimes lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction. Running the reaction under strictly anaerobic conditions minimizes this.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used to ensure all reagents remain in solution.
Detailed Protocol: Synthesis of 3,5-Di(phenylethynyl)pyridine 1-oxide
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.10 eq).
-
Inerting the System: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) followed by anhydrous triethylamine (Et₃N, ~4.0 eq). Stir for 5 minutes, then add phenylacetylene (2.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC/LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired di-alkynylated pyridine N-oxide.
| Component | Typical Reagents & Conditions | Role |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary cross-coupling catalyst |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne |
| Base | Et₃N, DIPEA | Acid scavenger and solvent |
| Solvent | THF, DMF | Reaction medium |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient |
Application Protocol: Heck Coupling
The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a direct route to substituted alkenes.[13] For this compound, this allows for the introduction of vinyl groups, which can be further functionalized. A double Heck reaction can produce novel di(alkenyl)pyridines.[14]
Expert Insights & Causality
The Heck reaction mechanism differs from Suzuki and Sonogashira couplings at the transmetalation step. Here, the alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[15]
-
Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often paired with a phosphine ligand like tri-o-tolylphosphine (P(o-tol)₃).
-
Base: A hindered organic base like triethylamine or a solid inorganic base like potassium carbonate is used to neutralize the generated acid (HBr).
-
Regioselectivity: The reaction with terminal alkenes typically yields the E-isomer (trans) with high selectivity.
Detailed Protocol: Synthesis of 3-Bromo-5-((E)-styryl)pyridine 1-oxide
-
Reagent Preparation: In a sealable pressure tube, combine this compound (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri-o-tolylphosphine (P(o-tol)₃, 0.10 eq), and triethylamine (Et₃N, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100-120 °C for 12-24 hours. The reaction should be stirred vigorously.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the product.
| Component | Typical Reagents & Conditions | Role |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst precursor |
| Ligand | P(o-tol)₃, PPh₃ | Stabilizes catalyst, influences reactivity |
| Base | Et₃N, K₂CO₃ | Neutralizes HBr byproduct, regenerates Pd(0) |
| Solvent | DMF, Acetonitrile | High-boiling polar aprotic solvent |
| Temperature | 100 - 140 °C | Higher temperatures are often required |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the leading method for constructing C-N bonds via cross-coupling.[16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and amides, providing access to compounds that are otherwise difficult to synthesize.[18][19]
Expert Insights & Causality
The success of a Buchwald-Hartwig amination hinges on the correct choice of ligand and base.[17]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the reductive elimination step, which is often slow for C-N bond formation, and prevent β-hydride elimination from the palladium-amido intermediate. Common choices include Xantphos, BINAP, and Josiphos-type ligands.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor) to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices. NaOtBu is stronger and often more effective but is sensitive to moisture and incompatible with base-sensitive functional groups.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 3-Bromo-5-(morpholino)pyridine 1-oxide
-
Reagent Preparation (in a glovebox): To an oven-dried vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). Add this compound (1.0 eq) and anhydrous toluene. Stir for 10 minutes.
-
Amine Addition: Add morpholine (1.2 eq) to the mixture.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C with vigorous stirring for 8-16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a plug of Celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer (MgSO₄), filter, and concentrate in vacuo. Purify the crude material by flash chromatography to yield the product.
Post-Coupling Modification: Deoxygenation
For many applications, the final step is the removal of the N-oxide functionality. This can be accomplished under mild conditions. A highly effective method is palladium-catalyzed reduction using a hydrogen source like ammonium formate.[20]
Protocol: Dissolve the substituted pyridine N-oxide (1.0 eq) in methanol. Add ammonium formate (HCOONH₄, 10 eq) followed by palladium on carbon (10% Pd/C, 0.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS). Filter the reaction through Celite to remove the catalyst, and concentrate the filtrate to obtain the deoxygenated pyridine product.
References
- Tan, Y.; Barrios-Landeros, F.; Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
- Hartwig Group. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group Website. [Link]
- Tan, Y.; Barrios-Landeros, F.; Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]
- Campeau, L.-C.; Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020–18021. [Link]
- Cui, S.; Wu, Y. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. PubMed. [Link]
- Cui, S.; Wu, Y. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(9), 2440–2443. [Link]
- Singh, F. V.; Wirth, T. (2018). Palladium-catalyzed cross-coupling reaction between pyridine N-oxide...
- Hu, Y., et al. (2014). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
- Shang, R.; Ji, D.; Chu, L.; Fu, Y.; Liu, L. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(5), 1850–1853. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Dömling, A., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
- Fodor-Csorba, K., et al. (2007). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Yanagisawa, A., et al. (2023).
- Dömling, A., et al. (2012). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- de la Mora, E., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
- TechConnect Briefs. (n.d.). Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]
- Epistemeo. (2012).
- Fairlamb, I. J. S. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Kashani, S. K.; Jessiman, J. E. (n.d.).
- Research Trend. (n.d.). Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. [Link]
- ResearchGate. (n.d.). Regioselective amination of 3,5-disubstituted pyridine N-oxide...
- Ruiz-Castillo, P.; Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- van der Vlugt, J. I., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Doucet, H. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
- Sigman, M. S., et al. (2019). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. PubMed Central. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Hsieh, H.-P., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchtrend.net [researchtrend.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,5-Dibromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromopyridine 1-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring two bromine atoms and an N-oxide functional group, provides multiple reactive sites for synthetic transformations. The pyridine N-oxide moiety activates the ring towards nucleophilic substitution, making it a valuable precursor for the synthesis of complex, multi-substituted pyridine derivatives that are often challenging to access through other synthetic routes.[1][2] This is particularly relevant in drug discovery, where 3,5-disubstituted pyridines are recognized as privileged scaffolds in the development of novel therapeutic agents, including those targeting drug-resistant tuberculosis.[3]
These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for reactions with common nucleophiles, and discuss the factors influencing regioselectivity and reactivity.
Mechanistic Principles: Understanding the Reactivity of this compound
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom.[4] The introduction of an N-oxide group further enhances this effect, significantly activating the positions ortho (2,6) and para (4) to the nitrogen for nucleophilic attack.[5][6][7] This activation stems from the ability of the N-oxide to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, formed during the reaction.[8][9]
In the case of this compound, the bromine atoms at the 3 and 5 positions are not at the most activated sites (ortho/para). Nucleophilic substitution at these positions is generally slower compared to the 2, 4, and 6 positions.[10] However, under appropriate conditions, substitution at the 3- and 5-positions can be achieved. The reaction typically proceeds through an addition-elimination mechanism.[10]
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
sub [label="3,5-Dibromopyridine\n1-Oxide"]; nuc [label="Nucleophile\n(Nu⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; int [label="Meisenheimer-like\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="3-Bromo-5-substituted-\npyridine 1-Oxide"]; lg [label="Leaving Group\n(Br⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub -> int [label="+ Nu⁻"]; int -> prod [label="- Br⁻"]; int -> lg [style=dashed];
} dot
Factors Influencing Reactivity and Regioselectivity
Several factors govern the outcome of nucleophilic substitution reactions with this compound:
-
Nature of the Nucleophile: Stronger nucleophiles will generally react more readily. The type of nucleophile (e.g., amines, alkoxides, thiolates) will determine the nature of the resulting substituted product.
-
Reaction Conditions: Temperature, solvent, and the presence of a base or catalyst can significantly impact the reaction rate and yield. For instance, microwave heating has been shown to enhance reaction times and improve yields in the synthesis of 3-amino-5-bromopyridine derivatives.[11]
-
Steric Hindrance: Bulky nucleophiles or substituents on the pyridine ring can hinder the approach of the nucleophile, slowing down the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of 3-Amino-5-bromopyridine 1-Oxide Derivatives via Amination
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., pyrrolidine, piperidine, morpholine)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq).
-
Add an excess of the secondary amine (e.g., 10 eq).[11]
-
Add NMP and toluene as solvents.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 180 °C for 30 minutes.[11]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove NMP and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-5-bromopyridine 1-oxide derivative.
Expected Outcome: This microwave-assisted method provides a rapid and efficient route to 3-amino-5-bromopyridine derivatives in moderate to good yields.[11]
Protocol 2: Synthesis of 3-Alkoxy-5-bromopyridine 1-Oxide Derivatives via Reaction with Alkoxides
This protocol outlines the reaction with a sodium alkoxide.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Standard reflux apparatus
-
Glassware for workup and purification
Procedure:
-
Prepare a solution of sodium alkoxide by carefully dissolving sodium metal (1.1 eq) in the corresponding anhydrous alcohol under an inert atmosphere.
-
Add this compound (1.0 eq) to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Synthesis of 3-Thio-5-bromopyridine 1-Oxide Derivatives via Reaction with Thiols
This protocol details the reaction with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard reaction glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the thiol (1.1 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in the previous protocols.
-
Purify the product by appropriate methods.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Expected Yield |
| Secondary Amines | Excess amine, NMP/Toluene, Microwave, 180°C | 3-Amino-5-bromopyridine 1-oxide | Moderate to Good |
| Alkoxides | Sodium alkoxide in corresponding alcohol, Reflux | 3-Alkoxy-5-bromopyridine 1-oxide | Variable |
| Thiols | Thiol, Base (e.g., NaH), Anhydrous solvent (e.g., DMF) | 3-Thio-5-bromopyridine 1-oxide | Variable |
Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions
While direct nucleophilic substitution is a primary transformation, this compound also serves as an excellent substrate for palladium-catalyzed cross-coupling reactions.[12][13] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this building block. For example, palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles provides an efficient route to unsymmetrical biheteroaryl molecules.[14]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. The N-oxide functionality plays a crucial role in activating the pyridine ring for nucleophilic attack. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can achieve selective substitution at the 3- and 5-positions. The protocols and mechanistic insights provided in these application notes are intended to empower researchers in drug discovery and materials science to effectively utilize this compound in their synthetic endeavors.
References
- ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination).
- Coghill, E., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC, NIH.
- The Organic Chemistry Tutor. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- The Organic Chemistry Tutor. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
- Química Organica.org. Nucleophilic substitution reactions in pyridine.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.
- Google Patents. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N.
- Nucleophilic Substitution Reactions.
- PubMed Central. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.
- ResearchGate. Regioselective amination of 3,5‐disubstituted pyridine N‐oxide...
- Chemical Communications (RSC Publishing). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
- MDPI. Palladium-Catalyzed Reactions.
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. thermofishersci.in [thermofishersci.in]
- 14. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 3,5-Dibromopyridine 1-Oxide as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 3,5-dibromopyridine 1-oxide as a pivotal intermediate in modern pharmaceutical synthesis. We will explore its synthesis, physicochemical properties, and its versatile reactivity, which allows for the strategic construction of complex molecular architectures. Detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices is explained to provide researchers with a robust framework for methodology development. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Strategic Value of this compound
Halogenated pyridine scaffolds are ubiquitous in pharmaceuticals due to the pyridine ring's ability to engage in hydrogen bonding, improve solubility, and modulate the pharmacokinetic properties of a drug molecule. Among these, this compound stands out as a particularly valuable building block.[1][2] Its unique electronic and steric properties offer a powerful platform for selective functionalization.
The key features that underscore its utility are:
-
Dual Reactive Sites: The two bromine atoms at the C3 and C5 positions serve as versatile handles for orthogonal or sequential cross-coupling reactions.[2]
-
N-Oxide Activation: The N-oxide moiety is a potent electron-withdrawing group. This activation significantly lowers the energy barrier for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 and C2/C6 positions.
-
Modulation of Reactivity: The N-oxide can be readily removed at a later synthetic stage via reduction, restoring the parent pyridine ring and adding another layer of strategic flexibility.
This guide will provide the necessary protocols and scientific rationale to effectively leverage this compound in pharmaceutical development programs.
Physicochemical Properties & Safe Handling
Accurate characterization and safe handling are paramount for reproducible and safe experimentation.
Physical and Chemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2402-99-5 | [2][] |
| Molecular Formula | C₅H₃Br₂NO | [] |
| Molecular Weight | 252.89 g/mol | [] |
| Appearance | Off-white to beige or light green crystalline powder | [] |
| Melting Point | 143.0 to 146.0 °C | |
| IUPAC Name | 3,5-dibromo-1-oxidopyridin-1-ium | [] |
Safety, Storage, and Handling
This compound is a chemical intermediate and must be handled with appropriate care. The following guidelines are based on standard safety data sheets (SDS).[4][5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4][5] Work should be conducted in a well-ventilated fume hood.[4][5]
-
Inhalation/Contact: The compound may cause respiratory irritation and is harmful if swallowed or in contact with skin.[5] In case of inhalation, move to fresh air.[6] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound is through the N-oxidation of its precursor, 3,5-dibromopyridine. Modern methods utilize microreactors for enhanced safety and efficiency.[7]
Protocol: N-Oxidation of 3,5-Dibromopyridine
This protocol is adapted from a patented microreactor-based synthesis, which offers excellent control over reaction parameters and high yields.[7]
Causality: Hydrogen peroxide is a clean and effective oxidizing agent, with water as its only byproduct. An acid catalyst, such as trifluoroacetic acid, protonates the pyridine nitrogen, making it more susceptible to oxidation. A microreactor provides superior heat and mass transfer, allowing for safe operation at elevated temperatures and pressures, which significantly accelerates the reaction rate and improves yield.[7]
Materials & Reagents:
-
3,5-Dibromopyridine (≥98%)
-
Trifluoroacetic Acid (TFA)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water (chilled)
-
Microreactor System with two inlet pumps and a back-pressure regulator
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Solution I Preparation: In a suitable flask, dissolve 3,5-dibromopyridine (1.0 eq) in trifluoroacetic acid to a concentration of approximately 3 mol/L.[7]
-
Solution II Preparation: Use a commercial 30% aqueous solution of hydrogen peroxide (2.5 eq).[7]
-
Reaction Setup: Set up the microreactor system. Set the reactor temperature to 65-70 °C and the back-pressure regulator to 0.5 MPa.[7]
-
Reaction Execution: Pump Solution I and Solution II into the microreactor at flow rates calculated to maintain a molar ratio of 1:2.5 (pyridine:H₂O₂). The total residence time should be approximately 30-60 seconds.[7]
-
Collection: Collect the effluent from the reactor in a flask cooled in an ice bath.
-
Purification:
-
Slowly add the collected reaction mixture to a beaker containing chilled deionized water (approx. 10 volumes) with vigorous stirring. A precipitate will form.
-
Collect the off-white solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Outcome: This method typically yields this compound in >95% yield and >99% purity.[7]
Key Applications & Protocols in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily used in nucleophilic substitution and cross-coupling reactions.[2]
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The N-oxide group strongly withdraws electron density from the pyridine ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the C2, C4, and C6 positions. The bromine atoms act as excellent leaving groups, facilitating the substitution. This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: Microwave-Assisted Amination
This protocol describes the substitution of a bromine atom with a secondary amine, a common transformation in drug synthesis. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times compared to conventional methods.[8]
Materials & Reagents:
-
This compound
-
Secondary Amine (e.g., Pyrrolidine, 10 eq)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave Reactor
Step-by-Step Procedure:
-
To an 80 mL microwave reaction vessel, add this compound (1.0 eq, e.g., 5 mmol, 1.26 g).
-
Add the secondary amine (10 eq, e.g., 50 mmol).
-
Add a solvent mixture of toluene and NMP (2:1 ratio, e.g., 8 mL Toluene, 4 mL NMP).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate with a microwave power of 300 watts at 180 °C for 30 minutes.[8]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to yield the desired 3-amino-5-bromopyridine 1-oxide derivative.
Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The carbon-bromine bonds of this compound are ideal sites for palladium-catalyzed Suzuki-Miyaura cross-coupling.[9] This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron reagent (typically a boronic acid or ester), enabling the synthesis of complex biaryl structures.[10][11] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 3-Aryl-5-bromopyridine 1-Oxide
This protocol is adapted for the mono-arylation of this compound.
Materials & Reagents:
-
This compound
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 3 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)[9]
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Step-by-Step Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the 3-aryl-5-bromopyridine 1-oxide.
Case Study: Synthetic Strategy towards RepSox Analogs
RepSox is a potent and selective inhibitor of the TGF-β type I receptor ALK5.[14][15][16] Its chemical name is 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine.[15][17] While not a direct pyridine derivative, its synthesis involves heterocyclic building blocks where the principles demonstrated above are highly applicable. A synthetic chemist could envision using this compound as a starting point for a key fragment of a RepSox analog.
Hypothetical Synthetic Route:
-
Step A (Suzuki Coupling): React this compound with a pyrazole-boronic ester using the Suzuki protocol to install the pyrazole core at the C3 position.
-
Step B (Second Suzuki Coupling or SNAr): Functionalize the remaining C5 bromine. For example, another Suzuki coupling could introduce a different aryl group, or an SNAr reaction could introduce a desired amine.
-
Step C (Deoxygenation): Reduce the N-oxide using a reducing agent like PCl₃ or H₂/Pd-C to yield the final pyridine-based RepSox analog.
This strategic, multi-step approach highlights how this compound's dual reactivity can be exploited to rapidly build molecular complexity and generate libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides a reliable platform for constructing diverse and complex drug candidates. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently incorporate this building block into their synthetic programs, accelerating the discovery and development of new therapeutic agents.
References
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
- Experimental section Materials and synthesis 3,5-Dibromopyridine... The Royal Society of Chemistry. [Link]
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
- CN104130183A - Synthetic method for 3-bromopyridine.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Nucleophilic Substitution Reactions. SlidePlayer. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- RepSox | C17H13N5 | CID 449054. PubChem, NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. rsc.org [rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. stemcell.com [stemcell.com]
- 15. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. RepSox | C17H13N5 | CID 449054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3,5-Dibromopyridine 1-oxide in Advanced Agrochemical Synthesis
Abstract
3,5-Dibromopyridine 1-oxide is a highly functionalized heterocyclic building block of significant interest in the synthesis of modern agrochemicals.[1] Its strategic value stems from a unique combination of structural features: two bromine atoms serving as versatile handles for cross-coupling reactions and an N-oxide moiety that activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[2] This dual reactivity allows for the construction of complex, multi-substituted pyridine scaffolds, which are core components of numerous high-performance fungicides, herbicides, and insecticides.[3][4] This guide provides an in-depth analysis of the causality behind its application, detailed, field-proven protocols for its key transformations, and a discussion of its role in developing next-generation crop protection agents.
Introduction: Why this compound is a Privileged Intermediate
The pyridine ring is a well-established "toxophore" in agrochemical design, present in a multitude of successful commercial products.[5] However, the synthesis of precisely substituted pyridines can be challenging. This compound (I) overcomes many of these hurdles by offering a pre-functionalized, activated scaffold.
The dual-activation principle:
-
N-Oxide Activation: The N-oxide group is strongly electron-withdrawing. This significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This activation is crucial for introducing functionalities like alkoxy or amino groups via SNAr reactions, often under milder conditions than the corresponding non-oxidized pyridine.[2]
-
Bromo-Group Reactivity: The bromine atoms at the 3- and 5-positions are excellent leaving groups for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This enables the facile introduction of diverse carbon-carbon and carbon-heteroatom bonds, allowing for extensive structural diversification and the fine-tuning of a molecule's biological activity and physicochemical properties.[1][6]
This combination allows chemists to perform selective, sequential modifications, building molecular complexity in a controlled manner.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2402-99-5 | [3][7] |
| Molecular Formula | C₅H₃Br₂NO | [1][7] |
| Molecular Weight | 252.89 g/mol | [1] |
| Appearance | Creamish to light creamish powder | [1] |
| Melting Point | 138-148 °C | [1] |
| Purity | ≥ 98% | [1] |
Core Synthetic Applications & Mechanistic Rationale
The primary application of this compound is not as a final active ingredient but as a versatile intermediate to generate more complex substituted pyridines. Its reaction pathways are logical and predictable, making it a reliable tool for agrochemical discovery.
Figure 1: Key reaction pathways for this compound.
Application 1: Synthesis of Alkoxy-Substituted Pyridines via SNAr
A common strategy in agrochemical design is the introduction of an alkoxy group, particularly a methoxy group, onto a heterocyclic ring. This can improve metabolic stability and modulate lipophilicity. The N-oxide in compound I makes the C2 position highly electrophilic, allowing for direct substitution with alkoxides. For example, 3,5-Dibromo-2-methoxypyridine is a valuable intermediate for creating pesticides and herbicides.[4]
Causality: Without the N-oxide, the direct methoxylation of 3,5-dibromopyridine would require harsh conditions and likely result in poor yields and regioselectivity. The N-oxide pre-activates the ring, enabling the reaction to proceed efficiently under mild conditions. The N-oxide can then be removed via reduction (e.g., with PCl₃) if the final target molecule does not require it.
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The creation of biaryl structures is a cornerstone of modern pesticide development.[6] The bromine atoms on this compound serve as ideal handles for palladium-catalyzed Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. This allows for the modular assembly of complex scaffolds where a functionalized pyridine ring is linked to another aromatic system, a common motif in systemic fungicides.
Causality: The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The reaction is highly tolerant of other functional groups, including the N-oxide, allowing it to be performed on a relatively complex intermediate. This modularity is key for building libraries of related compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step. They are based on established chemical principles and patent literature.[6][8]
Protocol 1: Synthesis of this compound (I)
This protocol is adapted from patent literature describing the N-oxidation of 3,5-dibromopyridine.[8] It utilizes a safe and efficient oxidizing agent in a suitable solvent.
Workflow:
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Glacial Acetic Acid (5-10 vol)
-
Hydrogen Peroxide (30% aq. solution, 2.0-3.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dibromopyridine (e.g., 23.7 g, 0.1 mol) in glacial acetic acid (150 mL).
-
Oxidation: Gently heat the solution to 60°C. Add hydrogen peroxide (30%, 22.7 mL, ~0.22 mol) dropwise via an addition funnel over 30 minutes. Causality: The dropwise addition controls the exothermic reaction and prevents a dangerous temperature spike. Acetic acid acts as both a solvent and a catalyst.
-
Reaction Monitoring: Increase the temperature to 75°C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane), observing the consumption of the starting material.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into an ice-water slurry (~500 mL). Slowly neutralize the solution by adding saturated NaHCO₃ solution in portions until effervescence ceases (pH ~7-8). Trustworthiness: This step quenches any remaining peroxide and neutralizes the acetic acid, which is critical for a clean extraction.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract with DCM (3 x 150 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford this compound as a light cream-colored solid.
Expected Yield: 75-85%.
Protocol 2: Synthesis of 2-Methoxy-3,5-dibromopyridine from (I)
This protocol demonstrates the SNAr application, leveraging the N-oxide's activating effect.
Materials:
-
This compound (I) (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1-1.3 eq)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add this compound (e.g., 12.6 g, 0.05 mol) and anhydrous DMF (100 mL).
-
Nucleophilic Addition: Add sodium methoxide (e.g., 3.0 g, 0.055 mol) portion-wise at room temperature. The solution may change color.
-
Reaction Monitoring: Stir the reaction at 50°C for 4-6 hours. Monitor by TLC for the disappearance of the starting material. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the methoxide anion.
-
Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Extract the aqueous mixture with EtOAc (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5-20% EtOAc in Hexane) to yield the 2-methoxy-3,5-dibromopyridine 1-oxide.
-
Optional Deoxygenation: If the non-oxidized pyridine is desired, the product can be dissolved in chloroform and treated with PCl₃ (1.1 eq) at 0°C, followed by stirring at reflux for 2 hours.
-
Expected Yield: 60-75%.
Summary of Typical Reaction Conditions
| Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| N-Oxidation | H₂O₂ (30%) | Acetic Acid | 75 | 12-16 | 75-85% |
| SNAr (Methoxylation) | NaOMe | DMF | 50 | 4-6 | 60-75% |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8-12 | 65-80% |
Conclusion and Future Outlook
This compound is a quintessential example of a strategic intermediate in modern agrochemical synthesis.[1] Its predictable reactivity and dual-functional handles provide researchers with a robust platform for generating novel, highly-substituted pyridine derivatives. The protocols detailed herein offer reliable methods for leveraging its unique chemistry. As the demand for more selective, potent, and environmentally benign crop protection agents grows, the importance of versatile and intelligently designed building blocks like this compound will only increase, paving the way for the discovery of next-generation agrochemicals.
References
- AERU - University of Hertfordshire. Picoxystrobin (Ref: ZA 1963). [Link]
- ResearchGate. A New Manufacturing Route to Picoxystrobin. [Link]
- Chen, Y., et al. (2020). New Manufacturing Route to Picoxystrobin. Organic Process Research & Development. [Link]
- Google Patents. Preparation method of picoxystrobin - CN112679422A.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. Preparation method of 3,5-dibromopyridine-N-oxide - CN104447531A.
- ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. [Link]
- Google Patents. Process for the manufacture of bromopyridines - US3974166A.
- PubChemLite. 3,5-dibromopyridine n-oxide (C5H3Br2NO). [Link]
- Jubilant Ingrevia.
- ResearchGate.
- Google Patents. Stabilization of dimpropyridaz suspensions by triethylammonium chloride - WO2021104907A1.
- Web of Proceedings. Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. [Link]
- Google Patents. A kind of synthetic method of 3,5-dibromo-4-aminopyridine - CN109134358B.
- European Publication Server.
- ResearchGate. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. [Link]
- Google Patents. Synthesis of 3, 5-dibromo-4-iodopyridine - CN102898359A.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 3,5-dibromopyridine n-oxide (C5H3Br2NO) [pubchemlite.lcsb.uni.lu]
- 8. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
protocol for nitration of 3,5-Dibromopyridine 1-oxide.
Application Notes and Protocols
Topic: Protocol for the Regioselective Nitration of 3,5-Dibromopyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-4 Nitration of the Pyridine Scaffold
The pyridine N-oxide moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for the functionalization of the pyridine ring. The N-oxide group fundamentally alters the electronic properties of the aromatic system; unlike the electron-deficient pyridine, the N-oxide can donate electron density into the ring, thereby activating it for electrophilic aromatic substitution.[1] This activation is particularly pronounced at the C-4 (para) position, providing a reliable strategy for introducing electrophiles with high regioselectivity.[2]
The nitration of this compound to yield 3,5-Dibromo-4-nitropyridine 1-oxide is a key transformation that installs a valuable nitro group, which can be subsequently converted into a variety of other functional groups, such as amines, or used to influence the electronic properties of the molecule. This application note provides a comprehensive, field-proven protocol for this reaction, delving into the underlying mechanism, safety considerations, and characterization of the final product.
Reaction Mechanism: The Role of the N-Oxide in Electrophilic Aromatic Substitution
The nitration of this compound proceeds via a classical electrophilic aromatic substitution (EAS) pathway. The reaction is highly regioselective for the C-4 position due to the powerful directing effect of the N-oxide group.
-
Generation of the Electrophile: The reaction begins with the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The electron-rich π-system of the pyridine N-oxide ring attacks the nitronium ion. The N-oxide group, through resonance, enriches the electron density at the C-2, C-4, and C-6 positions. However, the C-4 position is sterically more accessible and electronically favored, leading to a preferential attack at this site.[3] The two bromine atoms at C-3 and C-5 further deactivate the ring but do not override the strong directing influence of the N-oxide.
-
Rearomatization: The resulting cationic intermediate, often referred to as a sigma complex or arenium ion, is stabilized by resonance. A weak base (like HSO₄⁻ or H₂O) then abstracts a proton from the C-4 position, restoring the aromaticity of the ring and yielding the final product, 3,5-Dibromo-4-nitropyridine 1-oxide.
Caption: Mechanism of electrophilic nitration on the pyridine N-oxide ring.
Detailed Experimental Protocol
This protocol outlines the synthesis of 3,5-Dibromo-4-nitropyridine 1-oxide from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | BenchChem | Starting material. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Sigma-Aldrich | Dehydrating agent and catalyst. |
| Nitric Acid (HNO₃) | Fuming (≥90%) | Fisher Scientific | Source of the nitro group. |
| Deionized Water (H₂O) | ACS Grade | - | Used for work-up. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | VWR | For neutralization. |
| Ethanol or Acetone | Reagent Grade | - | For recrystallization. |
| Ice | - | - | For cooling and quenching. |
| Round-bottom flask, dropping funnel | - | - | Standard laboratory glassware. |
| Magnetic stirrer, stir bar | - | - | For agitation. |
| Ice bath | - | - | For temperature control. |
| Buchner funnel, filter paper | - | - | For filtration. |
Procedure
Part 1: Preparation of the Nitrating Mixture (Nitrating Acid)
-
CAUTION: This step is highly exothermic and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
In a clean, dry flask equipped with a magnetic stir bar, add a calculated volume of concentrated sulfuric acid (e.g., 20 mL).
-
Place the flask in an ice bath and allow the acid to cool to 0-5 °C.
-
Slowly, and with vigorous stirring, add an equal volume of fuming nitric acid (e.g., 20 mL) dropwise via a dropping funnel.[3] Crucially, maintain the temperature of the mixture below 10 °C throughout the addition. [3]
-
Once the addition is complete, keep the mixture in the ice bath until ready for use.
Part 2: Nitration Reaction
-
In a separate round-bottom flask, dissolve this compound (e.g., 5.0 g) in a minimal amount of concentrated sulfuric acid.
-
Cool this solution in an ice bath to below 10 °C.
-
Slowly add the pre-prepared cold nitrating mixture dropwise to the solution of the pyridine N-oxide.[3] Monitor the internal temperature and maintain it below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. Some protocols suggest heating to facilitate the reaction, but this should be done cautiously while monitoring for byproduct formation.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Isolation
-
Once the reaction is deemed complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or another suitable base until a pH of 7-8 is reached.[5] Be cautious as this will cause significant foaming (CO₂ evolution).
-
Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[3][5]
-
Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Part 4: Purification and Characterization
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final product as off-white or yellow crystals.[3][5]
-
Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight (C₅H₂Br₂N₂O₃: 297.89 g/mol ).[4]
-
Melting Point: Compare with the literature value.
-
IR Spectroscopy: To identify characteristic functional groups.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 3,5-Dibromo-4-nitropyridine 1-oxide.
Safety Precautions and Hazard Management
The nitration of aromatic compounds is an energetic process that requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[6][7] They are also strong oxidizing agents.[6]
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, an acid-resistant lab coat, and appropriate gloves (e.g., butyl rubber or Viton) when handling these reagents.[6][8]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent the inhalation of toxic and corrosive fumes.[7][9]
-
Temperature Control: The reaction is highly exothermic. Failure to control the temperature, especially during the preparation and addition of the nitrating mixture, can lead to a thermal runaway, resulting in a violent reaction or explosion.[8] Always use an ice bath and add reagents slowly.
-
Spill Management: Have spill kits containing a neutralizer (such as sodium bicarbonate) readily available. In case of a spill, evacuate the area and follow established laboratory procedures.[7]
-
Waste Disposal: Acidic waste must be neutralized before disposal and handled in accordance with institutional and local environmental regulations.[7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction.- Suboptimal reaction temperature.- Insufficient nitrating agent. | - Cautiously increase reaction time or temperature, monitoring for byproduct formation.- Ensure an adequate excess of the nitrating agent is used.[3] |
| Presence of Unreacted Starting Material | - Reaction time is too short.- Reaction temperature is too low. | - Extend the reaction time and/or moderately increase the temperature. Monitor progress using TLC or HPLC.[3] |
| Formation of Minor Isomers (e.g., 2-nitro) | - While the 4-position is strongly favored, higher temperatures can decrease regioselectivity.[3] | - Optimize the reaction temperature; lowering it may increase selectivity.- Purify the crude product using column chromatography or recrystallization.[3] |
| Product is Dark/Discolored | - Formation of degradation byproducts due to overly harsh conditions. | - Ensure strict temperature control.- The product can often be purified from colored impurities by recrystallization or treatment with activated carbon.[3] |
References
- Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]
- Integra. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. 1004.
- YouTube. (2024). Nitration reaction safety.
- Luis R. Domingo, et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
- Sánchez-Viesca, F., & Gómez, R. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. ResearchGate.
- Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration.
- Katiyar, D. (n.d.). Pyridine Lecture Notes.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- University of Washington. (n.d.). NITRIC ACID SAFETY. Environmental Health & Safety.
- Chemius. (n.d.). nitro razredčilo.
- Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Nevada Technical Associates, Inc.
- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
- den Hertog, H. J., et al. (1951). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- ResearchGate. (n.d.). Nitration of 3,5-diethoxypyridine.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ehs.com [ehs.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. youtube.com [youtube.com]
- 9. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
An In-Depth Guide to the Strategic Functionalization of 3,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials. Its synthetic utility stems from a unique confluence of electronic and steric properties. The pyridine N-oxide moiety profoundly alters the reactivity of the aromatic ring; the formally negatively charged oxygen atom can donate electron density into the ring via resonance, which paradoxically activates the ring toward certain electrophilic substitutions while also rendering the α- (C2, C6) and γ- (C4) positions highly susceptible to nucleophilic attack after activation.[1][2] This electronic push-pull character makes the N-oxide a powerful tool for directing reactions.[1][3]
Simultaneously, the two bromine atoms at the C3 and C5 positions serve as reliable handles for a host of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity—manipulation of the C-H bonds at C2/C6, the C-Br bonds at C3/C5, and the N-oxide group itself—allows for a highly controlled and sequential functionalization strategy. This guide provides a detailed exploration of these methods, complete with field-proven protocols and the scientific rationale behind them.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the α-Positions
Scientific Rationale & Mechanistic Insight
While pyridine itself is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), the N-oxide enhances the electrophilicity of the α- and γ-positions.[4][5] However, for a successful substitution with weak nucleophiles like halides, the N-oxide oxygen must first be activated by a strong electrophile. This activation step transforms the oxygen into a good leaving group, facilitating the addition of a nucleophile to the C2 or C6 position.[2][6] Subsequent elimination and rearomatization yield the 2-substituted pyridine product, often with concomitant deoxygenation.[6] Reagents like phosphorus oxychloride (POCl₃), oxalyl chloride, or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) are commonly employed as activators.[2][7]
Caption: General workflow for activated SNAr on pyridine N-oxides.
Protocol 1: Deoxygenative Chlorination at the C2 Position
This protocol describes the conversion of this compound to 2-Chloro-3,5-dibromopyridine, a valuable intermediate for further diversification.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add phosphorus oxychloride (3.0-5.0 eq) slowly at room temperature. The reaction is often run neat or with a minimal amount of a high-boiling inert solvent.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-Chloro-3,5-dibromopyridine.
Part 2: Directed ortho-Metalation (DoM) for C-H Functionalization
Scientific Rationale & Mechanistic Insight
The N-oxide group is a potent directed metalation group (DMG). It can coordinate to strong lithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing the deprotonation to an adjacent C-H bond (C2 or C6).[8][9] This process, conducted at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF, generates a regiochemically defined organolithium species.[9] This powerful nucleophile can then be trapped in situ by a wide range of electrophiles (e.g., I₂, aldehydes, CO₂, alkyl halides), providing a direct route to 2-substituted pyridine N-oxides.[8][10]
Caption: Workflow for C2-functionalization via DoM.
Protocol 2: ortho-Lithiation and Iodination
This protocol details the synthesis of 3,5-Dibromo-2-iodopyridine 1-oxide.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous glassware, syringes, and inert atmosphere setup
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add anhydrous THF and diisopropylamine (1.2 eq) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the N-oxide dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting dark solution for 1-2 hours at this temperature.
-
Prepare a solution of iodine (I₂, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color should dissipate.
-
Allow the reaction to stir for another hour at -78 °C, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain 3,5-Dibromo-2-iodopyridine 1-oxide.
Part 3: Palladium-Catalyzed Cross-Coupling at C3 and C5
Scientific Rationale & Mechanistic Insight
The carbon-bromine bonds at the 3 and 5 positions are prime sites for the construction of C-C and C-N bonds using palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern synthetic chemistry and share a common catalytic cycle: (i) Oxidative Addition of the aryl bromide to a Pd(0) complex, (ii) Transmetalation with the coupling partner (organoboron, organocopper, or amido complex), and (iii) Reductive Elimination to form the desired product and regenerate the Pd(0) catalyst.[11][12][13] The choice of ligand, base, and solvent is critical for achieving high efficiency and yield.[13][14]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. thieme-connect.com [thieme-connect.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. Metallation of pyridine N-oxides and application to synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: 3,5-Dibromopyridine 1-Oxide as a Versatile Reagent in the Synthesis of Biologically Active Molecules
Introduction: The Strategic Value of the Pyridine N-Oxide Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capacity, and metabolic stability make it a cornerstone of modern drug design. 3,5-Dibromopyridine 1-oxide emerges as a particularly valuable and versatile starting material for the synthesis of complex, biologically active molecules.[1] This reagent offers three distinct points for chemical modification: the two chemically equivalent bromine atoms at the C3 and C5 positions, and the N-oxide functionality.
The bromine atoms serve as excellent leaving groups for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the strategic installation of diverse aryl, heteroaryl, or alkyl fragments.[2] The N-oxide group not only modifies the electronic properties of the pyridine ring, making it more susceptible to certain transformations, but also provides a handle for further functionalization or can be readily removed in a later synthetic step to yield the corresponding pyridine.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for leveraging this compound in the synthesis of high-value, biologically active compounds. We will delve into its preparation and its application in building complex molecular architectures, focusing on the causality behind experimental choices to ensure reproducible and scalable success.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of this compound.
| Property | Value | Reference |
| CAS Number | 2402-99-5 | [4][] |
| Molecular Formula | C₅H₃Br₂NO | - |
| Appearance | Off-white to beige crystalline powder | [] |
| Purity | Typically ≥95% | [] |
Safety and Handling Precautions: Drawing from safety data for the parent compound, 3,5-dibromopyridine, the N-oxide should be handled with care.[6]
-
Hazards: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under normal conditions of temperature and pressure.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and mineral acids.[6]
Protocol 1: High-Yield Synthesis of this compound
The direct oxidation of 3,5-dibromopyridine is the most common route to the N-oxide. While classic methods exist, modern approaches utilizing microreactor technology offer superior safety, control, and yield. The protocol below is based on a high-efficiency method that leverages a continuous flow microchannel reactor.[4]
Principle: This synthesis involves the N-oxidation of 3,5-dibromopyridine using hydrogen peroxide as the oxidant in an acidic organic solvent like trifluoroacetic acid. The use of a microreactor provides a significant advantage by ensuring rapid heat and mass transfer. This level of control is critical when handling exothermic reactions involving peroxides, minimizing the formation of impurities and dramatically improving both yield and safety.[4]
}
Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid (TFA)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Microchannel flow reactor system with two inlet pumps
-
Standard laboratory glassware
Procedure: [4]
-
Preparation of Reaction Solution I: In a suitable flask, dissolve 3,5-dibromopyridine (e.g., 300 g, 1.27 mol) in trifluoroacetic acid (300 mL) under stirring at room temperature (20-25 °C).
-
Preparation of Reaction Solution II: Use a commercial 30% hydrogen peroxide solution (e.g., 358.8 g, 3.166 mol).
-
Microreactor Setup: Set the microreactor temperature to 65 °C and the internal pressure to 0.5 MPa.
-
Reaction Execution: Using two separate pumps, feed Reaction Solution I and Reaction Solution II into the microreactor. The molar ratio of 3,5-dibromopyridine to hydrogen peroxide should be maintained at approximately 1:2.5. For the quantities listed, typical flow rates would be ~75 mL/min for Solution I and ~59 mL/min for Solution II.
-
Collection: The reaction is extremely fast in the microreactor. The effluent containing the product will exit the reactor after a short residence time (e.g., 30 seconds). Collect the reaction mixture in a cooled receiving flask.
-
Purification:
-
To the collected reaction solution, add cold deionized water to induce crystallization of the product.
-
Filter the resulting off-white solid precipitate.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the purified solid under vacuum to yield this compound.
-
| Parameter | Optimal Value | Rationale |
| Temperature | 60-70 °C (Optimal 65 °C) | Balances fast reaction kinetics with minimal impurity formation.[4] |
| Pressure | 0.5 MPa | Ensures solutions remain in the liquid phase and maintains stable flow.[4] |
| Molar Ratio (Substrate:H₂O₂) | 1 : 2.5 | An excess of oxidant ensures complete conversion of the starting material.[4] |
| Yield | 95-99% | The microreactor's efficiency leads to near-quantitative conversion.[4] |
| Purity | >99% | Controlled conditions minimize side reactions, simplifying purification.[4] |
Application: Synthesis of 3,5-Disubstituted Pyridines for Antitubercular Agents
A powerful application of this reagent is in the synthesis of 3,5-disubstituted pyridines, a class of compounds that has shown potent activity against drug-resistant Mycobacterium tuberculosis.[7] The following protocol details a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds.
Principle: The Suzuki-Miyaura reaction utilizes a palladium catalyst to couple an organohalide (this compound) with an organoboron species (a boronic acid or ester). The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical to achieving high yields. This protocol can be used to sequentially add two different substituents at the C3 and C5 positions.
}
Sequential Suzuki coupling workflow for disubstituted pyridines.
Protocol 2: Stepwise Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the parent 3,5-dibromopyridine and is directly applicable to the N-oxide derivative.[7]
Materials:
-
This compound
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (solvent system)
-
Nitrogen or Argon gas supply
-
Standard reflux and Schlenk line equipment
Procedure (First Coupling):
-
Inert Atmosphere: To a two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1 equiv.). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add toluene, ethanol, and water in a suitable ratio (e.g., 3:1:1 by volume).
-
Reagent Addition: Add the first arylboronic acid (1.0-1.2 equiv.), sodium carbonate (3 equiv.), and finally the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Expert Insight: The base (Na₂CO₃) is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. An aqueous solvent system is often required to dissolve the inorganic base.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-bromo-5-arylpyridine 1-oxide intermediate.
-
The purified monosubstituted intermediate can then be subjected to a second, identical Suzuki-Miyaura coupling procedure using a different arylboronic acid to generate the final 3,5-disubstituted pyridine 1-oxide product.
Further Transformations and Outlook
The synthetic utility of this compound extends beyond Suzuki couplings. The bromine atoms can participate in a variety of other transformations, including:
-
Ullmann Coupling: For the formation of C-O or C-N bonds, often using copper catalysis.[7]
-
Stille, Negishi, and Sonogashira Couplings: Allowing for the introduction of a vast range of functional groups.[2]
-
Lithiation: Enabling subsequent reactions with various electrophiles.[8]
Finally, the N-oxide can be selectively removed if the parent pyridine is the desired target. A mild deoxygenation can be achieved using reagents like formamidinesulfinic acid, providing a clean route to the final product.[3] This strategic removal adds another layer of versatility, allowing the N-oxide to serve as a temporary protecting or activating group during synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactive sites allow for precise and sequential functionalization through robust and scalable cross-coupling methodologies. By understanding the principles behind the protocols for its synthesis and application, researchers can confidently employ this reagent to accelerate the discovery and development of novel therapeutics and other high-value chemical entities.
References
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. (Source: Google Search)
- 3,5-Dibromopyridine N-oxide - Chem-Impex. (Source: Google Search)
- 3,5-Dibromopyridine synthesis - ChemicalBook. (Source: Google Search)
- 3,5-Dibromopyridine N-oxide | 2402-99-5 - J&K Scientific. (Source: Google Search)
- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (URL: [Link])
- 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isol
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google P
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google P
- Functionalization of pyridine N‐oxides using PyBroP.
- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google P
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. (URL: [Link])
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society. (URL: [Link])
- (PDF)
- Synthesis of Biologically Active Compounds - Research Explorer The University of Manchester. (URL: [Link])
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. (URL: [Link])
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (URL: [Link])
- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (Source: Google Search)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
Application Notes and Protocols for Reactions with 3,5-Dibromopyridine 1-oxide
Introduction: The Strategic Importance of 3,5-Dibromopyridine 1-oxide in Synthesis
This compound is a highly versatile and valuable reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] Its strategic importance stems from the unique electronic properties conferred by the N-oxide functionality and the presence of two bromine atoms. The N-oxide group acts as an activating group, influencing the reactivity of the pyridine ring, while the bromine atoms serve as versatile handles for a variety of transformations, most notably cross-coupling and nucleophilic substitution reactions.[1] This guide provides an in-depth exploration of the experimental setups and protocols for key reactions involving this compound, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.
PART 1: Foundational Knowledge and Safety
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO | [] |
| Molecular Weight | 252.89 g/mol | [] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 143-146 °C | [] |
| Boiling Point | 387.1 °C at 760 mmHg | [] |
| Density | 2.15 g/cm³ | [] |
| CAS Number | 2402-99-5 |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when working with 3,5-Dibromopyridine and its N-oxide. The following information is derived from safety data sheets (SDS) for the parent compound, 3,5-Dibromopyridine, and should be considered as a baseline for handling the N-oxide derivative, with the understanding that the N-oxide may have its own specific hazards.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][5]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
PART 2: Key Synthetic Transformations and Protocols
The strategic positioning of the bromine atoms and the activating N-oxide group allows for a diverse range of chemical transformations. This section details the experimental setups for three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Deoxygenation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the N-oxide group and the halogens activates the pyridine ring towards nucleophilic attack, making SNAr a feasible and powerful method for introducing various functionalities.[1][6] These reactions typically proceed via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[7]
Sources
The Strategic Utility of 3,5-Dibromopyridine 1-Oxide in the Synthesis of Polysubstituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The precise installation of substituents onto the pyridine ring is a critical challenge in synthetic chemistry, dictating the ultimate biological activity and material properties. This guide provides an in-depth exploration of 3,5-dibromopyridine 1-oxide, a versatile and highly valuable precursor for the synthesis of a diverse array of polysubstituted pyridines.[5][6]
This document moves beyond a simple recitation of procedures. As a senior application scientist, the goal is to provide a framework of understanding, explaining the underlying principles that govern the reactivity of this substrate and enabling researchers to rationally design and troubleshoot their synthetic routes.
The Unique Reactivity Profile of this compound
The introduction of the N-oxide functionality to 3,5-dibromopyridine dramatically alters the electronic landscape of the pyridine ring.[7][8] This modification is not merely an additional synthetic step but a strategic maneuver that unlocks unique reactivity patterns.
-
Activation of the C4 Position: The N-oxide group is a potent activating group, directing electrophilic substitution to the C4 position (para to the N-oxide).[9] This allows for regioselective functionalization that is otherwise challenging to achieve with the parent pyridine.
-
Modulation of C-Br Bond Reactivity: The electron-withdrawing nature of the N-oxide can influence the reactivity of the C-Br bonds at the C3 and C5 positions in transition-metal-catalyzed cross-coupling reactions. This can lead to altered selectivity and reactivity compared to 3,5-dibromopyridine.
-
A Latent Directing Group: The N-oxide can act as a directing group in certain reactions, such as C-H activation, facilitating functionalization at adjacent positions.[7]
-
Facile Removal: A key advantage is the straightforward removal of the N-oxide group via reduction at a later stage in the synthesis, providing access to the final substituted pyridine.[7][10][11]
The strategic placement of two bromine atoms provides orthogonal synthetic handles for sequential or differential functionalization, making this compound a powerful linchpin for building molecular complexity.
Synthesis of this compound
The precursor, 3,5-dibromopyridine, is typically synthesized by the bromination of pyridine.[12] The subsequent N-oxidation is a common and high-yielding transformation.
Protocol: N-Oxidation of 3,5-Dibromopyridine
This protocol outlines a general procedure for the synthesis of this compound using hydrogen peroxide in an acidic medium.[13]
Materials:
-
3,5-Dibromopyridine
-
Acetic acid or Trifluoroacetic acid
-
Hydrogen peroxide (30% solution)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,5-dibromopyridine (1.0 eq) in acetic acid or trifluoroacetic acid.[13]
-
Addition of Oxidant: Slowly add hydrogen peroxide (30% solution, 2.5 eq) to the stirred solution. An exotherm may be observed, so controlled addition is recommended.[13]
-
Reaction: Heat the reaction mixture to 60-70°C and stir for several hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.[13]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to obtain this compound as an off-white solid.
Expertise & Experience: The choice of acid can influence the reaction rate and work-up. Acetic acid is a common choice, but trifluoroacetic acid can accelerate the reaction.[13] Careful temperature control is crucial to prevent side reactions and ensure a high yield of the desired product.[13]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the this compound scaffold serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids or their esters.[14][15][16]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-2.4 eq for mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)[17][18]
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)[14]
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(PPh₃)₄ is a common choice. For more challenging couplings, using a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) can be more effective.[15] |
| Base | K₂CO₃ is a versatile base. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates.[14] |
| Solvent | A mixture of 1,4-dioxane and water is frequently used. The water is essential for the transmetalation step.[14] |
| Temperature | Typically in the range of 80-110°C. Microwave irradiation can significantly reduce reaction times.[14] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyridines.[19][20] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20]
Catalytic Cycles for Sonogashira Coupling:
Caption: Simplified catalytic cycles for Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[21]
-
Copper(I) iodide (CuI, 2-5 mol%)[21]
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inerting: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagents: Add the degassed solvent, the base, and finally the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Conditions & Rationale |
| Catalyst System | The combination of a Pd(0) source and CuI is standard. The copper facilitates the formation of a copper acetylide, which is key for transmetalation.[20] |
| Base | An amine base like Et₃N or DIPA is typically used, which also serves as a solvent or co-solvent. It neutralizes the HX formed during the reaction.[21] |
| Solvent | THF and DMF are common solvents that effectively dissolve the reactants and catalysts. |
| Temperature | Many Sonogashira couplings proceed efficiently at room temperature, which is advantageous for thermally sensitive substrates.[21] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[22][23]
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-2.4 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[24]
-
Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)[25]
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq)[24]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound, followed by the anhydrous, degassed solvent.
-
Amine Addition: Finally, add the amine to the reaction mixture.
-
Reaction: Heat the reaction mixture (typically 80-110°C) with stirring until the reaction is complete.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[24]
| Parameter | Recommended Conditions & Rationale |
| Catalyst/Ligand | The choice of ligand is critical and depends on the amine. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often highly effective. Bidentate ligands like BINAP or Xantphos are also widely used.[23][25] |
| Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. For more sensitive substrates, a weaker base like K₃PO₄ may be preferred.[24] |
| Solvent | Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation. |
| Inert Atmosphere | Strict exclusion of oxygen is crucial as the Pd(0) catalyst is oxygen-sensitive. |
Post-Coupling Transformation: Reduction of the N-Oxide
A significant advantage of this precursor is the ability to remove the N-oxide functionality after the desired substitutions have been made. This deoxygenation step unmasks the final pyridine product.
Protocol: Deoxygenation of Substituted Pyridine N-Oxides
Method 1: Using Phosphorus Trichloride (PCl₃)
-
Procedure: Dissolve the substituted pyridine N-oxide in a chlorinated solvent like chloroform or dichloromethane. Cool the solution in an ice bath and add PCl₃ (1.1-1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully with water or an aqueous base. Extract the product with an organic solvent.[8]
-
Rationale: PCl₃ is a classic and effective reagent for N-oxide reduction. The reaction is typically fast and high-yielding. However, PCl₃ is corrosive and moisture-sensitive, requiring careful handling.
Method 2: Catalytic Hydrogenation
-
Procedure: Dissolve the N-oxide in a solvent like ethanol or methanol. Add a palladium on carbon catalyst (Pd/C, 5-10 mol%). The reaction can be run under an atmosphere of hydrogen gas or by using a hydrogen transfer reagent like ammonium formate.[10][26] Stir at room temperature or with gentle heating. Upon completion, filter off the catalyst and concentrate the filtrate.
-
Rationale: This is a milder method that avoids harsh reagents. It is particularly useful for substrates with functional groups sensitive to PCl₃.[10]
Conclusion
This compound is a powerful and strategic precursor in the synthesis of polysubstituted pyridines. The N-oxide group not only activates the pyridine ring for further functionalization but also provides a handle that can be easily removed. Its two bromine atoms allow for sequential and diverse introductions of aryl, alkynyl, and amino moieties through robust and well-established cross-coupling methodologies. By understanding the principles behind the reactivity of this versatile building block and the nuances of the associated reaction protocols, researchers can significantly expand their synthetic capabilities in the fields of drug discovery and materials science.
References
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]
- Li, W., et al. (2016). Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. Green Chemistry, 18(14), 4021-4026. [Link]
- Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry. [Link]
- University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Autechaux. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- Request PDF. (2025).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Huang, H., et al. (2016). Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins. The Journal of Organic Chemistry, 81(5), 1936-1944. [Link]
- ResearchGate. (n.d.). Functionalization of pyridine N‐oxides using PyBroP. [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12046-12065. [Link]
- Google Patents. (2015). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Reddy, P. V., & Lam, H. W. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 11(15), 3474–3477. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
- Miki, Y., et al. (2023).
- Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(59), 15728-15732. [Link]
- Thimmaiah, M., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(29), 5574-5584. [Link]
- Google Patents. (2013). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
- Kumar, A., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 15(1), 146-162. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Li, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2021).
- Martin, M. P., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4875–4879. [Link]
- Gildner, P. G., et al. (2015). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 137(23), 7359–7369. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Request PDF. (2025). The reactivity of bromine atoms in brominated pyridines.
Sources
- 1. innospk.com [innospk.com]
- 2. Item - Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins - American Chemical Society - Figshare [acs.figshare.com]
- 3. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 13. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 26. pubs.acs.org [pubs.acs.org]
deoxygenation of 3,5-Dibromopyridine 1-oxide to 3,5-dibromopyridine
Application & Protocol Guide:
Facile Deoxygenation of 3,5-Dibromopyridine 1-oxide to 3,5-Dibromopyridine
Abstract
This comprehensive guide details the scientifically robust and field-proven methodologies for the deoxygenation of this compound, a critical transformation in the synthesis of functionalized pyridine derivatives. Pyridine N-oxides serve as indispensable intermediates in medicinal chemistry and materials science, enabling electrophilic substitutions that are otherwise challenging on the parent heterocycle.[1] Consequently, an efficient final-step deoxygenation is paramount. This document provides a detailed, step-by-step protocol using the highly effective and chemoselective phosphorus trichloride (PCl₃) method.[2] Additionally, it presents an overview of alternative methodologies, troubleshooting advice for common experimental challenges, and essential safety protocols to ensure procedural integrity and operator safety.
Scientific Rationale & Mechanistic Overview
The Role of Pyridine N-Oxides in Synthesis
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1] However, its electron-deficient nature makes it resistant to standard electrophilic aromatic substitution. The conversion of the pyridine nitrogen to an N-oxide reverses this electronic character, making the ring system more susceptible to functionalization, particularly at the 2- and 4-positions.[1][3] Once the desired substitutions are achieved, the N-oxide functionality must be removed to yield the final target molecule. This deoxygenation step is therefore a fundamental transformation in heterocyclic chemistry.[4]
Mechanism of Deoxygenation
The deoxygenation of a pyridine N-oxide involves the removal of the oxygen atom from the nitrogen. This is typically achieved using an oxophilic reagent that has a high affinity for oxygen. In the case of phosphorus trichloride (PCl₃), the reaction proceeds via a nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom. This forms a P-O bond and results in an unstable intermediate, which subsequently collapses, transferring the oxygen to the phosphorus reagent and liberating the parent pyridine.
Numerous reagents have been developed for this transformation, each with specific advantages concerning selectivity, reaction conditions, and functional group tolerance.[5]
-
Phosphorus-Based Reagents: Trivalent phosphorus compounds like PCl₃ are highly effective due to the strength of the resulting P=O double bond. They offer rapid and clean conversions under mild conditions.[2]
-
Metal-Based Reductants: Metals such as zinc, iron, or indium in the presence of an acid or ammonium salt can efficiently deoxygenate N-oxides.[2][6]
-
Catalytic Hydrogenation: This method is environmentally friendly but may lack chemoselectivity, as other reducible functional groups (e.g., nitro groups, alkenes) can also be affected.[2]
-
Modern Catalytic Methods: Recent advancements include palladium-catalyzed transfer hydrogenation, electrochemical methods, and visible-light photoredox catalysis, which offer milder and often more selective alternatives.[7][8][9]
This guide will focus on the PCl₃ method due to its high efficiency, chemoselectivity, and straightforward execution.[2][10]
Featured Protocol: Deoxygenation with Phosphorus Trichloride (PCl₃)
This protocol provides a reliable method for the deoxygenation of this compound on a laboratory scale.
Materials & Equipment
Reagents & Consumables:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
-
Ice/water bath
-
Magnetic stirrer hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Procedure
Critical Safety Warning: Phosphorus trichloride is highly corrosive, toxic upon inhalation, and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.
Caption: Experimental workflow for PCl₃-mediated deoxygenation.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Reagent Addition:
-
While stirring vigorously, slowly add phosphorus trichloride (PCl₃, 1.1 - 1.2 eq) dropwise via syringe over 5-10 minutes.
-
Note: The addition is exothermic. Maintain the temperature at 0 °C to control the reaction rate.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar N-oxide starting material and the appearance of the less polar product spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it into a beaker containing crushed ice and a stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic byproducts and hydrolyze any remaining PCl₃.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3,5-dibromopyridine as a white to light yellow solid.[11]
-
Product Characterization
The identity and purity of the final product, 3,5-dibromopyridine, should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.61 (d, J=2.0 Hz, 2H), 8.01 (t, J=2.0 Hz, 1H).[12]
-
Mass Spectrometry (EI): m/z calculated for C₅H₃Br₂N: 234.86; found consistent with isotopic pattern for two bromine atoms.[13][14]
-
Melting Point: 110-115 °C.[11]
Alternative Protocols & Data Summary
While the PCl₃ method is robust, alternative conditions may be preferable depending on substrate sensitivity or available resources.
Caption: Deoxygenation of this compound.
| Method | Reagents & Catalyst | Solvent | Temperature | Typical Time | Key Advantages/Disadvantages |
| Phosphorus Trichloride | PCl₃ (1.1 eq) | DCM or CHCl₃ | 0 °C to RT | 1-2 hours | Adv: Fast, high yield, chemoselective.[2] Disadv: Harsh reagent, requires aqueous workup. |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (5 mol%) | Ethanol or Methanol | Room Temp. | 2-12 hours | Adv: Green byproducts. Disadv: May reduce other functional groups; incompatible with halogens in some cases. |
| Zinc Reduction | Zinc dust (excess), NH₄Cl | Ethanol/Water | Reflux | 2-6 hours | Adv: Inexpensive reagents. Disadv: Heterogeneous, requires heating, potentially lower yields.[2] |
| Photoredox Catalysis | Thioxanthone (cat.), TfOH | Acetone | Room Temp. (light) | 1-4 hours | Adv: Very mild conditions, high functional group tolerance.[7][8] Disadv: Requires specific photochemical equipment. |
| Palladium Catalysis | Pd(OAc)₂, dppf, Et₃N | Acetonitrile | 140-160 °C (MW) | 10-30 min | Adv: Fast, catalytic, tolerates many functional groups.[9] Disadv: Requires expensive catalyst/ligand and microwave reactor. |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient PCl₃. 2. Low quality/degraded PCl₃. 3. Reaction time too short. | 1. Add a slight additional charge of PCl₃ (0.1-0.2 eq). 2. Use a fresh bottle or freshly distilled PCl₃. 3. Extend the reaction time and continue to monitor by TLC. |
| Low Yield after Workup | 1. Incomplete extraction of the product. 2. Product loss during neutralization (if pH becomes too acidic). | 1. Perform additional extractions from the aqueous layer. 2. Ensure the aqueous layer is basic (pH > 8) before extraction by adding NaHCO₃ or Na₂CO₃ carefully. |
| Formation of Byproducts | 1. Reaction temperature was too high. 2. Presence of water in the reaction mixture. | 1. Maintain strict temperature control, especially during the addition of PCl₃. 2. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product is an oil/impure solid | 1. Residual solvent. 2. Contamination with phosphorus byproducts. | 1. Dry the product under high vacuum for an extended period. 2. Purify via flash column chromatography. Recrystallization from a suitable solvent (e.g., methanol) can also be effective.[15] |
Safety Information
All chemical manipulations should be performed after a thorough risk assessment.
-
This compound: Handle with care. The safety profile is not fully established. Assume it is harmful if swallowed or in contact with skin.
-
3,5-Dibromopyridine: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302).[16][17] Avoid breathing dust and ensure adequate ventilation.[16][17]
-
Phosphorus Trichloride (PCl₃): ACUTELY TOXIC & CORROSIVE. Causes severe skin burns and eye damage (H314). Toxic if swallowed (H301) and fatal if inhaled. Reacts violently with water. Must be handled in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): Suspected of causing cancer. Handle in a well-ventilated area.
Always consult the full Safety Data Sheet (SDS) for each chemical before use.[16][17]
References
- Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90, 1376-1387. [Link]
- Naddour, C., Durin, G., Chardon-Noblat, S., & Costentin, C. (2025). Proton-Coupled Electron Transfer Deoxygenation of Pyridine N-Oxide: A Mechanistic Study. ChemPhysChem. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry of Heterocycles. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
- Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. RSC. [Link]
- Google Patents. (2015). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Le-Quéméner, F., et al. (n.d.). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. National Institutes of Health (NIH). [Link]
- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
- PubChem. (n.d.). 3,5-Dibromopyridine. [Link]
- NIST. (n.d.). 3,5-Dibromopyridine. [Link]
- Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 3,5-Dibromopyridine - Optional[MS (GC)] - Spectrum. [Link]
- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Tetrahedron Letters. (2011).
- Organic Chemistry Portal. (2008).
- ResearchGate. (n.d.). Deoxygenation of heteroaromatic N-oxides with phenylboronic acid. [Link]
- ResearchGate. (n.d.). Deoxygenative alkylation of pyridine N-oxides using 1,1-diborylalkanes. [Link]
- ResearchGate. (2025). Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexes. [Link]
- Heterocyclic Letters. (2021). An improved and practical synthesis of 2,5-dibromopyridine. [Link]
Sources
- 1. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 10. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
- 13. 3,5-Dibromopyridine [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fishersci.ca [fishersci.ca]
Application Notes & Protocols: The Strategic Role of 3,5-Dibromopyridine 1-Oxide in Modern Medicinal Chemistry
Introduction
In the landscape of drug discovery and development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 3,5-Dibromopyridine 1-oxide has emerged as a highly versatile and valuable intermediate, offering a unique combination of reactivity and stability that medicinal chemists can exploit to construct complex molecular architectures.[1][2] Its pyridine N-oxide core, flanked by two bromine atoms, provides multiple reaction sites that can be selectively functionalized, making it a crucial component in the synthesis of a wide array of bioactive molecules, including antimicrobial and anti-inflammatory drugs.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Strategic Value
The utility of this compound in medicinal chemistry is rooted in its distinct structural features. The electron-withdrawing nature of the N-oxide group and the two bromine atoms significantly influences the electron density of the pyridine ring, activating it for specific transformations.
| Property | Value | Source |
| CAS Number | 2402-99-5 | [1] |
| Molecular Formula | C₅H₃Br₂NO | [] |
| Molecular Weight | 252.89 g/mol | [] |
| Appearance | Off-white to beige crystalline powder | [] |
| IUPAC Name | 3,5-dibromo-1-oxidopyridin-1-ium | [1][] |
The N-oxide functionality serves several key roles:
-
Modulation of Reactivity: It activates the C2, C4, and C6 positions of the pyridine ring towards nucleophilic attack, a feature less pronounced in the parent pyridine.
-
Directing Group: It can direct metallation and other electrophilic substitutions.
-
Pharmacokinetic Profile: The N-oxide group can improve the aqueous solubility and metabolic profile of the final drug candidate.
The bromine atoms at the C3 and C5 positions are excellent leaving groups, making them ideal handles for introducing diverse functionalities through various cross-coupling and substitution reactions.[2] This dual reactivity makes this compound a powerful linchpin in combinatorial chemistry and lead optimization campaigns.
Core Application: A Versatile Synthetic Intermediate
This compound is primarily utilized as a key intermediate in the multi-step synthesis of complex pharmaceutical agents.[1][2] Its strategic value lies in its ability to undergo sequential and regioselective functionalization. Researchers leverage this compound to build molecular scaffolds that are otherwise difficult to access.
For instance, world patents have disclosed the use of this compound to synthesize precursors for a range of therapeutic targets.[4] These reactions often involve nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the N-oxide, or metal-catalyzed cross-coupling reactions at the bromine-substituted carbons.
Sources
Application Notes & Protocols: Strategic Utilization of 3,5-Dibromopyridine 1-Oxide in Modern Synthetic Chemistry
Prepared by: Senior Application Scientist, Organic Synthesis Division
Abstract
3,5-Dibromopyridine 1-oxide is a highly versatile and pivotal building block in contemporary organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing bromine atoms and the coordinating N-oxide group, enable a diverse range of regioselective transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key applications in electrophilic substitution, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the pharmaceutical, agrochemical, and material science sectors to effectively leverage this reagent in the construction of complex molecular architectures.[1][2]
Introduction: Properties and Strategic Value
This compound (CAS No: 2402-99-5) is an off-white to beige crystalline solid with the molecular formula C₅H₃Br₂NO.[] The strategic importance of this reagent lies in the orthogonal reactivity conferred by its functional groups:
-
Pyridine N-Oxide: This moiety fundamentally alters the electronic landscape of the pyridine ring. It acts as an activating group, directing electrophilic substitution primarily to the 4-position (para) and, to a lesser extent, the 2/6-positions (ortho).[4] Furthermore, it enhances the ring's susceptibility to certain nucleophilic attacks and can be readily removed via deoxygenation to yield the parent pyridine.[5][6]
-
Bromo Substituents: The two bromine atoms at the 3- and 5-positions are robust handles for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2][7]
This combination makes this compound an ideal scaffold for building polysubstituted pyridine cores, which are prevalent motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2][8]
| Property | Value |
| CAS Number | 2402-99-5 |
| Molecular Formula | C₅H₃Br₂NO |
| Molecular Weight | 252.89 g/mol |
| Appearance | Off-white to beige crystalline powder |
| IUPAC Name | 3,5-dibromo-1-oxidopyridin-1-ium |
| SMILES | C1=C(C=N+(C=C1Br)O-)Br |
Key Synthetic Application: Electrophilic Aromatic Substitution
The N-oxide group is a powerful directing group for electrophilic aromatic substitution, making the otherwise deactivated dibrominated ring amenable to functionalization. The nitration reaction is a prime example, proceeding with high regioselectivity to yield 3,5-Dibromo-4-nitropyridine 1-oxide, a valuable intermediate in its own right.
Mechanism and Rationale
The N-oxide oxygen atom can donate electron density into the pyridine ring, creating resonance structures with a buildup of negative charge at the C4 (para) and C2/C6 (ortho) positions. This donation outweighs the inductive electron withdrawal of the N-oxide group, thus activating these positions for electrophilic attack. The 4-position is strongly favored electronically and sterically, leading to the predominant formation of the 4-nitro product.[4]
Diagram: Regioselective Nitration Workflow
Caption: Workflow for the highly regioselective nitration of this compound.
Protocol: Synthesis of 3,5-Dibromo-4-nitropyridine 1-oxide
This protocol is based on established procedures for the nitration of pyridine N-oxides.[4][9]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Ethanol or Acetone (for recrystallization)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
Procedure:
-
Prepare Nitrating Mixture: In a flask, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Reaction Setup: In a separate three-neck flask, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the resulting solution in an ice bath to below 10 °C.
-
Addition: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the pyridine N-oxide. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to maximize regioselectivity and prevent runaway reactions.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC or HPLC. For less reactive substrates, gentle heating (e.g., 60 °C) may be required, but this can increase byproduct formation.[4]
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.[4]
Troubleshooting and Data
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Degradation of material. | Increase reaction time or cautiously increase temperature. Ensure sufficient excess of nitrating agent. Maintain strict temperature control.[4] |
| Formation of 2-Nitro Isomer | Higher reaction temperatures decrease regioselectivity. | Optimize by lowering the reaction temperature during addition and reaction. Purify the crude product via column chromatography.[4] |
| Dark-Colored Product | Formation of nitrogen oxide byproducts; Decomposition. | Ensure adequate ventilation. Maintain strict temperature control. Purify via recrystallization with charcoal if necessary.[4] |
Key Synthetic Application: Palladium-Catalyzed Cross-Coupling
The C-Br bonds at the 3- and 5-positions are prime sites for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the modular construction of di-substituted pyridines with diverse aryl, heteroaryl, or alkyl groups. The N-oxide can be retained or subsequently removed.
Mechanism and Rationale
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-Br bonds in this compound is comparable to other aryl bromides. While regioselective mono-coupling can sometimes be achieved under carefully controlled conditions, double cross-coupling is common when an excess of the boronic acid and base is used.[10][11]
Diagram: Suzuki-Miyaura Cross-Coupling Scheme
Caption: General scheme for a double Suzuki-Miyaura cross-coupling reaction.
Protocol: Double Suzuki-Miyaura Cross-Coupling
This is a general protocol adaptable for various aryl and heteroaryl boronic acids, inspired by procedures for related dibromopyridines.[7][10]
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃, 3-4 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hot plate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Further Transformations and Strategies
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bonds are not inherently activated towards SNAr, the introduction of a strong electron-withdrawing group, such as a nitro group at the 4-position (see Section 2), significantly activates the adjacent C3 and C5 positions for nucleophilic displacement.[12][13] This two-step sequence (nitration followed by SNAr) provides a powerful route to 3,4,5-trisubstituted pyridines.
The general mechanism involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity.[14]
Deoxygenation to Parent Pyridines
In many synthetic campaigns, the N-oxide is a temporary functional group used to control reactivity and is removed in a final step.
Common Deoxygenation Methods:
-
Phosphorus Reagents: Treatment with PCl₃ or PBr₃ in a solvent like chloroform or DMF at room temperature or with gentle heating is a classic and effective method.
-
Catalytic Hydrogenation: Using catalysts like Pd/C under an H₂ atmosphere can reduce the N-oxide, although this may be incompatible with other reducible functional groups.
-
Photochemical Methods: Visible light-induced deoxygenation using photoredox catalysts offers a milder alternative under specific conditions.[5]
Safety and Handling
3,5-Dibromopyridine and its N-oxide derivative should be handled with appropriate care in a well-ventilated fume hood.[15]
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and mineral acids.[15]
References
- Benchchem Technical Support Center. (n.d.). Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide.
- J&K Scientific. (n.d.). 3,5-Dibromopyridine N-oxide | 2402-99-5.
- Autech Industry Co.,Limited. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- Reddy, T. J., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access.
- Chem-Impex International. (n.d.). 3,5-Dibromopyridine N-oxide.
- Hussein, A. M., et al. (1993). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed.
- Google Patents. (2015). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Keri, R. S., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central.
- den Hertog, H. J., et al. (2010). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (II). ResearchGate.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- Johnson, R. M., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part I. RSC Publishing.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Trišović, N., et al. (2016). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. ResearchGate.
- Wang, Y., et al. (2021). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Nucleophilic substitution.
- Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
- YouTube. (2017). Nucleophilic substitution of pyridine.
- Journal of the American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
- Smith, A. M., et al. (2017). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central.
- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
- ResearchGate. (2021). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols: 3,5-Dibromopyridine 1-Oxide in the Development of Novel Materials
Abstract
This guide provides an in-depth exploration of 3,5-Dibromopyridine 1-oxide, a highly versatile and reactive building block for the synthesis of advanced functional materials. We move beyond a simple recitation of properties to deliver a comprehensive technical overview grounded in mechanistic insights and field-proven methodologies. This document is structured to provide researchers, materials scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this compound's unique chemical architecture. We will detail its application in the development of luminescent materials for Organic Light-Emitting Diodes (OLEDs), porous Metal-Organic Frameworks (MOFs), and precursors for heterogeneous catalysts, complete with step-by-step synthetic protocols and the underlying scientific rationale.
Introduction: The Strategic Value of this compound
This compound (C₅H₃Br₂NO, M.W. 252.89 g/mol ) is a crystalline solid that serves as a pivotal precursor in modern organic synthesis and materials science.[1][][3] Its utility stems from a unique trifecta of reactive sites: two bromine atoms at the 3 and 5 positions and a coordinating N-oxide group.
-
Ortho/Para-Directing Bromine Atoms: The bromine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[4] This allows for the precise, stepwise introduction of diverse functional moieties, enabling the construction of complex molecular architectures.
-
The N-Oxide Functional Group: The N-oxide group is more than a passive spectator. It profoundly influences the electronic properties of the pyridine ring, enhancing its electron-accepting character. Furthermore, the oxygen atom acts as a potent coordination site (a hard Lewis base), making it invaluable for directing metallation reactions and forming stable complexes with a range of metal ions.
This combination of features makes this compound a strategic starting material for novel materials with applications in optoelectronics, catalysis, and separations.[1][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2402-99-5 | [1][3] |
| Molecular Formula | C₅H₃Br₂NO | [1][] |
| Molecular Weight | 252.89 g/mol | [1][] |
| Appearance | Creamish to light creamish powder | [1] |
| Melting Point | 138-148 ºC | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | Store at 0-8 °C under an inert atmosphere | [1] |
Application I: Synthesis of Bipolar Host Materials for OLEDs
Expertise & Rationale: The development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) is a persistent challenge in materials science.[7] A key strategy involves designing bipolar host materials that can efficiently transport both holes and electrons to the emissive layer, ensuring balanced charge recombination. This compound is an exceptional starting point for such materials. The electron-deficient N-oxidopyridine core serves as an excellent electron-transporting moiety. The two bromine sites provide synthetic handles to attach hole-transporting units (e.g., carbazole or triphenylamine derivatives) via cross-coupling reactions, resulting in a single molecule with bipolar charge transport capabilities.[8][9]
General Workflow for Bipolar Host Synthesis
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiley.com [wiley.com]
- 6. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,5-dibromopyridine 1-oxide. This valuable intermediate is crucial in the development of pharmaceuticals and agrochemicals.[1] This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges that can impact the success of your this compound synthesis.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-oxidation of 3,5-dibromopyridine can stem from several factors, primarily incomplete reaction, suboptimal temperature control, or degradation of the starting material or product.[2] A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.[2] - Increase Oxidant Molar Ratio: A slight excess of the oxidizing agent, such as m-CPBA or hydrogen peroxide, can drive the reaction to completion. A molar ratio of 1:2.5 (3,5-dibromopyridine to 30% hydrogen peroxide) has been reported to give high yields.[3] | The kinetics of N-oxidation can be slow, especially at lower temperatures. Ensuring sufficient time and a stoichiometric excess of the oxidant helps to maximize the conversion of the starting material. |
| Suboptimal Temperature | - Optimize Temperature: The reaction temperature is a critical parameter. For the hydrogen peroxide/acetic acid method, a temperature range of 40-80°C is often employed.[3] It is advisable to start at a lower temperature (e.g., 40-50°C) and gradually increase it if the reaction is sluggish. | Higher temperatures increase the reaction rate but can also lead to the decomposition of the N-oxide product or the oxidizing agent. An optimal temperature balances reaction speed with product stability. |
| Degradation of Product | - Careful Temperature Control: Avoid excessive heating, as pyridine N-oxides can be thermally labile.[4] - Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a dropping funnel to manage any exotherm. | This compound, while generally stable, can decompose at elevated temperatures, leading to the formation of dark-colored byproducts and a reduction in yield.[2][4] |
| Choice of Oxidizing Agent | - Consider m-CPBA: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and relatively mild oxidizing agent for N-oxidation.[5][6] - Hydrogen Peroxide in Acid: A mixture of hydrogen peroxide and an acid like acetic acid or trifluoroacetic acid is a common and cost-effective alternative.[3][7] | The choice of oxidant can significantly influence the reaction's efficiency and selectivity. m-CPBA is often favored for its reliability, though the hydrogen peroxide system can also provide excellent yields with careful optimization.[3][5] |
Question: My final product is discolored (yellow to brown). What causes this and how can I obtain a purer, off-white product?
Answer:
Discoloration in the final product typically indicates the presence of impurities, often arising from side reactions or decomposition.
Potential Causes & Purification Strategies:
-
Formation of Nitrogen Oxide Byproducts: Particularly when using stronger oxidizing conditions, side reactions can generate colored impurities.[2]
-
Decomposition: As mentioned, overheating can lead to the degradation of the desired N-oxide.
-
Residual Oxidant/Byproducts: In the case of m-CPBA, the byproduct meta-chlorobenzoic acid needs to be effectively removed.[8]
Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture and quench any excess oxidant. For m-CPBA, a wash with a 10% aqueous solution of sodium bisulfite or sodium thiosulfate is effective.[9]
-
Basification: Carefully neutralize the acidic reaction mixture with a base such as sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Crystallization: Recrystallization is a powerful technique for purification. A patent describing a similar synthesis suggests adding frozen water to the reaction mixture to induce crystallization, followed by washing the filtered solid with cold water until the pH is neutral.[3]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. The polar N-oxide functional group allows for good separation from less polar impurities.
Question: I am observing the formation of byproducts. What are the common side reactions and how can they be minimized?
Answer:
Side reactions in the N-oxidation of 3,5-dibromopyridine are generally minimal under optimized conditions but can occur, especially with harsh reagents or elevated temperatures.
Common Side Reactions and Mitigation:
-
Over-oxidation: While less common for pyridine N-oxidation, aggressive oxidizing conditions could potentially lead to further reactions on the pyridine ring.
-
Ring Opening: Under very harsh acidic and oxidative conditions, the pyridine ring's stability can be compromised.
-
Dehalogenation: In some cases, though less likely in this specific synthesis, dehalogenation could occur.
To minimize these, adhere to the optimized reaction conditions, particularly with respect to temperature and the stoichiometry of the oxidizing agent.
Frequently Asked Questions (FAQs)
What is the recommended starting material purity?
It is highly recommended to start with 3,5-dibromopyridine of high purity (≥98%). Impurities in the starting material can lead to the formation of undesired byproducts, complicating purification and reducing the overall yield.
Which solvent system is best for this reaction?
For oxidations using hydrogen peroxide, acetic acid or trifluoroacetic acid often serve as both the solvent and the catalyst.[3] When using m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used due to their inertness and ability to dissolve both the starting material and the reagent.[5]
How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (3,5-dibromopyridine) and the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
What are the storage recommendations for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[] It is typically a stable, off-white to beige crystalline powder.[]
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from a high-yield procedure described in the patent literature.[3]
Materials:
-
3,5-Dibromopyridine
-
Acetic Acid (glacial)
-
30% Hydrogen Peroxide solution
-
Ice
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 3,5-dibromopyridine in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-80°C. The optimal temperature and time should be determined experimentally by monitoring with TLC.[3]
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry to obtain this compound.
Protocol 2: Synthesis using m-CPBA
Materials:
-
3,5-Dibromopyridine
-
m-CPBA (meta-chloroperoxybenzoic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium bisulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3,5-dibromopyridine in DCM in a reaction flask.
-
Add m-CPBA portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, wash the organic layer with a 10% aqueous sodium bisulfite solution to quench excess m-CPBA.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizing the Synthesis and Troubleshooting
General Reaction Scheme
Caption: N-oxidation of 3,5-dibromopyridine.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
- Benchchem. (n.d.). Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide.
- Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
- Google Patents. (2015). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. (n.d.).
- Chem-Impex. (n.d.). 3,5-Dibromopyridine N-oxide.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -.
- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
- ChemicalBook. (n.d.). 3,5-Dibromopyridine synthesis.
- HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.
- BOC Sciences. (n.d.). CAS 2402-99-5 this compound.
- Science Info. (2023). mCPBA: Preparation, Properties, Reactions.
- ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- University of Rochester Department of Chemistry. (n.d.). Workup: mCPBA Oxidation.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,5-Dibromopyridine N-Oxide 2402-99-5.
- Filo. (n.d.). Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (...
- Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
- FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- ElectronicsAndBooks. (n.d.). THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine by the direct bromination of pyridine ha -.
- Reddit. (n.d.). How to remove large excess of mCPBA? : r/Chempros.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. [askfilo.com]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: 3,5-Dibromopyridine 1-Oxide Reactions
Welcome to the technical support center for 3,5-Dibromopyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and mitigate the formation of unwanted byproducts in your experiments.
Introduction: The Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its parent, 3,5-Dibromopyridine. It activates the ring for both electrophilic and nucleophilic substitutions, making it a highly useful synthetic intermediate.[2][3] The oxygen atom can donate electron density into the ring, particularly at the 2-, 4-, and 6-positions, while the electronegativity of the N-O bond also influences reactivity. This dual nature is key to its utility but can also lead to the formation of various byproducts if reaction conditions are not precisely controlled.
This guide will focus on two primary reaction classes: electrophilic substitution (specifically nitration) and nucleophilic aromatic substitution (SNAr), as these are common transformations where byproduct identification is critical.
Section 1: Electrophilic Substitution - The Case of Nitration
Nitration of this compound is a classic example of electrophilic aromatic substitution, where the N-oxide group directs the incoming electrophile.
Frequently Asked Questions (FAQs): Nitration Reactions
Q1: What is the expected major product from the nitration of this compound and why?
The nitration of this compound with a mixture of fuming nitric acid and sulfuric acid predominantly yields 3,5-Dibromo-4-nitropyridine 1-oxide .[4][5] The N-oxide group is a powerful ortho-, para-director. Due to steric hindrance from the bromine atoms at the 3- and 5-positions, the electrophilic attack by the nitronium ion (NO₂⁺) is overwhelmingly favored at the less hindered C4 position.[6] This high regioselectivity is a key feature of this reaction.[4]
Q2: What are the most common byproducts I might encounter during nitration?
While the reaction is highly selective, several byproducts can form under suboptimal conditions. The most common are:
-
Isomeric Nitration Products: Trace amounts of 2-nitro-3,5-dibromopyridine 1-oxide can be formed. The C2/C6 positions are also electronically activated by the N-oxide, and higher reaction temperatures can provide sufficient energy to overcome the activation barrier for substitution at these positions, reducing the reaction's regioselectivity.[4]
-
Dinitrated Byproducts: Under harsh conditions, such as a large excess of the nitrating agent, high temperatures, or prolonged reaction times, dinitration can occur, though this is generally rare.[4]
-
Deoxygenated Byproduct: The presence of any reducing species or prolonged exposure to high heat can lead to the formation of 3,5-Dibromo-4-nitropyridine . This occurs through the loss of the N-oxide oxygen atom.[4]
-
Unreacted Starting Material: Incomplete reaction due to insufficient time, low temperature, or inadequate amounts of the nitrating agent will result in the presence of this compound in the final product mixture.
Troubleshooting Guide: Nitration
The following table outlines common problems, their potential causes, and recommended solutions to optimize your nitration reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Nitro Product | Incomplete reaction; Suboptimal temperature; Insufficient nitrating agent.[4] | Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. Cautiously increase reaction time or temperature, but be aware of potential byproduct formation. Ensure a sufficient excess of the nitrating agent is used. |
| Significant Peak of 2-Nitro Isomer | Reaction temperature is too high, reducing regioselectivity.[4] | Maintain strict temperature control, typically by using an ice bath during the addition of reagents. Lowering the temperature may increase selectivity in favor of the 4-nitro isomer. Purify the crude product via column chromatography or recrystallization. |
| Presence of Deoxygenated Product | Presence of reducing impurities; Excessively high reaction temperature causing thermal decomposition. | Ensure all reagents and solvents are pure and free from reducing agents. Avoid excessive heating and prolonged reaction times. Consider running the reaction under an inert atmosphere (e.g., Nitrogen) if trace impurities are suspected. |
| Formation of Dark-Colored Impurities | Degradation of starting material or product due to harsh conditions. | Maintain careful temperature control. The product can often be purified from colored impurities by recrystallization from a suitable solvent like ethanol or by treatment with activated carbon.[4] |
Byproduct Formation Pathway: Nitration
The following diagram illustrates the primary reaction pathway leading to the desired 4-nitro product and the side reaction leading to the 2-nitro isomer.
Caption: Nitration pathways for this compound.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the N-oxide group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the bromide leaving groups.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: Which bromine is more likely to be displaced in an SNAr reaction?
In this compound, the bromine atoms are electronically equivalent. However, the positions ortho and para to the N-oxide (C2, C4, C6) are activated for nucleophilic attack.[7] While the bromine atoms are at C3 and C5, nucleophilic attack can still occur, though it is generally less facile than at activated positions in other pyridine N-oxides.[8] The choice of nucleophile and reaction conditions can influence reactivity and the potential for side reactions.
Q2: What are the potential byproducts in SNAr reactions with this compound?
-
Di-substituted Product: If a strong nucleophile is used in excess or at elevated temperatures, a second substitution can occur, replacing both bromine atoms to yield a 3,5-disubstituted pyridine 1-oxide.
-
Deoxygenation: Similar to nitration, the N-oxide can be reduced to the corresponding pyridine, especially if the reaction conditions are harsh or if the nucleophile has reducing properties. This would result in 3-bromo-5-(substituted)pyridine.
-
Rearrangement Products: Pyridine N-oxides can undergo rearrangements under certain conditions (e.g., with acetic anhydride), potentially leading to pyridone structures.[9] While less common for simple SNAr, it's a possibility with certain reagents.
-
Hydrolysis of Product: If water is present during workup or as a contaminant, the desired product may hydrolyze, particularly if the newly introduced group is labile.
Troubleshooting Guide: SNAr
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Di-substituted Byproduct | Excess nucleophile; High reaction temperature; Prolonged reaction time. | Use a controlled stoichiometry (e.g., 1.0-1.1 equivalents) of the nucleophile. Maintain the lowest effective reaction temperature. Monitor the reaction closely by TLC/HPLC and stop it once the starting material is consumed. |
| Reaction Fails to Proceed | Poor nucleophile; Insufficient activation of the substrate; Low temperature. | Consider using a stronger nucleophile or adding a catalyst if applicable. A higher reaction temperature may be required, but this should be increased cautiously to avoid side reactions. Ensure the solvent is appropriate for the reaction (e.g., a polar aprotic solvent like DMF or DMSO). |
| Presence of Deoxygenated Species | Nucleophile has reducing properties; High temperatures. | Select a nucleophile with minimal reducing potential if possible. Run the reaction at a lower temperature. If deoxygenation is unavoidable, the deoxygenated product will need to be separated chromatographically. |
General SNAr Workflow
The diagram below outlines a typical workflow for performing and analyzing an SNAr reaction.
Caption: Standard experimental workflow for SNAr reactions.
Section 3: Analytical Protocols for Byproduct Identification
Proper analytical techniques are crucial for identifying and quantifying byproducts.
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To qualitatively monitor the progress of a reaction by observing the consumption of starting material and the formation of products.
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the Mobile Phase: Select a solvent system where the starting material has an R_f value of approximately 0.4-0.5. A common starting point for pyridine derivatives is a 30:70 mixture of Ethyl Acetate:Hexanes.
-
Spot the Plate: On the baseline of the TLC plate, spot a dilute solution of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the RM lane indicates the reaction is progressing. The appearance of new spots indicates product and potentially byproduct formation.
-
Interpretation: A clean reaction will show the SM spot disappearing and a single new product spot appearing. Multiple new spots suggest the formation of byproducts. The relative polarity can give clues; for instance, the deoxygenated byproduct will be less polar (higher R_f) than its N-oxide counterpart.
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Workflow
Objective: To separate, identify, and quantify the components of a crude reaction mixture.
Workflow:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile or Methanol) to an appropriate concentration (~1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Method Development:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to aid ionization.
-
Gradient: Start with a high percentage of A and gradually increase B to elute compounds of increasing hydrophobicity.
-
Detector: Use a Diode Array Detector (DAD) or UV detector to monitor the chromatogram, and a Mass Spectrometer (MS) to obtain mass data for each eluting peak.
-
-
Data Analysis:
-
Identify the Main Product: The major peak in the chromatogram should correspond to the desired product. Confirm its identity by matching its retention time with a pure standard (if available) and its observed mass with the calculated exact mass.
-
Identify Byproducts: Analyze the mass spectra of the minor peaks.
-
An observed mass corresponding to C₅H₃Br₂NO₂ (nitrated starting material) confirms the desired product or an isomer.
-
An observed mass corresponding to C₅H₃Br₂N would indicate the deoxygenated starting material.
-
An observed mass corresponding to C₅H₂Br₂(NO₂)₂ would suggest a dinitrated byproduct.
-
-
Quantification: The relative peak area percentages in the chromatogram can provide an estimate of the purity and the amount of each byproduct formed. For accurate quantification, calibration curves with pure standards are required.[10]
-
Logical Flow for Impurity Identification
This diagram provides a decision-making process for characterizing an unknown peak observed during analysis.
Caption: Decision tree for identifying unknown reaction impurities.
References
- Wang, X., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Khani, R., et al. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Talanta.
- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine.
- Singh, R. P., et al. (2014). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate.
- den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
- Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry.
- Cumper, C. W. N., & Singleton, A. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Journal of the Chemical Society B: Physical Organic.
- Talukdar, A., et al. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Dibromopyridine 1-oxide
Welcome to the technical support center for the synthesis of 3,5-Dibromopyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. This compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, valued for its stability and reactivity in nucleophilic substitutions and coupling reactions.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield is a common frustration that can stem from several factors, from reaction conditions to workup procedures. Reported yields for this synthesis can be as high as 98-99% under optimized conditions, while older methods may only yield around 88%.[2] Let's break down the potential culprits.
-
Cause A: Incomplete Reaction The N-oxidation of 3,5-dibromopyridine can be sluggish if not properly optimized. The electron-withdrawing nature of the two bromine atoms deactivates the pyridine ring, making the nitrogen lone pair less nucleophilic and thus harder to oxidize compared to pyridine itself.
Solutions:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. A persistent spot for the 3,5-dibromopyridine starting material indicates an incomplete reaction.
-
Increase Temperature: Gently increasing the reaction temperature can significantly improve the rate. For the hydrogen peroxide/acid method, temperatures between 60-80°C are often effective.[2]
-
Extend Reaction Time: If the reaction is proceeding slowly, extending the time from the standard 1-2 hours may be necessary. Continue monitoring until the starting material is consumed.
-
Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidant is used. For hydrogen peroxide, a molar ratio of H₂O₂ to 3,5-dibromopyridine of approximately 2.5:1 is recommended.[2]
-
-
Cause B: Product Loss During Workup & Purification The product is an off-white crystalline solid.[] Significant loss can occur during the isolation and purification steps.
Solutions:
-
Precipitation/Crystallization: When using the hydrogen peroxide method, the product is typically isolated by quenching the reaction mixture in ice-cold water to induce precipitation.[2] Ensure the water is sufficiently cold and allow adequate time for complete crystallization before filtration.
-
pH Adjustment: During the workup, the acidic catalyst must be neutralized. For the H₂O₂/acid method, washing the crude solid with cold water until the pH is neutral (pH=7) is crucial.[2]
-
Solvent Selection for Extraction: If performing a liquid-liquid extraction, choose your solvents carefully. Dichloromethane (DCM) is a common choice for extracting N-oxides.
-
-
Cause C: Side Reactions or Degradation While this reaction is generally clean, harsh conditions can lead to unwanted byproducts. Using strong oxidants at excessively high temperatures may risk degradation of the pyridine ring.
Solution:
-
Maintain careful temperature control. For exothermic reactions, especially on a larger scale, ensure efficient stirring and cooling to manage the heat generated. A reaction temperature range of 40-80°C is documented as effective and safe.[2]
-
Question 2: I'm struggling to remove the acidic byproduct from my m-CPBA reaction. How can I purify my product effectively?
Answer: When using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant, the main byproduct is meta-chlorobenzoic acid (m-CBA).[4] This acidic byproduct can be challenging to separate from the desired N-oxide, which itself has a basic nitrogen atom that can form salts.
Expert Insight: The key is to exploit the difference in acidity. m-CBA is a carboxylic acid and is significantly more acidic than the protonated N-oxide. A carefully controlled basic wash is the most effective method for its removal.
Recommended Workup Protocol for m-CPBA Reactions:
-
Initial Quench: After the reaction is complete, cool the mixture to 0°C. This may cause some of the m-CBA and unreacted m-CPBA to precipitate.
-
Reductive Quench: To remove excess m-CPBA, add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir vigorously until a test with starch-iodide paper indicates no remaining peroxide.[5]
-
Basic Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the m-CBA, converting it to the water-soluble sodium meta-chlorobenzoate, which partitions into the aqueous layer. Repeat this wash several times.[4] Be cautious of pressure buildup from CO₂ evolution.
-
Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.
-
Final Purification: If impurities remain, flash column chromatography can be effective. The m-CBA byproduct is very polar and will separate readily from the product.[4]
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing this compound? A: The two most prevalent and effective methods are:
-
Hydrogen Peroxide with an Acid Catalyst: This method involves reacting 3,5-dibromopyridine with hydrogen peroxide (typically 30% solution) in an acidic solvent like acetic acid or trifluoroacetic acid.[2] It is often preferred for its high yields, cost-effectiveness, and suitability for large-scale production, especially when implemented in a microreactor.[2]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and reliable reagent for the N-oxidation of various amines and heterocycles, including pyridines.[6] It is known for its relative ease of handling but requires a more thorough workup to remove the benzoic acid byproduct.[4]
Q: What safety precautions should I take during this synthesis? A: Safety is paramount.
-
Starting Material: 3,5-Dibromopyridine is harmful if swallowed and causes skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[7]
-
Oxidizing Agents: Both hydrogen peroxide and m-CPBA are strong oxidizing agents.[6] They can cause fires or explosions upon contact with flammable materials. Avoid contact with metals and other contaminants. m-CPBA is sold with water content to stabilize it; do not dry it completely.
-
Reaction Conditions: The oxidation reaction can be exothermic. For larger-scale reactions, add the oxidant slowly and ensure adequate cooling and stirring to maintain temperature control.
Q: How should I store the final this compound product? A: The product is noted for its stability.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Standard room temperature storage is generally acceptable.[]
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques are used for characterization.
-
¹H NMR: The proton NMR spectrum is a definitive tool. The expected signals for this compound are typically around δ 8.61 (s, 2H) and δ 7.97 (s, 1H).[2]
-
Melting Point: The melting point should be sharp and consistent with literature values (e.g., 143.0 to 146.0 °C).[9]
-
Appearance: The pure product should be an off-white to beige crystalline powder.[]
Visualized Experimental Workflows
General Synthesis and Purification Workflow
The following diagram outlines the critical stages from starting material to final, purified product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
This decision tree helps diagnose and solve issues related to poor product yield.
Caption: A troubleshooting decision tree for diagnosing low product yield.
Detailed Experimental Protocols
Method A: Synthesis using Hydrogen Peroxide and Trifluoroacetic Acid
This protocol is adapted from a high-yield method described in patent literature, suitable for achieving high purity and yield.[2]
Reagents & Equipment:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Three-necked flask with magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Buchner funnel and filter paper
-
Deionized water (chilled)
Procedure:
-
In a 50 mL three-necked flask, add 3,5-dibromopyridine (10g, 0.042 mol) and trifluoroacetic acid (10 mL).
-
Begin stirring and warm the mixture to 50°C to dissolve the solid.
-
Once dissolved, slowly add 30% hydrogen peroxide (11.95g, 0.105 mol, ~10.4 mL) dropwise via the dropping funnel. Maintain the temperature at 50°C during the addition.
-
After the addition is complete, increase the temperature to 70°C and maintain for 1 hour. Monitor the reaction via TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material spot has disappeared.
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of ice-cold water. Stir for 10 minutes to precipitate the product.
-
Collect the off-white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with two portions of 100 mL cold deionized water, or until the filtrate is pH neutral.
-
Dry the solid under vacuum to obtain the final product, this compound. (Expected yield: >90%).
Quantitative Data Summary (from Patent CN104447531A[2])
| Method | Temperature | Solvent | Yield | Purity |
| Batch Reactor | 70°C | Trifluoroacetic Acid | 85% | 98.4% |
| Microreactor | 65°C | Acetic Acid | 98.9% | 99.7% |
| Microreactor | 40°C | Acetic Acid | 90.2% | 99.5% |
References
- Preparation method of 3,5-dibromopyridine-N-oxide. (CN104447531A).
- Experimental section Materials and synthesis. The Royal Society of Chemistry. [Link]
- Pyridine-N-oxide. Organic Syntheses Procedure. [Link]
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (CN102924369A).
- Synthesis of 3, 5-dibromo-4-iodopyridine. (CN102898359A).
- Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
- Predict the product(s) of the following reactions: (b) Pyridine + H2O2. Filo. [Link]
- meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
- THE BROMINATION OF PYRIDINE1 The preparation of 3-bromopyridine and 3,5-dibromopyridine. ElectronicsAndBooks. [Link]
- A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine.
- How to remove large excess of mCPBA?. Reddit. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. innospk.com [innospk.com]
- 9. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3,5-Dibromopyridine 1-Oxide
Welcome to the technical support center for optimizing cross-coupling reactions with 3,5-Dibromopyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights for leveraging this versatile building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, offering two reactive sites for the introduction of diverse functionalities. The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring compared to its non-oxidized counterpart. The N-oxide is a strong electron-withdrawing group, which can influence the reactivity of the C-Br bonds at the 3 and 5 positions. Furthermore, the N-oxide functionality itself can be sensitive to certain reaction conditions, presenting unique challenges and opportunities for the synthetic chemist. This guide will address the common issues encountered when using this substrate and provide strategies for successful and selective transformations.
General Troubleshooting
Before diving into reaction-specific issues, a few general points are crucial for success in any palladium-catalyzed cross-coupling reaction.
Q1: My reaction is not working at all. What are the first things to check?
A1: When a reaction fails completely, it's essential to revisit the fundamentals before extensive optimization.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.
-
Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade over time. Ensure your palladium catalyst and ligands are of high purity and have been stored correctly.
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by phosphine ligands or other reducing agents present in the reaction mixture.
Suzuki-Miyaura Coupling: Navigating C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. When working with this compound, key challenges include controlling the extent of arylation (mono- vs. di-substitution) and preventing deoxygenation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q2: I am getting a mixture of mono- and di-arylated products, but I only want the mono-substituted product. How can I improve selectivity?
A2: Achieving mono-selectivity is a common challenge with dihalo-substrates. Here are several strategies to favor mono-arylation:
-
Stoichiometry: The most straightforward approach is to use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can allow you to stop the reaction after the first coupling has occurred but before the second one begins.
-
Bulky Ligands: Employing sterically hindered phosphine ligands (e.g., XPhos, SPhos) can disfavor the second coupling event due to increased steric hindrance around the palladium center after the first arylation.
Q3: I am struggling to achieve the di-substituted product. What conditions favor double arylation?
A3: To drive the reaction to completion and obtain the di-arylated product, consider the following:
-
Stoichiometry: Use a slight excess of the boronic acid (2.2-2.5 equivalents).
-
Higher Temperatures and Longer Reaction Times: These conditions will provide the necessary energy to overcome the activation barrier for the second coupling.
-
Less Bulky Ligands: Ligands such as PPh₃ may be more amenable to the formation of the di-substituted product compared to very bulky Buchwald-type ligands.
Q4: I am observing a significant amount of the deoxygenated product (3,5-dibromopyridine). How can I prevent this?
A4: Deoxygenation of the N-oxide is a known side reaction under palladium catalysis, particularly at elevated temperatures and in the presence of certain phosphine ligands.
-
Choice of Ligand: Some phosphine ligands can act as reducing agents. If deoxygenation is a major issue, consider screening different ligands. Ferrocene-based diphosphine ligands like dppf have been implicated in deoxygenation in some systems, so you might consider other options.[1]
-
Reaction Temperature: As with many side reactions, lowering the temperature can often minimize deoxygenation.
-
Careful Selection of Base and Solvent: While less directly implicated, the overall reaction environment can influence catalyst stability and reactivity, which can in turn affect the propensity for side reactions.
Optimized Reaction Parameters for Suzuki-Miyaura Coupling (General Starting Points)
| Parameter | Mono-arylation | Di-arylation |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Bulky phosphines (e.g., XPhos, SPhos, RuPhos) | PPh₃, P(o-tol)₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ethanol, Toluene/H₂O |
| Temperature | 60-80 °C | 80-110 °C |
Representative Experimental Protocol: Double Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the double coupling of 3,5-dibromopyridine and should be optimized for the N-oxide substrate.[1]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (2.4 equiv.), and Cs₂CO₃ (4.0 equiv.).
-
Add Pd(PPh₃)₄ (0.02 equiv.) to the vessel.
-
Evacuate and backfill the vessel with argon or nitrogen (repeat three times).
-
Add degassed ethanol as the solvent.
-
Heat the mixture to 80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds. For this compound, controlling selectivity is paramount, and insights can be drawn from studies on structurally similar compounds like 3,5-dibromo-2,6-dichloropyridine.[2]
Troubleshooting Guide: Sonogashira Coupling
Q5: How can I selectively achieve mono-alkynylation?
A5: Based on studies with analogous compounds, mono-selectivity can be achieved with high fidelity.[2]
-
Stoichiometry: Use a slight excess of the terminal alkyne (1.1-1.3 equivalents).
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base and Solvent: A mild amine base such as triethylamine (Et₃N) in a polar aprotic solvent like THF or DMF is typically effective.
-
Low Temperature: Running the reaction at room temperature is often sufficient and helps to prevent di-substitution.
Q6: My reaction is sluggish, or I'm seeing low yields of the mono-coupled product. What can I do?
A6:
-
Reagent Purity: Ensure your alkyne is pure and that your amine base has not been oxidized.
-
Catalyst Activity: If you suspect your palladium catalyst has degraded, try a fresh batch or a different precatalyst.
-
Degassing: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling), consuming your starting material and reducing the yield of the desired product. Ensure thorough degassing of your solvent and reaction mixture.
Optimized Reaction Parameters for Sonogashira Coupling
| Parameter | Mono-alkynylation |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) |
| Cu(I) Co-catalyst | CuI (5 mol%) |
| Base | Et₃N |
| Solvent | THF or DMF |
| Temperature | Room Temperature |
Representative Experimental Protocol: Mono-Sonogashira Coupling
This protocol is based on conditions reported for the selective mono-alkynylation of 3,5-dibromo-2,6-dichloropyridine.[2]
-
Dissolve this compound (1.0 equiv.) in degassed THF or DMF in a reaction vessel.
-
Add the terminal alkyne (1.2 equiv.) and degassed triethylamine.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.025 equiv.) and CuI (0.05 equiv.).
-
Stir the reaction at room temperature under an inert atmosphere, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are crucial in many pharmaceutical compounds. Key considerations for this compound include the choice of base, ligand, and controlling selectivity.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q7: I am having trouble with low yields in my amination reaction. What are the likely causes?
A7: Low yields in Buchwald-Hartwig aminations can often be traced back to the catalyst system and reaction conditions.[3]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. The solubility of the base in the chosen solvent is also a key factor; a poorly soluble base can lead to slow and incomplete reactions.[4]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to achieve good results.
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q8: How can I favor mono-amination over di-amination?
A8: Similar to the Suzuki coupling, controlling stoichiometry is the primary method.
-
Amine Equivalents: Use 1.0 to 1.2 equivalents of the amine.
-
Reaction Monitoring: Carefully monitor the reaction and stop it once the starting material is consumed to prevent the formation of the di-aminated product.
-
Bulky Ligands: The use of sterically demanding ligands can also help to disfavor the second amination.
Q9: I am observing hydrodehalogenation (replacement of Br with H) as a side product. How can I minimize this?
A9: Hydrodehalogenation can be a competing pathway, especially with electron-rich amines.
-
Dry Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.
-
High Purity Amine: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.
-
Base Screening: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases may be necessary to find one that minimizes this side reaction.
Optimized Reaction Parameters for Buchwald-Hartwig Amination (General Starting Points)
| Parameter | Mono-amination |
| Pd Catalyst | Pd₂(dba)₃ or precatalysts (e.g., XPhos Pd G3) |
| Ligand | Bulky phosphines (e.g., XPhos, RuPhos, BrettPhos) |
| Base | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF (anhydrous) |
| Temperature | 80-110 °C |
Representative Experimental Protocol: Mono-Buchwald-Hartwig Amination
This is a general protocol and will likely require optimization for specific amines.
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Finally, add the amine (1.2 equiv.).
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Decision Tree for Mono- vs. Di-substitution
Caption: Decision tree for controlling mono- vs. di-substitution.
Generalized Catalytic Cycle for Cross-Coupling
Sources
preventing decomposition of 3,5-Dibromopyridine 1-oxide during reactions
Technical Support Center: 3,5-Dibromopyridine 1-oxide
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into maintaining the stability of this versatile reagent during chemical reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What makes this compound susceptible to decomposition?
A1: The susceptibility of this compound to decomposition stems from the electronic nature of the N-oxide functional group. The N-O bond introduces a high dipole moment and alters the electron distribution of the pyridine ring, making it more reactive than its parent pyridine.[1] Several key factors can trigger its degradation:
-
Photochemical Instability: Pyridine N-oxides can undergo complex photochemical rearrangements when exposed to light, often leading to the formation of oxaziridine-like intermediates and subsequent ring expansion to 1,2-oxazepine derivatives.[2][3][4][5] This process involves the weakening of the N-O bond in an excited state.[3]
-
Thermal Stress: While the compound is a solid with a melting point around 138-148 °C, elevated temperatures during reactions can provide the activation energy for decomposition pathways.[6] Thermal decomposition can produce hazardous byproducts, including nitrogen oxides and hydrogen bromide.[7]
-
Chemical Reactivity: The N-oxide group can be readily reduced (deoxygenated) by various reagents.[8][9][10] It is also sensitive to strongly acidic or basic conditions, which can catalyze degradation.[2][7][11]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is the first line of defense against degradation. To maintain the integrity and purity of the compound, follow these guidelines:
-
Temperature: Store in a cool, dry environment, ideally between 0-8 °C.[6] Some suppliers recommend storage at <15°C.[12]
-
Light: Keep the container tightly sealed and protected from light. Use an amber glass bottle or store it in a dark cabinet.
-
Atmosphere: The compound can be air-sensitive.[12] For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen).
-
Purity: Ensure the starting material is of high purity (≥98%), as impurities can sometimes catalyze decomposition.[12][13]
Troubleshooting Guide: Reaction Optimization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: My reaction has a low yield, and I've isolated the starting material's parent compound, 3,5-dibromopyridine.
-
Probable Cause: Unintended deoxygenation of the N-oxide. Pyridine N-oxides are known to be resistant to some reducing conditions but are susceptible to others.[9]
-
Troubleshooting Steps:
-
Review Your Reagents: Are you using any known reducing agents? Reagents like phosphorus trichloride (PCl₃), elemental sulfur, zinc dust, or even certain diboron reagents are effective for deoxygenation.[9][10][14] While sometimes used intentionally after a substitution reaction, their accidental presence will consume your starting material.
-
Check for Reductive Metals: If using a transition metal catalyst (e.g., Palladium, Nickel), certain reaction conditions or additives can create a reductive environment leading to deoxygenation.
-
Evaluate the Solvent: Some solvents, particularly under thermal or photochemical stress, can participate in reductive pathways. Ensure your solvent is pure, degassed, and suitable for the reaction.
-
Problem 2: My reaction mixture is turning dark, and I see multiple unidentified spots on my TLC plate.
-
Probable Cause: Thermal or photochemical decomposition leading to complex side reactions.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Many reactions require heat, but excessive temperatures accelerate decomposition.
-
Action: Run a temperature screen. Start at a lower temperature and incrementally increase it, monitoring the reaction progress and impurity profile by TLC or LC-MS. Even a 10°C reduction can significantly slow degradation. Extended heating, even at moderate temperatures, can also lead to impurity formation.[15]
-
-
Light Protection: Pyridine N-oxides are sensitive to light, which can initiate radical pathways and complex rearrangements.[2][4]
-
Action: Wrap your reaction vessel in aluminum foil or use amber glassware. Avoid direct, strong laboratory light.
-
-
Atmosphere Control: Reactions open to the air can introduce oxygen and moisture, which may lead to oxidative or hydrolytic side reactions.
-
Action: Run the reaction under an inert atmosphere of nitrogen or argon. Use dry, degassed solvents.
-
-
Problem 3: I'm attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira), but the reaction is sluggish and decomposition is outcompeting the desired coupling.
-
Probable Cause: Suboptimal catalyst, ligand, or base choice, leading to a slow catalytic cycle that allows the substrate time to decompose.
-
Troubleshooting Steps:
-
Ligand Selection is Key: The ligand stabilizes the metal center and modulates its reactivity. An inappropriate ligand can lead to catalyst deactivation or side reactions. The choice of ligand can dramatically influence reaction efficiency and even site-selectivity in di-substituted pyridines.[16][17]
-
Action: Screen a panel of ligands. For palladium-catalyzed reactions, consider phosphine-based ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote efficient catalytic turnover.
-
-
Base Compatibility: The base used in cross-coupling is crucial. A base that is too strong or poorly soluble can lead to side reactions with the sensitive N-oxide.
-
Action: Screen milder, soluble inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or organic bases. The choice of base can be as critical as the ligand.
-
-
Catalyst Loading and Health: Ensure your catalyst is active. Old or improperly stored palladium or nickel catalysts can have reduced activity.
-
Action: Use a fresh bottle of catalyst or a pre-catalyst that is activated in situ. Consider a slight increase in catalyst loading if the reaction remains sluggish after optimizing other parameters.
-
-
Decomposition Troubleshooting Logic
The following diagram illustrates a logical workflow for diagnosing the root cause of decomposition.
Caption: A decision tree for troubleshooting decomposition.
Experimental Protocols & Data
Protocol 1: Purification of this compound via Recrystallization
Impurities from synthesis can accelerate decomposition.[18][19] If the purity of your starting material is questionable (>98% is recommended), recrystallization is advised.
Methodology:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) to just dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Setup for a Heat-Sensitive Cross-Coupling Reaction
This protocol incorporates best practices to minimize substrate degradation.
Methodology:
-
Glassware: Use oven-dried or flame-dried glassware. Ensure all glassware is free of contaminants. Use an amber-colored flask or wrap the flask in aluminum foil.
-
Inert Atmosphere: Assemble the reaction apparatus (flask, condenser) and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the this compound, coupling partner (e.g., boronic acid), catalyst, ligand, and base to the flask under the inert atmosphere.
-
Solvent Addition: Add dry, degassed solvent via cannula or syringe.
-
Heating: Place the flask in a pre-heated oil bath set to the desired temperature. Use a contact thermometer to ensure accurate temperature control. Do not allow the temperature to overshoot the setpoint.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). If you observe significant decomposition relative to product formation, immediately lower the reaction temperature.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature before exposing it to air for the workup procedure.
Table 1: Summary of Conditions to Mitigate Decomposition
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | As low as reasonably possible for the desired reaction rate. | Reduces the rate of thermal decomposition pathways.[7] |
| Light | Exclude light (amber glass, foil wrap). | Prevents photochemical rearrangement to oxaziridines and other byproducts.[2][5] |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents potential side reactions with atmospheric oxygen or moisture.[12] |
| pH | Near-neutral if possible; avoid strong acids/bases. | Strong acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[2][11] |
| Reagents | Avoid strong reducing agents (unless intended for deoxygenation).[9][10] | The N-O bond is susceptible to reduction, leading to the parent pyridine.[8] |
| Purity | Use high-purity (≥98%) starting material. | Impurities can act as catalysts for decomposition. |
| Reaction Time | As short as possible; monitor closely. | Minimizes the time the substrate is exposed to stressful conditions.[15] |
Key Decomposition Pathways Overview
This diagram provides a high-level overview of the main degradation routes for pyridine N-oxides.
Caption: Major decomposition pathways for pyridine N-oxides.
References
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (n.d.). MDPI.
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023). ResearchGate.
- Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. (n.d.). ChemRxiv.
- Recent Trends in the Chemistry of Pyridine N-Oxides. (2001). ResearchGate.
- Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot.
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide. (n.d.). Google Patents.
- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. (n.d.). Boronpharm.
- Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (2022). ResearchGate.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2023). ACS Publications.
- US3467659A - Process for the reduction of pyridine n-oxides. (n.d.). Google Patents.
- Pyridine-N-oxide. (n.d.). Wikipedia.
- Reduction of Amine N-Oxides by Diboron Reagents. (2011). NIH National Library of Medicine.
- Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. (2020). Science and Education Publishing.
- The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. (1968). Journal of the Chemical Society A.
- Pyridine N-Oxides. (2012). Baran Lab, Scripps Research.
- Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. (2009). PubMed.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES.
- Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (2017). NIH National Library of Medicine.
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). PubMed.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.
- 3,5-Dibromopyridine. (n.d.). PubChem.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- A comprehensive study of the effects of spectator ligands, transition metals and lithium halide additives on the efficiency of iron, nickel and palladium-catalyzed cross-coupling reactions. (2015). ResearchGate.
- Internal and External Influences on Stability and Ligand Exchange Reactions. (2021). NIH National Library of Medicine.
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.). Google Patents.
- 1,3-Dibromo-5,5-dimethylhydantoin as a Novel Oxidizing Agent. (2004). ResearchGate.
- Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate. (2020). ResearchGate.
Sources
- 1. baranlab.org [baranlab.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 10. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dibromopyridine N-Oxide | 2402-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 3,5-Dibromopyridine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 19. heteroletters.org [heteroletters.org]
common impurities in commercial 3,5-Dibromopyridine 1-oxide
This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize 3,5-Dibromopyridine 1-oxide in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this reagent. Our aim is to provide you with the scientific rationale behind these impurities, practical guidance for their identification, and robust methods for purification, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: Based on the primary manufacturing routes, the common impurities in commercial this compound can be categorized as process-related and degradation-related.
-
Process-Related Impurities: These impurities originate from the synthetic pathway. The most prevalent is the unreacted starting material, 3,5-Dibromopyridine . Other potential process-related impurities can arise from the synthesis of 3,5-Dibromopyridine itself, which typically involves the bromination of pyridine. These can include:
-
Monobromopyridines (e.g., 3-Bromopyridine)
-
Other Dibromopyridine isomers (e.g., 2,5-Dibromopyridine, 2,6-Dibromopyridine)
-
Tribromopyridines
-
-
Degradation-Related Impurities: While this compound is generally stable under standard storage conditions, exposure to harsh conditions such as strong reducing agents or high temperatures could potentially lead to the formation of 3,5-Dibromopyridine through deoxygenation.
Q2: How can these impurities affect my reaction?
A2: The presence of impurities can have several adverse effects on your experiments:
-
Inaccurate Stoichiometry: The presence of impurities leads to an overestimation of the amount of this compound, resulting in incorrect molar ratios in your reaction setup. This can lead to incomplete reactions and lower yields.
-
Side Reactions: The impurities themselves may be reactive under your experimental conditions, leading to the formation of unexpected by-products that can complicate purification and analysis. For example, unreacted 3,5-Dibromopyridine will have different reactivity compared to the N-oxide.
-
Catalyst Poisoning: In catalytic reactions, certain impurities can act as catalyst poisons, reducing the efficiency or completely inhibiting the catalytic cycle.
Q3: What is the typical purity of commercial this compound?
A3: Commercial grades of this compound are typically available in purities of >98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] However, the specific impurity profile can vary between suppliers and even between different batches from the same supplier. It is always recommended to verify the purity of a new batch upon receipt.
Q4: How should I store this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen, especially if it will be stored for an extended period.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound that may be related to impurities.
Issue 1: Lower than Expected Yield in a Reaction
-
Potential Cause: The most likely culprit for a lower-than-expected yield is the presence of impurities in the starting material, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Purity Assessment: Determine the purity of your this compound batch using a validated analytical method such as quantitative NMR (qNMR), HPLC, or GC (see Experimental Protocols section).
-
Stoichiometry Adjustment: Based on the determined purity, adjust the amount of the reagent used in your reaction to ensure the correct molar equivalents are being added.
-
Purification of Starting Material: If the purity is significantly low, consider purifying the reagent before use. Recrystallization is often an effective method for solid compounds like this compound.
-
Issue 2: Presence of Unexpected By-products in the Reaction Mixture
-
Potential Cause: Unexpected by-products can arise from the reaction of impurities present in the this compound.
-
Troubleshooting Steps:
-
Impurity Identification: Characterize the unexpected by-products using techniques like LC-MS and NMR.
-
Impurity Profiling of Starting Material: Analyze your starting this compound to identify the potential precursor impurities.
-
Reaction Condition Optimization: If a specific impurity is identified as the source of the by-product, you may be able to modify your reaction conditions (e.g., temperature, catalyst, solvent) to minimize the side reaction.
-
Purification of Starting Material: As a more robust solution, purify the this compound to remove the problematic impurity before proceeding with your synthesis.
-
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Likely Origin |
| 3,5-Dibromopyridine | C₅H₃Br₂N | Unreacted starting material in the N-oxidation step; potential degradation product. |
| 3-Bromopyridine | C₅H₄BrN | Incomplete bromination during the synthesis of 3,5-Dibromopyridine. |
| 2,5-Dibromopyridine | C₅H₃Br₂N | Isomeric by-product from the bromination of pyridine. |
| Tribromopyridines | C₅H₂Br₃N | Over-bromination during the synthesis of 3,5-Dibromopyridine. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method validation is recommended before routine use.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The choice of solvent is critical for effective purification. A solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Based on patent literature, water can be an effective solvent for recrystallization.[3]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., deionized water) to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
For maximum recovery, further cool the solution in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Diagrams
Caption: Synthetic pathway of this compound and the origin of common process-related impurities.
Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities in this compound.
References
- BenchChem. (2025). Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters, 52(10), 1044-1046.
- Heterocyclic Letters, 11(3), 447-452. (2021).
- American Chemical Society. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
- Jubilant Ingrevia. (2024).
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
- Organic Syntheses. (n.d.). Pyridine-N-oxide.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- Benchchem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Benchchem. (2025). An In-depth Technical Guide to the Physical Characteristics of 3,5-Dibromopyridine-d3.
- ResearchGate. (2019). What are the product of degradation from Pyridine?.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
- ResearchGate. (2022). Catalytic degradation of brominated flame retardants by copper oxide nanoparticles.
- Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 111, 307-312.
Sources
Technical Support Center: Scale-Up Synthesis of 3,5-Dibromopyridine 1-Oxide
Welcome to the technical support center for the scale-up synthesis of 3,5-Dibromopyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and safety protocols.
Diagram: General Workflow for Synthesis
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.
Issue 1: The reaction is sluggish or incomplete, even after extended reaction times.
-
Potential Cause 1: Inadequate Oxidizing Agent. The strength or stoichiometry of your oxidizing agent may be insufficient. Commercial grades of oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can vary in purity and activity over time.
-
Solution:
-
Verify Oxidant Activity: Before the reaction, titrate your m-CPBA or other peroxy-acid to determine its active oxygen content.
-
Adjust Stoichiometry: Based on the titration, adjust the molar equivalents of the oxidant. A slight excess (1.1-1.5 equivalents) is common, but this must be balanced with the risks of a more energetic reaction and complex workup.
-
Alternative Oxidants: Consider alternative oxidation systems. A method using 30% hydrogen peroxide in trifluoroacetic acid has been reported to give high yields.[1] This system can be highly effective but requires careful handling due to the corrosive nature of the acid.
-
-
-
Potential Cause 2: Low Reaction Temperature. While temperature control is critical for safety, an overly low temperature can significantly slow down the reaction rate.
-
Solution: Gradually and carefully increase the reaction temperature in small increments (e.g., 5 °C) while closely monitoring for any exotherm. For the H₂O₂/trifluoroacetic acid system, temperatures up to 70°C have been used.[1] A thorough thermal hazard evaluation should precede any temperature increase on a larger scale.
-
-
Potential Cause 3: Poor Solubility. The starting material, 3,5-Dibromopyridine, may not be fully dissolved in the chosen solvent at the reaction temperature, limiting its availability for reaction.
Issue 2: A significant exotherm is observed, leading to a runaway reaction.
-
Potential Cause 1: Rapid Addition of Oxidizing Agent. This is the most common cause of thermal runaways in oxidation reactions.[6] The heat generated by the reaction exceeds the cooling capacity of the reactor.
-
Solution:
-
Slow, Controlled Dosing: Add the oxidizing agent (especially m-CPBA) portion-wise or as a solution via a syringe pump over an extended period.[4] This allows the reactor's cooling system to manage the heat generated.
-
Cooling Bath: Maintain an ice bath or a cryo-cooler throughout the addition to provide an adequate heat sink.
-
-
-
Potential Cause 2: Unstable Reagent/Solvent Combination. m-CPBA is known to be thermally unstable, and this instability can be exacerbated by certain solvents, particularly at higher concentrations.[2][4][6] DMF is notoriously dangerous with m-CPBA and has been implicated in explosions.[3][5]
-
Solution:
-
Solvent Choice: Dichloromethane (DCM) is generally considered a safer solvent for m-CPBA oxidations than DMF.[2] However, even in DCM, the concentration of m-CPBA should be managed to avoid creating a highly concentrated, unstable solution.[2][4]
-
Hazard Assessment: Before any scale-up, perform a thorough hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on the specific reaction mixture you intend to use.[2] This will determine the onset temperature for decomposition and the potential energy release.
-
-
Issue 3: The product is contaminated with unreacted starting material and/or byproducts.
-
Potential Cause 1: Incomplete Reaction. As discussed in Issue 1, this leaves starting material in the final product.
-
Solution: Refer to the solutions for Issue 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC.
-
-
Potential Cause 2: Over-oxidation or Side Reactions. While less common for this specific N-oxidation, highly reactive oxidants could potentially lead to other reactions if the conditions are too harsh.
-
Solution: Maintain strict temperature control and avoid a large excess of the oxidizing agent.
-
-
Potential Cause 3: Ineffective Workup and Purification. The purification procedure may not be adequately separating the product from impurities. A patent for this synthesis describes a simple but effective workup.[1]
-
Solution:
-
Quenching: After the reaction is complete, quench any remaining oxidant. A solution of sodium sulfite or sodium thiosulfate is commonly used for this purpose.
-
Precipitation/Crystallization: The product can often be precipitated by adding the reaction mixture to cold water.[1] The resulting solid can be filtered and washed thoroughly.
-
pH Adjustment: Wash the filtered solid with water until the pH of the filtrate is neutral. This removes acidic byproducts like meta-chlorobenzoic acid (from m-CPBA) or trifluoroacetic acid.[1]
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the safest oxidizing agent to use for this N-oxidation at scale?
While m-CPBA is a common lab-scale reagent, its thermal instability presents significant risks on a larger scale.[2][4] An alternative system using hydrogen peroxide with an acid like trifluoroacetic acid or acetic acid can be safer from a thermal hazard perspective, as the reagents themselves are less prone to explosive decomposition.[1] However, this system introduces its own hazards related to handling corrosive acids. A Chinese patent describes a continuous flow microreactor process using hydrogen peroxide, which offers enhanced safety by minimizing the volume of the reaction mixture at any given time and providing superior temperature control.[1] Regardless of the chosen oxidant, a comprehensive safety review and risk assessment are mandatory before any scale-up.
Q2: How do I choose the right solvent for a large-scale reaction?
The ideal solvent should:
-
Dissolve the Reactants: Ensure 3,5-Dibromopyridine is soluble.
-
Be Inert: Not react with the starting material, product, or reagents.
-
Have a Suitable Boiling Point: Allow for effective temperature control without requiring extreme pressures or deep vacuum for removal.
-
Be Safe: This is the most critical factor. As noted, DMF should be avoided with m-CPBA due to severe incompatibility.[3][5] Dichloromethane (DCM) is a common choice, but its use at high concentrations with m-CPBA still carries risks.[2] Acetic acid has also been used as a solvent in similar oxidations.[1]
Q3: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. Spot the reaction mixture alongside standards of the starting material (3,5-Dibromopyridine) and, if available, the product (this compound). The disappearance of the starting material spot indicates the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and the amount of product formed, giving a precise measure of reaction conversion.
Q4: My final product has a low melting point and appears impure. What is the best way to purify it?
A low melting point is a strong indicator of impurities. The most common impurity is likely residual starting material or byproducts from the oxidant (e.g., meta-chlorobenzoic acid).
-
Primary Purification: The recommended procedure is precipitation in cold water, followed by filtration and thorough washing of the solid with water until the washings are neutral (pH 7).[1] This is highly effective at removing water-soluble acids.
-
Secondary Purification (Recrystallization): If the product is still impure after washing, recrystallization is the next step. You will need to perform a solvent screen to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Data & Protocols
Table 1: Comparison of Oxidation Methods
| Oxidizing System | Solvent | Temperature | Reported Yield | Key Considerations | Reference |
| m-CPBA | Dichloromethane | ~0-25 °C | ~88% (lab scale) | High thermal hazard risk on scale-up; unstable in certain solvents.[2][3][4] | Tetrahedron Letters, 1998, 39, 761–764 |
| H₂O₂ / Trifluoroacetic Acid | Trifluoroacetic Acid | 60-70 °C | 95-99% | Highly corrosive; reaction can be exothermic. Safer oxidant profile than m-CPBA. | CN104447531A[1] |
| H₂O₂ / Acetic Acid | Acetic Acid | 40 °C | 90.2% | Less corrosive than TFA but may require longer reaction times. | CN104447531A[1] |
Protocol: N-Oxidation using Hydrogen Peroxide in a Microreactor[1]
This protocol is adapted from patent literature and should be optimized and fully risk-assessed before implementation.
-
Prepare Solutions:
-
Reaction Solution I: Dissolve 3,5-Dibromopyridine (e.g., 300g, 1.27 mol) in trifluoroacetic acid (300 mL).
-
Reaction Solution II: Use a 30% aqueous solution of hydrogen peroxide.
-
-
Setup Microreactor:
-
Set the microreactor temperature to 60 °C and the pressure to 0.5 MPa.
-
Use two pumps to feed Reaction Solution I and Reaction Solution II into the microreactor.
-
-
Run Reaction:
-
Set the flow rates to achieve a molar ratio of 3,5-Dibromopyridine to hydrogen peroxide of approximately 1:2.5. (Example flow rates: Sol. I at 75 mL/min, Sol. II at 58.8 mL/min).
-
The reaction occurs within the microreactor (residence time is short, e.g., 30 seconds).
-
Collect the output from the reactor in a suitable receiving vessel.
-
-
Workup and Isolation:
-
Add the collected reaction solution to a larger volume of chilled/frozen water (e.g., 500 mL for a 367.8g product scale) with stirring.
-
A solid, off-white product should precipitate.
-
Filter the solid product.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the final product under vacuum.
-
Diagram: Safety Considerations for m-CPBA Scale-Up
Caption: Key hazards of m-CPBA and corresponding mitigation strategies for scale-up.
References
- Hamill, N. A., & Howells, M. E. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Symposium Series, 1181, 211–234. [Link]
- Zhang, X., et al. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 17(12), 1591–1596. [Link]
- ResearchGate. (n.d.). An unexpected incident with m-CPBA. [Link]
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide. (2015).
- Longchang Chemical. (2021). There is a risk of explosion when m-CPBA and DMF react together. [Link]
- Brown, D. H., et al. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 100-104. [Link]
- The Royal Society of Chemistry. (n.d.).
- Lieb, M., & Deakyne, C. A. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(23), 5732. [Link]
- Organic Chemistry Portal. (n.d.).
Sources
- 1. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Nitration of 3,5-Dibromopyridine 1-oxide
Welcome to the technical support center for the nitration of 3,5-Dibromopyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this electrophilic aromatic substitution, ensuring you can navigate potential challenges and optimize your synthetic outcomes.
The nitration of this compound is a highly reliable and regioselective transformation, predominantly yielding the desired 3,5-Dibromo-4-nitropyridine 1-oxide.[1] This high selectivity is attributed to the electronic directing effect of the N-oxide functional group, which strongly activates the C4-position (para-position) towards electrophilic attack.[1] However, as with any chemical synthesis, variations in experimental conditions can lead to suboptimal results. This guide addresses the most common issues encountered during this procedure, providing not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction resulted in a low yield of the desired 3,5-Dibromo-4-nitropyridine 1-oxide. What are the likely causes and how can I improve it?
A low yield is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The most straightforward cause is insufficient reaction time or a temperature that is too low to drive the reaction to completion.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] A persistent spot corresponding to the starting material, this compound, indicates an incomplete reaction. Cautiously increase the reaction temperature or extend the reaction time. Be aware that excessive heating can lead to byproduct formation.[1]
-
-
Suboptimal Nitrating Agent Concentration: The potency of your nitrating mixture (typically fuming nitric acid in concentrated sulfuric acid) is critical.
-
Troubleshooting: Ensure you are using a sufficient excess of the nitrating agent.[1] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] Using aged or improperly stored acids can lead to lower concentrations of the nitronium ion.
-
-
Degradation of Starting Material or Product: Pyridine N-oxides, while more reactive than their parent pyridines, can be susceptible to degradation under harsh acidic conditions or at elevated temperatures, often indicated by a dark-colored reaction mixture.[1]
-
Troubleshooting: Strict temperature control is paramount. The initial addition of the nitrating agent should be performed at a low temperature (e.g., below 10 °C) to manage the exothermic nature of the reaction.[1] Subsequently, the reaction should be heated carefully to the optimal temperature, which may need to be determined experimentally, often in the range of 60-100 °C.[1]
-
Q2: I've observed the formation of an unexpected byproduct. What could it be and how can I prevent it?
While the nitration is highly regioselective for the 4-position, side products can form under non-optimized conditions.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Conditions | Prevention & Mitigation |
| 2-Nitro-3,5-dibromopyridine 1-oxide | Higher reaction temperatures can decrease regioselectivity.[1] | Optimize the reaction temperature by running the reaction at a lower temperature to favor the thermodynamically preferred 4-nitro isomer.[1] Purification via column chromatography or recrystallization can separate the isomers. |
| Dinitrated Products | Harsh reaction conditions such as high temperatures, prolonged reaction times, or a large excess of the nitrating agent.[1] | Reduce the reaction temperature and/or time. Use a smaller excess of the nitrating agent and monitor the reaction progress closely to stop it once the desired product is formed.[1] |
| 3,5-Dibromo-4-nitropyridine (Deoxygenated) | Presence of reducing species, although less common during nitration.[1] | Ensure all glassware is clean and that no reducing agents are inadvertently introduced. Purification via chromatography can remove this byproduct.[1] |
Experimental Protocol: Nitration of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
1. Preparation of the Nitrating Mixture:
- In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid.[1]
- Causality: This exothermic reaction generates the nitronium ion (NO₂⁺). Cooling is essential to control the reaction and prevent the formation of nitrogen oxide byproducts.[1][3]
2. Reaction Setup:
- In a separate reaction flask, dissolve the this compound in a minimal amount of concentrated sulfuric acid.
- Cool this solution in an ice bath.
3. Addition of Nitrating Agent:
- Slowly add the prepared nitrating mixture dropwise to the solution of this compound, ensuring the internal temperature is maintained below 10 °C.[1]
4. Reaction Progression:
- After the addition is complete, allow the reaction mixture to warm to room temperature.
- Heat the mixture to the desired temperature (e.g., 60-100 °C) for several hours, monitoring by TLC or HPLC.[1]
5. Work-up and Isolation:
- After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.[2][4]
- Slowly neutralize the acidic solution with a suitable base, such as a saturated sodium carbonate solution, until the product precipitates.[1][2] This step can cause vigorous foaming.
- Collect the precipitate by filtration, wash it with cold water, and dry it.[1]
6. Purification:
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetone, or by column chromatography.[1][2]
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of this compound nitration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for nitration issues.
References
- Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide - Benchchem.
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution, Master Organic Chemistry. [Link]
Sources
side reactions of 3,5-Dibromopyridine 1-oxide with organometallics
Technical Support Center: 3,5-Dibromopyridine 1-Oxide Reactions
Welcome to the technical support guide for navigating the complexities of reactions involving this compound and organometallic reagents. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter unexpected outcomes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
The functionalization of this compound is a powerful method for creating novel molecular architectures. The intended pathway is often a regioselective metal-halogen exchange at the C3 or C5 position, followed by quenching with an electrophile. However, the inherent reactivity of the pyridine N-oxide ring system, combined with the potent nature of organometallics, can lead to several competing side reactions. This guide is structured in a question-and-answer format to directly address the most common challenges.
Frequently Asked Questions & Troubleshooting
Q1: My metal-halogen exchange is inefficient. I'm seeing low conversion, significant amounts of starting material, and a mixture of unidentified byproducts. What is the primary issue?
A1: This is the most common challenge and it stems from the fundamental competition between metal-halogen exchange and direct nucleophilic attack on the pyridine N-oxide ring.
The N-oxide moiety significantly alters the electronics of the pyridine ring. While it directs ortho-lithiation to the C2 and C6 positions through coordination, it also renders these same positions, along with the C4 position, highly electrophilic and susceptible to direct addition by the organometallic reagent.[1][2][3]
Core Causality:
-
Metal-Halogen Exchange: This is a kinetically controlled process that is typically very fast at low temperatures. It is favored for aryl and vinyl halides. The rate generally follows the trend I > Br > Cl.[4][5] The reaction involves the formation of an 'ate' complex, leading to the exchange.
-
Nucleophilic Addition: The organometallic reagent can add directly to the electron-deficient C2, C4, or C6 positions. This pathway often becomes more competitive as the temperature rises.
Troubleshooting Protocol:
-
Temperature is Critical: The single most important parameter is maintaining a very low temperature. Conduct the metal-halogen exchange at -78 °C to -100 °C . This dramatically favors the lower activation energy pathway of the exchange over nucleophilic addition.[5][6]
-
Choice of Organometallic: Use an organolithium reagent like n-BuLi or s-BuLi. Their high reactivity and the strong C-Li bond polarity favor rapid exchange. Grignard reagents are generally less effective for this specific exchange and are more prone to side reactions like addition.[7][8][9]
-
Reagent Addition: Add the organolithium reagent slowly and dropwise to a solution of the this compound. This maintains a low concentration of the nucleophile, minimizing side reactions.
-
Solvent System: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the lithium cation can modulate reactivity. Diethyl ether is also an option but may result in slower exchange rates.
Q2: I'm getting the wrong regioisomer. My desired electrophile is appearing at the C2 or C4 position, not at C3 or C5.
A2: This is a classic sign that nucleophilic addition is outcompeting metal-halogen exchange. The C2 and C4 positions of pyridine N-oxides are electronically analogous to the carbonyl carbon of an α,β-unsaturated ketone, making them prime targets for nucleophiles.[1][2][10]
Mechanistic Insight: The reaction likely proceeds via coordination of the Lewis acidic metal of the organometallic reagent (e.g., Li+) to the N-oxide oxygen. This activation enhances the electrophilicity of the C2 and C4 positions, facilitating the addition of the carbanionic portion of the reagent. This pathway is distinct from the desired metal-halogen exchange at the C3/C5 positions.
Corrective Action Flowchart:
Caption: Troubleshooting C2/C4 Isomer Formation.
Q3: I'm achieving the desired functionalization, but I'm also getting significant amounts of a di-substituted product. How can I improve mono-substitution selectivity?
A3: This indicates either over-addition of the organometallic reagent or that the mono-lithiated intermediate is undergoing a second exchange faster than you can quench it.
Key Factors & Solutions:
| Symptom | Probable Cause | Recommended Solution |
| Di-substitution | 1. Incorrect Stoichiometry: More than 1.0 equivalent of organolithium was used. 2. Localized High Concentration: Reagent added too quickly. 3. Elevated Temperature: Reaction warmed up, increasing rates of all processes. | 1. Titrate Your Reagent: Accurately determine the molarity of your organolithium solution before use. Use 0.95-1.0 equivalents. 2. Slow, Dilute Addition: Add the organolithium dropwise over 10-15 minutes to a well-stirred solution. 3. Strict Temperature Control: Maintain the reaction at or below -78 °C throughout the addition and before the quench. |
| Homocoupling (Bipyridyls) | 1. Wurtz-type Coupling: The mono-lithiated product reacts with starting this compound. 2. Radical Pathways: More common with Grignard reagents.[7] | 1. Maintain Low Temperature: This is the best way to suppress the rate of this bimolecular side reaction. 2. Inverse Addition: Consider adding the pyridine N-oxide solution to the organolithium solution at low temperature, although this can be technically challenging. |
Experimental Protocols
Best-Practice Protocol for Mono-lithiation and Quench
This protocol provides a validated starting point for the selective mono-functionalization at the C3/C5 position.
1. Preparation (Day 0):
-
Flame-dry all glassware (round-bottom flask, dropping funnel, septa) under vacuum and backfill with dry Argon or Nitrogen.
-
Dry THF by passing it through a solvent purification system or by distillation from sodium/benzophenone.
-
Accurately titrate your commercial organolithium solution (e.g., n-BuLi in hexanes) using a standard method (e.g., with diphenylacetic acid) to determine its precise molarity.[11]
2. Reaction Setup (Day 1):
-
Under a positive pressure of inert gas, add this compound (1.0 eq) to the reaction flask and dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
In the dropping funnel, prepare a solution of the titrated organolithium reagent (0.98 eq) in anhydrous THF.
3. Metal-Halogen Exchange:
-
Add the organolithium solution dropwise to the stirred pyridine N-oxide solution over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for an additional 15 minutes. The reaction should appear as a pale yellow or orange slurry.
4. Electrophilic Quench:
-
Add the desired electrophile (1.1 eq), either neat or as a solution in THF, dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2-3 hours or let it warm overnight in the cold bath as it sublimes.
5. Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview
The choice between the desired exchange and undesired addition is a classic example of kinetic versus thermodynamic control, influenced heavily by reagent and conditions.
Caption: Competing Reaction Pathways.
References
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube.
- Campeau, L-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
- Metal–halogen exchange. Wikipedia.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- Metal–halogen exchange. Grokipedia.
- Schlosser, M. (Ed.). (1994). Organometallics in Organic Synthesis. Wiley.
- Grignard Reaction Overview. University of Minnesota.
- Olsson, R., et al. (2015). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC.
- Ashok, K., et al. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. baranlab.org [baranlab.org]
- 3. youtube.com [youtube.com]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.uniurb.it [people.uniurb.it]
Technical Support Center: Work-up and Troubleshooting for 3,5-Dibromopyridine 1-oxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromopyridine 1-oxide. This guide provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving this versatile heterocyclic building block. Our focus is on explaining the causality behind experimental choices to empower you with robust, self-validating protocols.
Section 1: Foundational Principles of Pyridine N-Oxide Work-ups
Before diving into specific troubleshooting scenarios, it's crucial to understand the physicochemical properties of pyridine N-oxides that govern their behavior during work-up.
-
Polarity and Solubility : The N-oxide functional group introduces a significant dipole moment, making these compounds much more polar than their parent pyridines.[1] this compound is typically an off-white to beige crystalline solid.[] While soluble in polar organic solvents, their polarity can lead to partial solubility in aqueous phases, complicating extractions.
-
Basicity : Pyridine N-oxides are substantially weaker bases than the corresponding pyridines. The pKa of protonated pyridine N-oxide is approximately 0.8, which is about five orders of magnitude less basic than pyridine (pKa ≈ 5.2).[1][3] This means that to protonate the N-oxide and move it into the aqueous layer, a strongly acidic solution is required. Conversely, it will remain in the organic layer under neutral or basic aqueous washes.
-
Hygroscopic Nature : Many pyridine N-oxides are hygroscopic, readily absorbing moisture from the atmosphere.[4][5] This necessitates careful handling and drying of the final product.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound in a practical question-and-answer format.
Question 1: I've performed a reaction and now have a persistent emulsion during my aqueous work-up with an organic solvent. How can I break it?
Answer: Emulsion formation is a frequent challenge, often caused by the presence of suspended solids or the amphiphilic nature of reaction byproducts.[6] Here is a tiered approach to resolving emulsions:
-
Patience and Gravity : Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, gravity alone is sufficient to resolve weak emulsions.[7]
-
Addition of Brine : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in it and helps force phase separation.[6][7][8]
-
Filtration through Celite® : Persistent emulsions are often stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® can physically break up the emulsion by removing these solids.[6][9] Celite is generally inert and will not adsorb your product.[6]
-
Centrifugation : If the volume is manageable, centrifuging the mixture is a highly effective mechanical method to force the separation of the layers.[7][8]
-
Solvent Modification : Try adding more of the organic solvent to dilute the mixture, which can sometimes destabilize the emulsion.[9]
Pro-Tip: If you consistently encounter emulsions with a specific reaction, try removing the reaction solvent under reduced pressure before beginning the aqueous work-up. Then, redissolve the residue in your desired extraction solvent and the aqueous phase.[6][9]
Question 2: How do I effectively remove unreacted this compound from my less polar product?
Answer: The high polarity of the starting material can be used to your advantage.
-
Acidic Wash : Since pyridine N-oxide is a weak base, a wash with a dilute acid (e.g., 1M HCl) can protonate the N-oxide, making it highly water-soluble and pulling it into the aqueous layer. However, ensure your desired product is stable to acidic conditions.
-
Silica Gel Chromatography : this compound is quite polar and will have a low Rf value on silica gel TLC plates. When performing column chromatography, start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The less polar product should elute first, with the starting material remaining strongly adsorbed to the silica.
Question 3: My final product is an off-white or beige solid, but the literature reports it as white crystals. How can I decolorize it?
Answer: Colored impurities often arise from minor side reactions or decomposition.
-
Recrystallization : This is the most effective method for both purification and decolorization. Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Activated Carbon (Charcoal) Treatment : If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtering. The charcoal will adsorb many of the colored impurities. Use it sparingly, as it can also adsorb some of your product.
-
Silica Gel Plug : Dissolve your crude product in a suitable solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. The colored impurities may remain adsorbed at the top of the plug.
Question 4: I've finished my reaction and need to deoxygenate the N-oxide. What are the standard work-up considerations for this step?
Answer: Deoxygenation is a common subsequent step.[3] Reagents like phosphorus trichloride (PCl₃) or zinc dust are often used.[3]
-
PCl₃ Reactions : The work-up involves quenching the reaction carefully with ice/water, followed by basification (e.g., with Na₂CO₃ or NaOH solution) to neutralize the resulting phosphoric acids and HCl. The product, now a less polar pyridine, can be extracted with a standard organic solvent like ethyl acetate or dichloromethane.
-
Zinc Reactions : After the reaction, the excess zinc powder must be filtered off. The filtrate can then be subjected to a standard aqueous work-up.
Safety Note: Always quench reactions carefully, especially when using reactive reagents like PCl₃, and perform all operations in a well-ventilated fume hood.[10]
Section 3: Standardized Protocols & Data
Protocol 1: General Aqueous Work-up Procedure
This protocol outlines a standard procedure for quenching a reaction and performing an initial extraction.
-
Quenching : Cool the reaction mixture in an ice bath. Slowly add the quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) while stirring. Caution: If quenching an acidic or basic mixture, or a reaction that produces gas, add the quenching agent very slowly and ensure adequate venting.
-
Solvent Addition : Transfer the quenched mixture to a separatory funnel. Add an appropriate organic extraction solvent (see Table 1).
-
Extraction : Stopper the funnel, invert it, and vent to release any pressure. Shake gently at first, then more vigorously, venting frequently. Allow the layers to separate.
-
Separation : Drain the lower layer. If unsure which layer is which, add a few drops of water; the aqueous layer will increase in volume.
-
Washing : Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying : Drain the organic layer into a flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for 10-15 minutes.
-
Isolation : Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.[11]
Data Table 1: Common Extraction Solvents
| Solvent | Density (g/mL) | Layer Position | Notes |
| Diethyl Ether | 0.71 | Upper | Highly volatile and flammable. |
| Ethyl Acetate | 0.90 | Upper | Good general-purpose solvent. |
| Hexanes | ~0.66 | Upper | For very non-polar compounds. |
| Dichloromethane | 1.33 | Lower | Can form emulsions with basic solutions.[6] |
| Chloroform | 1.49 | Lower | Similar to dichloromethane. |
Section 4: Visual Workflow Guides
General Work-up & Purification Workflow
This diagram illustrates the typical decision-making process from a completed reaction mixture to the final, purified product.
Caption: A generalized workflow for reaction work-up and purification.
Troubleshooting Emulsions
This decision tree provides a logical path for resolving emulsions during extraction.
Caption: A decision tree for systematically breaking emulsions.
References
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion.
- Google Patents. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- ResearchGate. Pyridine N-Oxide.
- Organic Syntheses. pyridine-n-oxide.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- Wikipedia. Pyridine-N-oxide.
- Reddit. How to dry pyridine N-oxide obtained commerically : r/Chempros.
- Google Patents. US3467659A - Process for the reduction of pyridine n-oxides.
- Baran Lab, Scripps Research. Pyridine N-Oxides.
Sources
- 1. baranlab.org [baranlab.org]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: 3,5-Dibromopyridine 1-oxide
Welcome to the technical support center for 3,5-Dibromopyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this reagent, with a specific focus on its moisture sensitivity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the moisture sensitivity of this compound?
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4] The recommended storage temperature is room temperature, ideally in a cool, dark place.[] For long-term storage, a desiccator cabinet with a reliable desiccant is highly recommended to provide an additional layer of protection against ambient moisture.
Q3: Can the presence of water affect reactions involving this compound?
A3: Absolutely. The presence of water can have several detrimental effects on reactions:
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, its actual mass will be higher than the mass of the active compound. This leads to the addition of fewer molar equivalents of the reagent than intended, potentially resulting in incomplete reactions or lower yields.
-
Side Reactions: Water can act as a nucleophile or a proton source, leading to unwanted side reactions. This is particularly problematic in reactions involving organometallics (e.g., Grignard or organolithium reagents), water-sensitive catalysts, or dehydrating agents.
-
Deactivation of Reagents: Many reagents used in conjunction with pyridine N-oxides, such as phosphorus oxychloride (POCl3) for chlorination, react violently or are deactivated by water.
-
Alteration of Reaction Kinetics: The polarity of the solvent system can be altered by the presence of water, which may affect reaction rates and product selectivity.
Q4: My lot of this compound appears clumpy or like a wet solid. Is it still usable?
A4: A clumpy or wet appearance is a strong indication of moisture absorption. While the compound may still be usable, it is crucial to dry it thoroughly before use to ensure reproducible and successful experimental outcomes. Using the material as-is will lead to the issues described in Q3. We provide a detailed drying protocol in the Troubleshooting Guide below.
Troubleshooting Guide
Scenario 1: My reaction is sluggish, incomplete, or has failed entirely.
Question: I am performing a reaction (e.g., a metal-catalyzed cross-coupling or a substitution) with this compound, and I am observing very low conversion of my starting material. Could moisture be the culprit?
Answer: Yes, moisture is a very likely cause. If your reaction involves any water-sensitive components (catalysts, bases, or other reagents), even trace amounts of water from the this compound can inhibit the reaction.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low reaction conversion.
Recommended Action: Drying the Reagent
Given the highly hygroscopic nature of pyridine N-oxides, it is best practice to dry the material before use, especially for sensitive reactions.[6]
Protocol: Azeotropic Drying of this compound
This method is effective for removing water from pyridine N-oxides.[6]
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or a similar setup for azeotropic removal of water), and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).
-
Procedure: a. To the flask, add the this compound and an excess of anhydrous toluene (a common solvent for azeotropic distillation). b. Heat the mixture to reflux under a positive pressure of inert gas. Water will be removed as an azeotrope with toluene and collected in the trap. c. Continue the distillation until no more water is observed collecting in the trap. d. To ensure complete dryness, distill off a portion of the toluene and add a fresh portion of anhydrous toluene, then repeat the azeotropic distillation.[6]
-
Isolation: a. Once dry, cool the mixture to room temperature under inert gas. b. Remove the toluene under reduced pressure (using a rotary evaporator followed by a high-vacuum line) to yield the dry, solid this compound.[6] c. The resulting solid should be handled immediately in an inert atmosphere glovebox or used directly in the next reaction step.
| Drying Method | Suitability for Pyridine N-Oxides | Key Considerations |
| Azeotropic Distillation (Toluene) | Excellent | Highly effective; requires specific glassware (Dean-Stark).[6] |
| High Vacuum Oven | Good | Can be effective, but may require elevated temperatures which could risk decomposition. |
| Drying over Desiccants (e.g., P₂O₅) | Good (for storage) | Effective for keeping a pre-dried compound dry, but slow for removing significant amounts of water. |
| Distillation (for liquids) | Not Applicable | This compound is a solid with a high boiling point.[] |
Scenario 2: I am observing unexpected byproducts in my reaction.
Question: My reaction is producing the desired product, but also significant amounts of an unidentified byproduct. Could this be related to moisture in the this compound?
Answer: Yes, this is a distinct possibility. Water can participate in the reaction pathway, leading to byproducts. For example, in a reaction designed to introduce a nucleophile, water can compete and lead to the formation of a hydroxylated pyridine derivative, or it can hydrolyze other reagents or intermediates in the reaction mixture.
Logic Diagram: Impact of Moisture on Reactions
Caption: How moisture contamination can lead to poor experimental outcomes.
Recommended Action: Reagent and Reaction Condition Validation
-
Dry the Reagent: First, dry your this compound using the azeotropic protocol described above.
-
Ensure Anhydrous Conditions: Verify that all solvents are properly dried (e.g., by distilling from an appropriate drying agent or using a solvent purification system) and that all other reagents are of an anhydrous grade and have been handled properly.
-
Inert Atmosphere Technique: Perform the reaction under a strictly inert atmosphere.
Protocol: Inert Atmosphere Handling (Schlenk Line/Glovebox)
-
Glassware: All glassware must be oven- or flame-dried to remove adsorbed water and cooled under vacuum or a stream of inert gas.
-
Reagent Transfer:
-
In a Glovebox: Weigh and transfer the dried this compound and other solid reagents inside an inert atmosphere glovebox.
-
On a Schlenk Line: If a glovebox is not available, use a positive pressure of inert gas to protect the reagent during transfer. Weigh the reagent in a sealed vial, then transfer it to the reaction flask against a counterflow of argon or nitrogen.
-
-
Solvent/Liquid Addition: Use gas-tight syringes or cannulas to transfer anhydrous solvents and liquid reagents.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire course of the reaction, workup, and until the product is isolated and stable.
By systematically eliminating water from your reagents and reaction setup, you can significantly reduce the formation of moisture-related byproducts and improve the reliability of your experiments.
References
- Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commercially. r/Chempros.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- RSC Publishing. (2016, September 29). Pyridine N-oxides as coformers in the development of drug cocrystals.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.
- Jubilant Ingrevia. (n.d.).
- Fisher Scientific. (2025, December 18).
- LookChem. (n.d.).
- BOC Sciences. (n.d.). This compound.
- PubMed. (2014, June). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution.
- ResearchG
- National Institutes of Health. (2018, April 24).
- Organic Syntheses. (n.d.). Pyridine-n-oxide.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- TCI Chemicals. (n.d.). 3,5-Dibromopyridine N-Oxide.
- SciSpace. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
- BLD Pharm. (n.d.). 3,5-Dibromopyridine1-oxide.
- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides.
- ECHEMI. (n.d.). Pyridine, 3,5-dibromo-, 1-oxide SDS.
- ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Baran Lab. (2012, June 9). Pyridine N-Oxides.
- SciSpace. (2021, July 30). Effect of Nb5+ and In3+ Ions on Moisture Sensitivity of Electrospun Titanium/Tungsten Oxide Nanostructures: Microstructural Char.
Sources
Technical Support Center: Achieving High-Purity 3,5-Dibromopyridine 1-Oxide
Welcome to the technical support center for the synthesis and purification of 3,5-Dibromopyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals who require this versatile building block in its highest purity form for applications in pharmaceuticals, agrochemicals, and material science[1][2]. Achieving purity levels exceeding 99% is critical for reproducible downstream applications and regulatory compliance.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for troubleshooting and optimization.
Section 1: Overall Synthesis and Purification Workflow
The successful synthesis of high-purity this compound is a multi-stage process that begins with high-quality starting materials and ends with rigorous purification and characterization. The workflow below outlines the critical stages.
Caption: High-level workflow for synthesis and purification.
Section 2: Experimental Protocols
Adherence to a validated protocol is the foundation of achieving high purity. The following methods are based on established literature procedures[3].
Protocol 2.1: Synthesis via N-Oxidation
This protocol describes the oxidation of 3,5-Dibromopyridine using hydrogen peroxide in an acidic medium. The acid acts as a solvent and catalyst, activating the peroxide.
Materials:
-
3,5-Dibromopyridine (1 mol equivalent)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
30-35% Hydrogen Peroxide (H₂O₂) (2.5 mol equivalents)
-
Reaction vessel (three-neck flask) with stirring, thermometer, and addition funnel
Procedure:
-
Preparation: In a suitable three-neck flask, dissolve 3,5-Dibromopyridine in trifluoroacetic acid (approx. 1 mL of acid per 1g of pyridine). Stir until fully dissolved.
-
Initial Heating: Gently heat the solution to 40-50°C[3].
-
Oxidant Addition: Slowly add the 30% hydrogen peroxide solution dropwise via an addition funnel. Causality: This is an exothermic reaction. A slow addition rate is critical to maintain temperature control and prevent runaway reactions. The ideal temperature range during addition is 40-80°C[3].
-
Reaction: After completing the addition, raise the temperature to 70°C and maintain for 1-2 hours to ensure the reaction goes to completion[4]. Monitor the reaction progress using TLC or HPLC by taking small aliquots.
-
Work-up (Protocol 2.2): Once the starting material is consumed, proceed immediately to the work-up and isolation phase.
Protocol 2.2: Work-up and Recrystallization
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger beaker, place a volume of cold or frozen deionized water approximately 5-10 times the volume of the reaction mixture.
-
Precipitation: Slowly pour the reaction mixture into the cold water with vigorous stirring. The product will precipitate as an off-white solid[3]. Causality: this compound has low solubility in water, while the acid and excess peroxide are soluble. This step effectively separates the product from the bulk of the reaction medium.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ≈ 7). This step is crucial to remove any residual acid, which can be a key impurity.
-
Drying (Crude): Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50°C).
-
Recrystallization:
-
Select an appropriate solvent system. Ethanol, or a mixture of ethanol and water, is often a good starting point. Perform small-scale solubility tests to find the ideal solvent or solvent pair.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly under vacuum.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification process in a direct question-and-answer format.
Caption: Troubleshooting decision tree for common synthesis issues.
Troubleshooting Guide
Q: My reaction has stalled, and analysis shows a significant amount of unreacted 3,5-Dibromopyridine. What went wrong? A: This indicates an incomplete reaction. Several factors could be at play:
-
Oxidant Stoichiometry: Ensure you have used at least 2.5 molar equivalents of hydrogen peroxide. The oxidant can slowly decompose, so using a fresh, properly stored bottle is essential.
-
Reaction Temperature: The reaction rate is temperature-dependent. If the temperature was kept too low (e.g., <40°C), the reaction may be impractically slow. Ensure your internal thermometer is calibrated and you are maintaining a temperature between 70-80°C after the initial addition[3].
-
Reaction Time: While 1-2 hours is typical, some setups may require longer. Continue to monitor the reaction by TLC or HPLC every hour until no further conversion is observed.
Q: My final product is a brownish powder, not the expected off-white solid. How can I fix this? A: A dark color indicates the presence of impurities, which can arise from the starting material or minor side reactions at elevated temperatures.
-
Purification: The most effective solution is purification by recrystallization with the addition of activated charcoal. Dissolve the crude product in a minimal amount of hot solvent, add a small scoop of decolorizing charcoal, hold at temperature for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to crystallize.
-
Prevention: Ensure your starting 3,5-Dibromopyridine is of high purity. Impurities in the starting material are often the source of color in the final product[5].
Q: My isolated yield is much lower than the >95% reported in some literature[3]. Where could I have lost my product? A: Significant product loss can happen at several stages:
-
Incomplete Precipitation: During the water quench, ensure the mixture is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation.
-
Transfer Losses: Be meticulous during transfers. Ensure all precipitated product is scraped from the beaker and the filter cake is washed with minimal cold solvent to avoid re-dissolving the product.
-
Recrystallization: Using too much hot solvent during recrystallization is a very common cause of low yield. Always use the minimum volume required to fully dissolve the solid. The filtrate after recrystallization will contain some dissolved product; cooling this filtrate further may yield a second crop of crystals, albeit of potentially lower purity.
Frequently Asked Questions (FAQs)
Q: Which acid is better for the N-oxidation: acetic acid or trifluoroacetic acid (TFA)? A: Both can be effective. TFA is a stronger acid and can promote a faster reaction, often leading to higher yields as seen in some patent examples[3]. However, it is more expensive and corrosive. Acetic acid is a viable, less costly alternative, though it may require slightly longer reaction times or higher temperatures.
Q: How do I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. The N-oxide product is significantly more polar than the starting 3,5-Dibromopyridine. You should see the starting material spot (higher Rf) disappear and be replaced by a product spot (lower Rf, often near the baseline). HPLC provides a more quantitative assessment of the conversion.
Q: What are the critical safety precautions for this reaction? A: This reaction involves strong oxidizers and acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction can be exothermic; maintain strict temperature control and add the hydrogen peroxide slowly to prevent a runaway reaction[6].
Q: What is the expected melting point for high-purity this compound? A: The reported melting point varies slightly between sources but is generally in the range of 134-148°C[2][]. A sharp melting range (e.g., 143-145°C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Q: How should I store the final, high-purity product? A: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong acids or bases[2][6].
Section 4: Data Summary Table
The table below summarizes key parameters for producing high-purity this compound based on literature data.
| Parameter | Recommended Value / Range | Rationale & Citation |
| Starting Material Purity | ≥98% | Impurities in the starting material are difficult to remove and can affect reaction yield and final product color.[5][8] |
| H₂O₂ Stoichiometry | 2.5 molar equivalents | Ensures complete conversion of the starting material.[3] |
| Reaction Temperature | 40 - 80°C | Balances reaction rate with minimizing potential side reactions. Strict control is key for safety and purity.[3] |
| Typical Yield | 90 - 99% | High yields are achievable with optimized conditions and careful work-up.[3] |
| Final Purity (Post-Recrystallization) | >99% (by HPLC/GC) | This is the target for most pharmaceutical and advanced research applications.[2][3] |
| Melting Point | 134 - 148°C | A sharp range within this window indicates high purity.[2][] |
| ¹H NMR (CDCl₃) | δ ~8.6 (s, 2H), ~7.9 (s, 1H) | Confirms the chemical identity of the product. Note: solvent may cause slight shifts.[3] |
References
- Google Patents. (2015). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- Autechaux. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 8. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
effect of temperature on 3,5-Dibromopyridine 1-oxide stability
Welcome to the technical support center for 3,5-Dibromopyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound, with a particular focus on the effects of temperature.
Introduction to the Stability of this compound
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place. Some suppliers suggest storage at room temperature, while others recommend refrigerated conditions (-20°C) under an inert atmosphere.[4] For optimal stability and to minimize the potential for gradual decomposition, storing the compound at 2-8°C is a prudent practice. Always ensure the container is tightly sealed to prevent moisture absorption, as the compound is hygroscopic.
Q2: I've noticed a discoloration of my this compound sample over time. What could be the cause?
A2: Discoloration (e.g., from off-white to yellowish or brownish) is a common indicator of chemical degradation. This can be initiated by several factors, including:
-
Exposure to Light: Pyridine N-oxides can be light-sensitive. Photolytic degradation can occur, leading to the formation of colored impurities.
-
Elevated Temperatures: Prolonged exposure to ambient or higher temperatures can accelerate decomposition.
-
Presence of Impurities: Acidic or basic impurities can catalyze degradation pathways.
-
Oxidation: While an N-oxide, the pyridine ring itself can be susceptible to further oxidation under certain conditions, especially in the presence of strong oxidizing agents.
It is crucial to assess the purity of a discolored sample before use, for example, by checking its melting point or using chromatographic techniques like HPLC or TLC.
Q3: What are the expected decomposition products of this compound upon heating?
A3: Upon thermal decomposition, this compound is expected to release toxic and corrosive fumes. Based on the elemental composition and the known thermal behavior of similar compounds, the primary decomposition products are likely to include:
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Other brominated organic compounds[5]
A primary thermal degradation pathway for many pyridine N-oxides is deoxygenation to the corresponding pyridine.[3] Therefore, 3,5-dibromopyridine is a likely degradation product.
Q4: Can I heat this compound for my reaction? What is a safe temperature limit?
A4: The melting point of this compound is reported to be in the range of 134-144°C.[6] It is generally advisable to keep reaction temperatures well below the melting point to avoid significant thermal decomposition. If a reaction requires heating, it is critical to perform a small-scale test run and monitor for any signs of decomposition, such as gas evolution or a rapid change in color. For precise determination of the thermal stability of your specific batch, conducting a thermogravimetric analysis (TGA) is highly recommended (see Experimental Protocol section).
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no reactivity in a reaction where this compound is a starting material. | Degradation of the starting material. | 1. Assess Purity: Check the melting point of your sample. A broad or depressed melting point compared to the literature value (134-144°C) suggests impurities.[6] 2. Chromatographic Analysis: Run a TLC or HPLC of your starting material. The presence of multiple spots/peaks indicates degradation. 3. Recrystallization: If degradation is suspected, attempt to purify the material by recrystallization from an appropriate solvent system. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Partial degradation of this compound, leading to multiple reactive species in the reaction mixture. | 1. Controlled Reaction Setup: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature Monitoring: Use a calibrated thermometer and maintain a consistent internal reaction temperature. Avoid localized overheating. 3. Fresh Reagent: Use a freshly opened bottle of the reagent or a sample that has been properly stored. |
| Gas evolution or pressure buildup in a sealed reaction vessel upon heating. | Thermal decomposition of this compound. | 1. Immediate Cooling: Safely cool the reaction vessel to stop the decomposition. 2. Venting: If safe to do so, carefully vent the vessel in a fume hood. 3. Re-evaluate Reaction Conditions: The reaction temperature is likely too high. Redesign the experiment to run at a lower temperature, possibly with a longer reaction time or a more active catalyst. |
| Darkening of the reaction mixture upon heating. | Onset of thermal decomposition. | 1. Monitor by TLC/HPLC: Take an aliquot of the reaction mixture to check for the formation of degradation products. 2. Reduce Temperature: Lower the reaction temperature to see if the darkening stabilizes. 3. Consider Solvent Effects: The stability of the compound can be solvent-dependent. Ensure the chosen solvent is appropriate and dry. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for a sample of this compound.
Methodology:
-
Sample Preparation: Carefully weigh 5-10 mg of this compound into a TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Use an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset temperature of decomposition is determined by the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
-
Protocol 2: Characterization of Thermal Events by Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and any exothermic or endothermic decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Use an inert nitrogen purge gas.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
An endothermic peak will correspond to the melting point.
-
Any sharp exothermic peaks following the melt would indicate a decomposition event.
-
Visualizing Workflows and Concepts
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible thermal degradation pathways for this compound.
Concluding Remarks
The thermal stability of this compound is a critical parameter for its successful application in synthesis. While a definitive decomposition temperature is not documented in readily available literature, understanding the potential degradation pathways and implementing careful handling and storage practices are paramount. When in doubt about the stability of a particular batch, especially when elevated temperatures are required for a reaction, it is strongly advised to perform the thermal analysis experiments outlined in this guide. By following these recommendations, researchers can ensure the reliability of their results and maintain a safe laboratory environment.
References
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
- Pyridine N-Oxide. (n.d.). ResearchGate.
- Brown, D. H., Kenyon, D., & Sharp, D. W. A. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1474. [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.
- Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube.
- Daniher, F. A., & Hackley, B. E. (1969). Process for the reduction of pyridine n-oxides. U.S. Patent No. 3,467,659. Washington, DC: U.S.
- Retention of Pyridine N-Oxides on HPLC. (2012, November 1). Chromatography Forum.
- Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-563. [Link]
- Zarycz, S., & Castellano, R. K. (2013). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Structure, 1049, 438-445. [Link]
- Chen, G., & Cui, Y. (2015). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(15), 3770–3773. [Link]
- Becerril-Ortega, J., Höpfl, H., & Reyes-González, M. A. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of visualized experiments : JoVE, (134), 57388. [Link]
- Galloway, J. A., et al. (2012). Thermal stability investigation of pyridine substituted tosyl oximes. Journal of Thermal Analysis and Calorimetry, 107(3), 1157-1163. [Link]
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
- Liebman, J. F., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3695. [Link]
- Chen, G., et al. (2015). Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition. Tetrahedron Letters, 56(43), 5863-5866. [Link]
- Baran, P. S., et al. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. Angewandte Chemie International Edition, 53(31), 8271-8274. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dibromopyridine 1-oxide and 3,5-Dichloropyridine 1-oxide for Synthetic Strategy Design
For researchers, scientists, and professionals in drug development, the strategic selection of halogenated heterocyclic building blocks is pivotal for the efficient synthesis of complex molecular targets. This guide provides an in-depth technical comparison of the reactivity of 3,5-Dibromopyridine 1-oxide and 3,5-Dichloropyridine 1-oxide. By examining their behavior in key synthetic transformations, we aim to equip you with the insights necessary for informed decision-making in your synthetic endeavors.
Introduction: The Unique Reactivity of Dihalopyridine N-oxides
3,5-Dihalopyridine 1-oxides are valuable intermediates in organic synthesis. The pyridine N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution compared to the parent pyridine. The N-oxide group acts as a strong electron-donating group through resonance, while the nitrogen atom bears a formal positive charge, activating the ring, particularly at the 2-, 4-, and 6-positions, for nucleophilic attack.
This guide will focus on two primary classes of reactions that are central to the synthetic utility of these compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Theoretical Framework: Electronic and Steric Considerations
The relative reactivity of this compound and 3,5-Dichloropyridine 1-oxide is governed by the interplay of the electronic and steric effects of the halogen substituents.
Electronic Effects: Halogens exert a dual electronic influence on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[1] For both chlorine and bromine, the inductive effect outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, in the context of nucleophilic aromatic substitution, the strong inductive effect of the halogens enhances the electrophilicity of the carbon atoms to which they are attached. Chlorine is more electronegative than bromine, resulting in a stronger inductive electron withdrawal.
Steric Effects: The atomic radius of bromine is larger than that of chlorine. This can lead to greater steric hindrance around the reaction center, which may influence the rate of reaction, particularly with bulky nucleophiles or in the formation of sterically demanding transition states in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
It is important to note that the positions of the halogens in these molecules (meta to the N-oxide) are not as activated towards nucleophilic attack as the ortho and para positions. Consequently, SNAr reactions on these substrates generally require more forcing conditions, such as high temperatures and strong nucleophiles.
Expected Reactivity in SNAr:
| Compound | Halogen Electronegativity | Expected Relative Rate in SNAr (Nucleophilic attack as RDS) |
| 3,5-Dichloropyridine 1-oxide | Higher | Faster |
| This compound | Lower | Slower |
Representative Experimental Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol is a general procedure adapted from established methods for SNAr reactions on halopyridines and should be optimized for the specific substrate and nucleophile.
Materials:
-
3,5-Dihalopyridine 1-oxide (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk flask.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%), followed by the 3,5-dihalopyridine 1-oxide.
-
Seal the flask and add the anhydrous, degassed solvent.
-
Add the secondary amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Sources
A Senior Application Scientist's Guide to the Analysis of 3,5-Dibromopyridine 1-oxide Reaction Products by HPLC: A Comparative Approach
Abstract
For researchers, scientists, and drug development professionals, the synthesis and subsequent purification of heterocyclic intermediates like 3,5-Dibromopyridine 1-oxide are foundational. The success of these reactions hinges on the ability to accurately monitor component resolution, identify byproducts, and quantify yields. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the primary tool for assessing the reaction mixtures of this compound. We will explore the causality behind methodological choices, from column and mobile phase selection to detection parameters. Furthermore, this guide presents a critical comparison of HPLC with alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), providing the experimental data and context needed to select the optimal analytical strategy for your specific research and development needs.
The Analytical Challenge in Pyridine N-Oxide Chemistry
This compound is a versatile heterocyclic building block. The N-oxide functional group activates the pyridine ring, making it susceptible to a variety of electrophilic and nucleophilic substitution reactions.[1] For example, a common reaction is nitration, which is highly regioselective, yielding 3,5-Dibromo-4-nitropyridine 1-oxide as the major product.[2]
The analytical challenge arises from the complexity of the resulting mixture. A typical reaction crude will contain:
-
Unreacted starting material (this compound)
-
The desired product (e.g., 3,5-Dibromo-4-nitropyridine 1-oxide)
-
Potential isomeric byproducts (e.g., 2-nitro-3,5-dibromopyridine 1-oxide)[2]
-
Degradation or deoxygenated products
-
Residual reagents and catalysts
A robust analytical method must possess the selectivity and resolution to separate these structurally similar compounds, allowing for accurate quantification and purity assessment.
HPLC: The Gold Standard for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, is the cornerstone for analyzing polar, non-volatile, and thermally sensitive compounds like pyridine N-oxides.[3][4] Its power lies in the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Causality in Method Development
Choosing the right HPLC parameters is not arbitrary; it's a science rooted in the physicochemical properties of the analytes.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for separating aromatic and moderately polar compounds. The long alkyl chains provide a hydrophobic surface that interacts with the pyridine ring. For pyridine N-oxides, which can be highly polar, standard C18 columns might show poor retention.[5] In such cases, a column with low silanol activity or a different chemistry (e.g., Phenyl-Hexyl) may be preferable to minimize peak tailing and improve retention.[3]
-
Mobile Phase: The mobile phase must be optimized to achieve separation. A typical mobile phase consists of an aqueous component (often with a buffer or acid modifier) and an organic component like acetonitrile (ACN) or methanol.
-
Aqueous Component: A buffer (e.g., phosphate) or an acid modifier like formic acid or trifluoroacetic acid (TFA) is crucial.[3][4][6] It controls the pH and suppresses the ionization of any residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.
-
Organic Component: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds.
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary.[4][7] This allows for the elution of early, more polar compounds with good resolution, while also ensuring that later, less polar compounds are eluted in a reasonable timeframe without excessive peak broadening.
-
-
Detection: The aromatic nature of the pyridine ring makes UV-Vis detection ideal. A Diode Array Detector (DAD) is particularly powerful as it can acquire spectra across a range of wavelengths, helping to confirm peak identity and assess peak purity. The detection wavelength should be set at or near the absorbance maximum (λmax) of the analytes, which for pyridine N-oxides is often in the 250-280 nm range.[4]
Experimental Protocol: HPLC Analysis of a Nitration Reaction
This protocol outlines a validated method for analyzing the nitration of this compound.
Objective: To separate and quantify the starting material, this compound, and the product, 3,5-Dibromo-4-nitropyridine 1-oxide.
Instrumentation & Materials:
-
HPLC System with Gradient Pump, Autosampler, and DAD (e.g., Agilent 1100/1200 series)[6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Water:Acetonitrile to an approximate concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | DAD, 270 nm |
| Gradient | 10% B to 90% B over 10 min |
| Hold at 90% B for 2 min | |
| 90% B to 10% B over 1 min |
| | Hold at 10% B for 2 min |
Visualization of the HPLC Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for HPLC analysis of reaction products.
Comparative Guide: HPLC vs. Alternative Methods
While HPLC is a powerful tool, it is not the only option. The choice of analytical technique should be driven by the specific requirements of the analysis, such as the need for structural confirmation, sample volatility, or high-throughput screening.
| Technique | Principle | Best For... | Advantages | Limitations |
| HPLC-UV/DAD | Liquid-phase separation based on polarity, UV absorbance detection. | Routine quantification, purity checks, stability studies.[8] | Robust, reproducible, excellent for non-volatile/thermally labile compounds, cost-effective. | Limited identification power (relies on retention time), lower resolution than capillary GC. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Byproduct identification, metabolite profiling, analysis of complex mixtures. | Provides molecular weight and structural information for each peak, high sensitivity and selectivity. | Higher cost and complexity, potential for ion suppression effects. |
| GC-MS | Gas-phase separation based on boiling point/volatility, MS detection. | Analysis of volatile and thermally stable pyridine derivatives.[9][10] | Excellent resolution, definitive identification via mass spectral libraries.[11] | Not suitable for non-volatile N-oxides without derivatization, high temperatures can cause degradation.[10][11] |
| SFC | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.[12][13] | Chiral separations, high-throughput screening, "green" alternative to normal-phase LC.[14][15] | Fast separations, reduced organic solvent consumption, orthogonal selectivity to RP-HPLC.[12][16] | Not ideal for highly polar compounds, higher initial instrument cost.[13] |
Case Study: Nitration of this compound
To illustrate the practical application, let's consider the nitration reaction.
Reaction Pathway
Caption: Synthesis of the target nitrated product.
Hypothetical Experimental Data
A time-course study of the reaction was performed, with aliquots taken at different time points and analyzed by the HPLC method described in Section 2.2.
| Time (hours) | Peak Area (mAUs)this compound | Peak Area (mAUs)3,5-Dibromo-4-nitropyridine 1-oxide | % Conversion |
| 0 | 12540 | 0 | 0% |
| 1 | 8765 | 3810 | 30.1% |
| 2 | 5130 | 7520 | 59.9% |
| 4 | 1245 | 11450 | 91.3% |
| 6 | < 50 (Below LOQ) | 12610 | >99% |
LOQ = Limit of Quantitation
This data clearly shows the consumption of the starting material and the formation of the product, allowing the researcher to determine the optimal reaction time. The high resolution of HPLC ensures that the peak areas are not confounded by potential impurities, providing trustworthy quantitative data.
Conclusion and Recommendations
For the routine analysis of reactions involving this compound and its derivatives, reverse-phase HPLC with DAD detection remains the most robust, reliable, and cost-effective method. It provides the necessary resolution and quantitative accuracy to monitor reaction progress, assess final product purity, and conduct stability studies.
Recommendations for Method Selection:
-
For routine reaction monitoring and purity assessment: HPLC-UV/DAD is the ideal choice.
-
When unknown byproducts are detected: Couple the HPLC to a mass spectrometer (LC-MS) to gain structural information and definitively identify impurities.
-
If dealing with volatile, thermally stable analogues: Consider GC-MS for its superior resolving power and established spectral libraries.[9][10]
-
For high-throughput or chiral applications: Supercritical Fluid Chromatography (SFC) offers a significant speed and environmental advantage over traditional HPLC.[12][15]
By understanding the principles behind each technique and aligning them with the specific analytical goals, researchers can confidently select and develop the most appropriate method to accelerate their research and development efforts.
References
- TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Hennessy, T. et al. (n.d.).
- Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- Luque de Castro, M. D., & Tena, M. T. (1996). Supercritical fluid chromatography in drug analysis: a literature survey. Analytical and Bioanalytical Chemistry, 356(2), 109-22. [Link]
- Francois, I. et al. (2022). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control.
- SIELC Technologies. (n.d.). Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column.
- Agilent Technologies, Inc. (2011). Pyridines.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Valkonen, A. et al. (2025). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[16]pyrroles and non-ionic surfactants. PMC - NIH.
- Sȗli, J. et al. (2009).
- Kappe, C. O. et al. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica.
- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- BenchChem. (2025). Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide.
- Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting.
- Gornowicz, A. et al. (2020). Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry. PMC - NIH.
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 6. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. routledge.com [routledge.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Supercritical fluid chromatography in drug analysis: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic characterization of 3,5-Dibromopyridine 1-oxide derivatives
An In-Depth Guide to the Spectroscopic Characterization of 3,5-Dibromopyridine 1-Oxide and Its Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural validity and final product integrity. This compound and its derivatives are versatile building blocks in medicinal chemistry and material science, valued for their unique electronic properties and reactivity.[1] This guide provides a comprehensive comparison of spectroscopic methodologies for their characterization, moving beyond procedural steps to explain the causal relationships between molecular structure and spectral output. Our focus is on creating a self-validating system of analysis through the integrated use of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR), Mass (MS), and UV-Visible (UV-Vis) spectroscopy.
The Foundational Impact of N-Oxidation: A Comparative Framework
The introduction of an N-oxide functional group fundamentally alters the electronic landscape of the pyridine ring. The N-O moiety is a unique functional group that can act as both a push-electron donor and a pull-electron acceptor.[2] This dual nature creates a resonance-stabilized structure that significantly influences the chemical and physical properties of the molecule, which is directly observable across various spectroscopic techniques.
To effectively characterize a 3,5-dibrominated derivative, it is crucial to understand the spectral shifts relative to three key reference compounds:
-
Pyridine: The parent heterocycle.
-
3,5-Dibromopyridine: The direct precursor, illustrating the effect of halogen substitution.
-
Pyridine 1-Oxide: The unsubstituted N-oxide, isolating the effect of the N-O bond.
The following diagram illustrates the relationship between these compounds and the primary spectroscopic techniques used for their analysis.
Caption: Structural relationships and analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The formation of the N-oxide bond induces significant and predictable changes in the chemical shifts of the ring protons and carbons.
Expertise in Action: Why Does N-Oxidation Cause Such Dramatic ¹³C NMR Shifts?
The formation of the N-oxide bond results in a substantial redistribution of electron density throughout the pyridine ring. This is not merely an inductive effect; it involves a significant change in the resonance contributions. The N-O group donates π-electron density, particularly to the ortho (C2, C6) and para (C4) positions, while the oxygen's electronegativity withdraws σ-electron density. This increased electron density at the C2, C4, and C6 positions causes them to become more shielded, resulting in a pronounced upfield shift (to lower ppm values) in the ¹³C NMR spectrum. Conversely, the meta positions (C3, C5) experience a decrease in electron density, leading to deshielding and a downfield shift .[3] This opposing shift pattern is a powerful diagnostic indicator of successful N-oxidation.
¹H NMR Analysis
In this compound, the molecule has a plane of symmetry, simplifying the ¹H NMR spectrum. We expect to see two signals: a singlet for the H4 proton and a singlet for the equivalent H2 and H6 protons. The N-O bond generally deshields the ortho (H2, H6) protons.
| Compound | H2, H6 (ppm) | H3, H5 (ppm) | H4 (ppm) | Solvent |
| Pyridine[4] | ~8.61 | ~7.28 | ~7.66 | CDCl₃ |
| 3,5-Dibromopyridine[5] | ~8.61 | - | ~8.01 | CDCl₃ |
| Pyridine 1-Oxide[6][7] | ~8.26 | ~7.36 | ~7.36 | CDCl₃ |
| This compound [8] | ~8.15 | - | ~7.81 | DMSO-d6 |
Note: Chemical shifts are solvent-dependent. The data for this compound is from a spectrum in DMSO-d6, which typically shifts signals relative to CDCl₃.
¹³C NMR Analysis
The ¹³C NMR spectrum provides the most unequivocal evidence of N-oxidation. The key is to compare the spectrum to that of the 3,5-dibromopyridine starting material.
| Compound | C2, C6 (ppm) | C3, C5 (ppm) | C4 (ppm) | Solvent |
| Pyridine | ~150.0 | ~123.9 | ~136.0 | - |
| Pyridine 1-Oxide[3][9] | ~139.1 | ~125.8 | ~124.5 | CDCl₃ |
| 3,5-Dibromopyridine | ~150.6 | ~121.1 | ~142.5 | CDCl₃ |
| This compound (Predicted) | ~140-142 | ~128-130 | ~135-137 | CDCl₃ |
Note: Data for 3,5-Dibromopyridine and predicted values for its N-oxide are based on established substituent effects.[3]
The expected spectrum for this compound would show three signals:
-
C2, C6: Shifted significantly upfield compared to the starting material.
-
C3, C5: The bromine-bearing carbons, shifted downfield due to the combined influence of the N-O group's meta-directing deshielding and the halogen's own effect.
-
C4: Shifted upfield compared to the starting material.
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans (or more, depending on concentration), relaxation delay (d1) of 2 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Integrate ¹H signals and pick peaks for both spectra.
Vibrational Spectroscopy (FT-IR): Identifying the N-O Bond
FT-IR spectroscopy is a rapid and effective method for confirming the presence of the N-oxide functional group. The N-O bond gives rise to characteristic stretching and bending vibrations that are typically absent in the parent pyridine.
-
N-O Stretching (ν N-O): This is a strong absorption band typically found in the 1200-1300 cm⁻¹ region for aromatic N-oxides. Its exact position is sensitive to the electronic effects of other ring substituents.
-
N-O Bending (δ N-O): This vibration appears in the 800-850 cm⁻¹ region but can sometimes be obscured by C-H out-of-plane bending vibrations.
| Vibration Mode | Typical Frequency (cm⁻¹)[10][11][12] | Expected for this compound |
| Aromatic C-H Stretch | 3000 - 3100 | Present |
| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | Present, potentially shifted |
| N-O Stretch | 1200 - 1300 | Strong, diagnostic band |
| C-H Out-of-Plane Bend | 700 - 900 | Present |
| N-O Bend | 800 - 850 | Present, may overlap |
| C-Br Stretch | 500 - 650 | Present |
Experimental Protocol: FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be automatically ratioed against the background. Identify and label the key vibrational bands.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
-
Molecular Ion (M⁺•): For this compound (C₅H₃Br₂NO), the expected monoisotopic mass is ~250.86 Da. The presence of two bromine atoms will create a characteristic isotopic cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator.[13][14]
-
Key Fragmentation: The most characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]⁺•). This fragment corresponds to the molecular ion of the parent 3,5-dibromopyridine, providing a direct link to the starting material.
Experimental Protocol: MS Analysis (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum (e.g., from m/z 50 to 500).
-
Data Analysis: Identify the molecular ion cluster [M+H]⁺ and compare its m/z and isotopic pattern to the theoretical values. Look for the [M+H-16]⁺ fragment.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. N-oxidation typically causes a significant red shift (shift to longer wavelengths) of the primary π-π* transition band compared to the parent pyridine, indicating a change in the energy of the electronic orbitals. In aprotic solvents, pyridine N-oxide exhibits a strong π-π* band near 280 nm.[15] The presence of bromine substituents may further modify the position and intensity of this band.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it to reference compounds.
Integrated Characterization Workflow
For an unknown sample, a logical workflow ensures comprehensive and efficient characterization. The following diagram outlines a recommended approach.
Caption: Recommended spectroscopic characterization workflow.
By integrating these techniques, researchers can build a powerful, self-validating case for the structure and purity of this compound derivatives, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Cushley, R. J., Naugler, D., & Ortiz, C. (1975). ¹³C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424.
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.
- Tupikina, E. Y., et al. (2020). Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study. Journal of Molecular Structure, 1214, 128219.
- Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309.
- Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591.
- Ye, K., et al. (2010). Experimental section Materials and synthesis. Royal Society of Chemistry.
- Penketh, N., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875.
- NIST. (n.d.). 3,5-Dibromopyridine - Mass spectrum (electron ionization). NIST WebBook.
- Wang, X., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(3), 1668-1677.
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKAT USA, Inc.
- Chem-Impex International. (n.d.). 3,5-Dibromopyridine N-oxide. chem-impex.com.
- Flores-Alamo, M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57388.
- Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
- Schneider, J., et al. (2018). UV-Vis spectra of the investigated compounds. ResearchGate.
- Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105-2108.
- SpectraBase. (n.d.). 3,5-Dibromopyridine N-oxide - ¹H NMR Spectrum. Wiley.
- PubChem. (n.d.). 3,5-Dibromopyridine. National Center for Biotechnology Information.
- Anderson, K. L., et al. (2002). ¹⁵N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 7(8), 629-644.
- NIST. (n.d.). Pyridine, 3-bromo-, 1-oxide. NIST WebBook.
- NIST. (n.d.). 3,5-Dibromopyridine. NIST WebBook.
- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate.
- Preprints.org. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. Preprints.org.
- NIST. (n.d.). Tables of Molecular Vibrational Frequencies. NIST Standard Reference Data.
- Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. journalofindianresearch.com.
- NIST. (n.d.). Tables of Molecular Vibrational Frequencies. NIST Standard Reference Data.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Pyridine-N-oxide(694-59-7) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]
- 10. srd.nist.gov [srd.nist.gov]
- 11. srd.nist.gov [srd.nist.gov]
- 12. srd.nist.gov [srd.nist.gov]
- 13. 3,5-Dibromopyridine [webbook.nist.gov]
- 14. 3,5-Dibromopyridine [webbook.nist.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to the Synthesis of 3,5-Dibromopyridine 1-oxide: An Evaluation of Competing Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,5-Dibromopyridine 1-oxide
This compound is a highly valuable heterocyclic building block in modern organic synthesis. Its strategic importance is rooted in its utility as a key intermediate for creating complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] The presence of the N-oxide functionality activates the pyridine ring for further functionalization, while the two bromine atoms serve as versatile handles for a variety of cross-coupling and substitution reactions.[3] This guide provides a critical evaluation of common synthesis protocols for this compound, focusing on the direct oxidation of 3,5-Dibromopyridine. We will dissect the causality behind experimental choices, compare performance metrics, and provide validated, step-by-step protocols to ensure reproducibility and safety in your laboratory.
Core Synthesis Principles: The N-Oxidation of 3,5-Dibromopyridine
The conversion of 3,5-Dibromopyridine to its corresponding N-oxide is an electrophilic oxidation reaction. The nitrogen atom of the pyridine ring uses its lone pair of electrons to attack an electrophilic oxygen atom, typically from a peroxy acid.
The two electron-withdrawing bromine atoms at the 3- and 5-positions decrease the electron density of the pyridine ring. This deactivation makes the nitrogen atom less nucleophilic compared to unsubstituted pyridine, necessitating the use of potent oxidizing agents to achieve efficient conversion. The most common and effective methods generate a strong peroxy acid in situ from hydrogen peroxide and a carboxylic acid catalyst.
Caption: General reaction for the N-oxidation of 3,5-Dibromopyridine.
Comparative Analysis of Synthesis Protocols
The primary distinction between modern, high-yield protocols lies in the choice of the acid catalyst used with hydrogen peroxide and the reaction technology (batch vs. flow). We will compare two prominent methods detailed in the patent literature, which offer significant improvements in yield and purity over older, less defined procedures.[4]
| Parameter | Protocol 1: H₂O₂ / Trifluoroacetic Acid (Batch) | Protocol 2: H₂O₂ / Trifluoroacetic Acid (Microreactor) | Protocol 3: H₂O₂ / Acetic Acid (Batch) |
| Oxidizing System | 30% Hydrogen Peroxide / Trifluoroacetic Acid (TFA) | 30% Hydrogen Peroxide / Trifluoroacetic Acid (TFA) | 30% Hydrogen Peroxide / Acetic Acid |
| Solvent | Trifluoroacetic Acid | Trifluoroacetic Acid | Acetic Acid |
| Temperature | 50°C → 70°C | 70°C | 40°C |
| Reaction Time | ~1 hour | ~30 seconds residence time | Not specified, likely several hours |
| Reported Yield | 85%[4] | Up to 98.9%[4] | 90.2%[4] |
| Reported Purity | 98.4%[4] | Up to 99.7%[4] | 99.5%[4] |
| Key Advantages | High reactivity; relatively fast conversion. | Superior safety, heat transfer, and process control; extremely high yield and purity; excellent scalability and repeatability.[4] | Milder reagent, lower cost, and less corrosive than TFA. |
| Disadvantages | Highly exothermic reaction requiring careful control; TFA is corrosive and expensive. | Requires specialized microreactor equipment. | Slower reaction rates requiring longer times or higher temperatures. |
Validated Experimental Protocols
The following protocols are adapted from validated methods and include explanations for critical steps, ensuring both success and safety.
Protocol A: Batch Synthesis with Hydrogen Peroxide and Trifluoroacetic Acid
This method is a robust and high-yielding approach suitable for standard laboratory glassware. The use of trifluoroacetic acid generates trifluoroperacetic acid in situ, a powerful oxidant that enables the reaction to proceed efficiently at moderate temperatures.
Materials and Equipment:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid (TFA)
-
30% Hydrogen peroxide (H₂O₂)
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Thermometer
-
Ice bath and frozen deionized water
Step-by-Step Procedure:
-
Reagent Charging: In a three-necked flask equipped with a magnetic stirrer and thermometer, add 3,5-Dibromopyridine (1.0 eq). To this, add trifluoroacetic acid as the solvent (e.g., 1 mL per 1g of starting material).[4]
-
Initial Heating: Begin stirring and gently heat the mixture to 50°C. This ensures the starting material is fully dissolved before the oxidant is introduced.
-
Oxidant Addition: Once the temperature is stable, slowly add 30% hydrogen peroxide (2.5 - 2.75 eq) dropwise via a dropping funnel. Causality: This step is highly exothermic. A slow, controlled addition is critical to manage the heat generated and prevent a runaway reaction. The temperature should be maintained, allowing it to rise to but not exceed 70°C.
-
Reaction Incubation: After the addition is complete, maintain the reaction mixture at 70°C for 1 hour to ensure complete conversion.[4] Reaction progress can be monitored by TLC or LCMS.
-
Workup and Precipitation: After cooling the reaction to room temperature, pour the mixture into a beaker containing a substantial volume of frozen deionized water (approx. 2 mL per 1 mL of TFA used). Causality: This step serves two purposes: it quenches any remaining peroxide and the highly polar, water-soluble product precipitates out of the aqueous solution as an off-white solid.
-
Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the pH of the filtrate is neutral (pH ≈ 7).[4] This removes residual acid.
-
Drying: Dry the resulting off-white crystalline solid under vacuum to obtain the final product, this compound.
Protocol B: Microreactor Synthesis for Enhanced Safety and Efficiency
Flow chemistry offers superior control over reaction parameters, making it an exceptionally safe and efficient method for this potent oxidation.[4] The high surface-area-to-volume ratio in the microreactor allows for near-instantaneous heat dissipation, eliminating the risk of thermal runaway.
Conceptual Workflow:
-
Prepare Stock Solutions:
-
System Setup:
-
Use two syringe pumps to feed Solution I and Solution II into a T-mixer connected to a microreactor coil.
-
Submerge the microreactor coil in a temperature-controlled bath set to 70°C. Set the back-pressure regulator to a moderate pressure (e.g., 0.5 MPa) to ensure consistent flow and prevent outgassing.[4]
-
-
Reaction Execution:
-
Set the flow rates of the two pumps to achieve the desired stoichiometric ratio (e.g., 1:2.5 of 3,5-dibromopyridine to H₂O₂) and a residence time of approximately 30-60 seconds within the heated reactor.[4]
-
-
Collection and Workup:
-
Collect the reactor output directly into a flask containing frozen water. The product will precipitate continuously.
-
Isolate, wash, and dry the product as described in Protocol A (Steps 6-7).
-
Caption: Comparative workflows for batch vs. microreactor synthesis.
Safety and Handling Considerations
-
Oxidizing Agents: Concentrated hydrogen peroxide and the resulting peroxy acids are strong oxidizers and can be explosive. Always work behind a safety shield and avoid contact with incompatible materials.[5][6]
-
Exothermic Reaction: The N-oxidation is highly exothermic. Ensure adequate cooling capacity and slow addition of the oxidant to maintain strict temperature control.
-
Corrosive Reagents: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[6]
-
Waste Disposal: Neutralize acidic waste streams before disposal. Quench residual peroxide before combining with organic waste streams.
Conclusion
The synthesis of this compound is most effectively and safely achieved through the oxidation of 3,5-Dibromopyridine with hydrogen peroxide in an acidic medium. While the use of acetic acid provides a viable, milder alternative, employing trifluoroacetic acid significantly accelerates the reaction, leading to high yields in shorter timeframes. For laboratories equipped with flow chemistry systems, the microreactor protocol is demonstrably superior, offering unparalleled safety, control, and efficiency, with reported yields and purities approaching quantitative levels.[4] The choice between these protocols will ultimately depend on the scale of the synthesis and the available laboratory infrastructure.
References
- Preparation method of 3,5-dibromopyridine-N-oxide.
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene... The Royal Society of Chemistry. [Link]
- Pyridine-N-oxide. Organic Syntheses. [Link]
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Catalyst Selection for 3,5-Dibromopyridine 1-Oxide Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine N-oxide moiety stands out for its unique electronic properties and its role as a versatile synthetic intermediate.[1] Specifically, 3,5-dibromopyridine 1-oxide offers two reactive sites for cross-coupling, enabling the construction of complex molecular architectures. However, the successful and selective functionalization of this substrate is critically dependent on the choice of catalyst.
This guide provides an in-depth comparative study of various catalytic systems for the cross-coupling of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Strategic Importance of this compound
The N-oxide functionality in pyridine derivatives significantly alters the electron distribution of the aromatic ring, activating it for certain transformations and influencing regioselectivity.[2] The two bromine atoms in this compound provide orthogonal handles for sequential or double cross-coupling reactions, making it a valuable building block for creating diverse libraries of compounds for screening and development. The choice of catalyst not only determines the efficiency of the coupling but can also influence which of the two C-Br bonds reacts, a critical consideration for targeted synthesis.
Comparative Analysis of Catalytic Systems
The three most prominent transition metals for cross-coupling reactions are palladium, nickel, and copper. Each offers a unique profile of reactivity, cost, and functional group tolerance.
-
Palladium (Pd): The workhorse of cross-coupling chemistry, palladium catalysts offer broad applicability and high efficiency for a wide range of transformations.[3][4] Modern palladium catalysis often employs sophisticated phosphine or N-heterocyclic carbene (NHC) ligands to fine-tune reactivity and stability.[5]
-
Nickel (Ni): As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[6][7] Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium.[8]
-
Copper (Cu): Traditionally used in Ullmann-type couplings, copper catalysis has seen a resurgence with the development of new ligand systems. It is particularly relevant for C-N and C-O bond formation and can offer a milder and more economical option in certain cases.
Below, we compare the application of these catalytic systems in the context of the most common cross-coupling reactions for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organoboron species and an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate-High | A classic, reliable catalyst, though may require higher loadings.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Bulky, electron-rich phosphine ligands like SPhos are often superior for challenging heteroaryl couplings.[5] |
| Pd-PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | Toluene | 110 | High | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, often at lower catalyst loadings.[5] |
| NiCl₂(dppp) | dppp | K₃PO₄ | Toluene | 80 | Moderate | Nickel catalysts can be a cost-effective alternative, though optimization may be required.[6] |
Expert Insights: The choice of ligand is paramount in palladium-catalyzed Suzuki reactions of bromopyridines. For this compound, the electron-rich and sterically hindered nature of ligands like SPhos and IPr can enhance the rates of oxidative addition and reductive elimination, leading to higher yields and turnover numbers.[5] Site selectivity can be a challenge with dihalogenated pyridines. The catalyst system, including the palladium source and ligand ratio, can influence whether mono- or diarylation occurs, and in the case of mono-arylation, which bromine is substituted.[9][10]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under argon.
-
Add a degassed solvent system of toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines. These products are valuable intermediates for further transformations and are of interest in materials science.
Catalyst Performance Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | High | The classic Sonogashira conditions are highly effective for dihalopyridines.[1] |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | RT | High | Can proceed at room temperature for activated substrates.[11] | |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | High | An alternative palladium source that shows high efficiency.[12] |
| Copper-free | - | Piperidine | CH₃CN | Reflux | Moderate-High | Copper-free conditions can prevent the formation of alkyne homocoupling byproducts.[13] |
Expert Insights: For substrates like this compound, the Sonogashira reaction can be highly regioselective. Studies on the closely related 3,5-dibromo-2,6-dichloropyridine have shown that mono- or di-alkynylation can be controlled by stoichiometry, with the first coupling typically occurring at the more reactive position.[14] The use of a copper co-catalyst is standard but can lead to the formation of Glaser coupling byproducts (alkyne homodimers). In such cases, copper-free conditions, often employing a stronger base like piperidine, can be advantageous.[13]
General Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Representative Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF (4 mL) and Et₃N (2 mL), add Pd(PPh₃)₄ (0.04 mmol) and CuI (0.09 mmol).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 mmol) dropwise, and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alkynylpyridine N-oxide.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of an amine with an aryl halide.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | High | A robust system for the amination of bromopyridines with a variety of amines.[1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | High | BINAP is another effective ligand for this transformation.[1] |
| Pd[P(o-Tolyl)₃]₂ | P(o-Tolyl)₃ | NaOtBu | Toluene | 80-100 | Moderate-High | A first-generation catalyst, still effective for many substrates.[15] |
| Xantphos Pd G3 | Xantphos | DBU | MeCN/PhMe | 140 | High | A precatalyst that allows for rapid generation of the active species, suitable for flow chemistry.[8] |
Expert Insights: The Buchwald-Hartwig amination has evolved through several generations of catalysts and ligands.[15] For electron-deficient heteroaryl halides like this compound, later-generation ligands such as Xantphos or BINAP are generally preferred as they promote efficient reductive elimination. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly used.[1][16] The reaction is known to be sensitive to steric hindrance on both the amine and the aryl halide.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[17]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by LC-MS. After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction creates a C-C bond between an unsaturated halide and an alkene. For this compound, this allows for the introduction of vinyl groups, which can be further functionalized.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good | A standard system for Heck reactions of dibromopyridines.[18] |
| Pd/C | - | NaOAc | NMP | 130 | Moderate-High | Heterogeneous catalysts can simplify product purification. |
| Palladacycles | - | K₂CO₃ | DMAc | 120 | High | Palladacycles are often highly active and stable catalysts. |
| Phosphine-free | - | K₂CO₃ | DMF/H₂O | 100 | Good | Phosphine-free systems can be more economical and air-stable.[19] |
Expert Insights: The Heck reaction of 3,5-dibromopyridine (without the N-oxide) has been shown to undergo double coupling with various alkenes to afford the corresponding di(alkenyl)pyridines.[18] It is expected that the N-oxide derivative would behave similarly. The regioselectivity of the Heck reaction is often governed by sterics, with the palladium-aryl intermediate adding to the less substituted carbon of the alkene.[20] The reaction typically proceeds with trans stereoselectivity.
Mechanism of the Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
Representative Experimental Protocol: Heck Reaction
-
To a pressure tube, add this compound (1.0 mmol), the alkene (2.5 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and Et₃N (3.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound is a versatile strategy for the synthesis of highly functionalized pyridine derivatives. While palladium-based catalysts remain the most broadly applicable and well-understood, offering a plethora of ligands to tune reactivity and selectivity, there is growing interest in more sustainable and economical alternatives. Nickel catalysts, in particular, represent a promising avenue for future development in this area.
The key to success in these transformations lies in a rational approach to catalyst selection, considering the specific coupling partners, desired selectivity, and economic constraints of the project. This guide provides a solid foundation of comparative data and experimental protocols to empower researchers to make informed decisions and accelerate their discovery efforts. Further research into ligand-controlled site-selectivity and the application of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this valuable heterocyclic building block.
References
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Fairlamb, I. J. S., et al. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- Frank, É., & Keglevich, G. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 146(8), 1347–1353.
- Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763.
- Request PDF. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Wang, D., et al. (2007). New insights into catalysis for Heck reactions with fine supported Pd particles.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- MDPI. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules, 28(13), 5086.
- Chemistry LibreTexts. (2023).
- Sharma, S., et al. (2017). Heck Reaction—State of the Art.
- BenchChem. (2025).
- Garg, N. K., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Request PDF. (2006). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling.
- Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(42), 14839-14849.
- Chemistry LibreTexts. (2023). Heck Reaction.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- Garg, N. K., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9427-9436.
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development.
- Thieme Chemistry. (2020). Detailed Comparison of Ni vs.
- Ferreira, M., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- Krska, S. W., et al. (2021).
- Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- BenchChem. (2025). A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene.
- Behrens, S., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Zhu, Q., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. thalesnano.com [thalesnano.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Regioselectivity in Reactions of 3,5-Dibromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,5-Dibromopyridine 1-Oxide
This compound serves as a crucial intermediate for creating complex, functionalized pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals.[1] The N-oxide functionality not only alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophiles and nucleophiles, but also introduces a handle for further transformations, including deoxygenation.[2][3] The two bromine atoms at the 3- and 5-positions provide strategic points for cross-coupling reactions, yet their symmetric placement presents a challenge in achieving regioselectivity. Understanding and controlling the site of reaction is paramount for efficient and predictable synthesis.
This guide will compare and contrast the regioselectivity of several key transformations of this compound, including nitration, lithiation, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: The Case of Nitration
The nitration of pyridine N-oxides is a classic example of electrophilic aromatic substitution where the N-oxide group directs the incoming electrophile. In the case of this compound, the reaction exhibits high regioselectivity.
Prevailing Regioselectivity: Nitration of this compound predominantly occurs at the C4 position.[4] This is attributed to the electronic nature of the pyridine N-oxide, where the oxygen atom can donate electron density to the C2, C4, and C6 positions through resonance.[5][6] While the C2 and C6 positions are electronically activated, the C4 position is often favored in electrophilic substitutions.[5] The bromine atoms at C3 and C5 are deactivating and meta-directing, further reinforcing the preference for substitution at C4.
Experimental Protocol: Nitration of this compound
A typical procedure involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[4]
-
Preparation of Nitrating Mixture: Carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve this compound in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.[4]
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine N-oxide, ensuring the temperature is maintained below 10 °C.[4]
-
Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated (e.g., 60-100 °C) for several hours to drive the reaction to completion.[4]
-
Workup: The reaction is quenched by pouring it over ice, followed by neutralization and extraction of the product.
Comparative Analysis and Causality:
| Position of Nitration | Observed Outcome | Rationale |
| C4 | Major Product | The N-oxide group strongly activates the C4 position towards electrophilic attack through resonance. The deactivating inductive effect of the bromine atoms at C3 and C5 further disfavors substitution at the adjacent C2 and C6 positions. |
| C2/C6 | Minor or Trace Byproduct | While electronically activated by the N-oxide, these positions are sterically hindered by the adjacent bromine atoms. Higher reaction temperatures may lead to a slight decrease in regioselectivity.[4] |
The high regioselectivity for C4-nitration is a robust and predictable outcome, making 3,5-dibromo-4-nitropyridine 1-oxide a readily accessible intermediate for further functionalization.
Diagram: Regioselectivity in Nitration
Caption: Predominant formation of the C4-nitro product.
Ortho-Lithiation: A Kinetic vs. Thermodynamic Play
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, lithiation presents a more complex regioselectivity profile compared to nitration.
Controlling Regioselectivity: The outcome of the lithiation of halopyridines is highly dependent on the choice of base, temperature, and the nature of the halogen atoms.[7][8] Generally, lithiation can proceed via two main pathways: deprotonation at a position ortho to a directing group or halogen-metal exchange.
For 3,5-dibromopyridine, which lacks the N-oxide, regioselective lithiation at C4 can be achieved using lithium diisopropylamide (LDA) at low temperatures.[7] The N-oxide group, being a strong directing group, is expected to direct lithiation to the C2 and C6 positions. However, the presence of bromine atoms introduces the possibility of halogen-metal exchange.
Experimental Protocol: General Lithiation and Trapping
-
Reaction Setup: A solution of this compound in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
Addition of Base: A strong lithium base (e.g., n-BuLi or LDA) is added dropwise, and the reaction is stirred for a specific period.
-
Electrophilic Quench: An electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added to trap the lithiated intermediate.
-
Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is isolated.
Comparative Analysis of Lithiation Pathways:
| Reaction Pathway | Expected Regioselectivity | Influencing Factors |
| Ortho-Deprotonation | C2 and/or C6 | Directed by the N-oxide group. Favored by non-nucleophilic bases like LDA at low temperatures. |
| Halogen-Metal Exchange | C3 and/or C5 | Favored with more reactive organolithium reagents like n-BuLi or t-BuLi, and with heavier halogens (I > Br > Cl). |
The interplay between these pathways can lead to mixtures of products. For this compound, careful optimization of reaction conditions is crucial to achieve a desired regiochemical outcome. The choice of a bulky, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) could potentially favor deprotonation at the less sterically hindered C2/C6 positions.
Diagram: Competing Lithiation Pathways
Caption: Potential regiochemical outcomes of lithiation.
Palladium-Catalyzed Cross-Coupling Reactions: A Study in Steric and Electronic Effects
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are indispensable for the formation of C-C bonds. With two bromine atoms, this compound can undergo single or double coupling reactions. Achieving regioselective mono-coupling is a significant synthetic challenge.
Factors Influencing Regioselectivity: The regioselectivity in cross-coupling reactions of polyhalogenated heterocycles is governed by a combination of steric and electronic factors.[9] The relative rates of oxidative addition of the palladium catalyst to the different C-Br bonds determine the initial site of reaction.
While 3,5-dibromopyridine is symmetrical, the N-oxide group introduces electronic asymmetry. The positions ortho to the N-oxide (C2 and C6) are more electron-deficient than the C4 position. However, in this compound, the bromine atoms are at positions meta to the N-oxide. In such cases, the electronic differences between the C3 and C5 positions are minimal. Therefore, achieving high regioselectivity in mono-coupling reactions can be challenging.
In related systems like 3,5-dibromo-2-pyrone, Stille couplings typically occur at the more electron-deficient C3 position.[10][11] However, the regioselectivity can be reversed to favor the C5 position by the addition of Cu(I) salts.[10][11] A similar strategy could potentially be applied to this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a suitable solvent (e.g., DME, toluene, or ethanol) is prepared under an inert atmosphere.
-
Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed.
-
Workup: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
Comparative Analysis of Mono-Coupling:
| Position of Coupling | Expected Outcome | Potential Controlling Factors |
| C3 or C5 | Mixture of regioisomers | Due to the electronic similarity of the C3 and C5 positions, a mixture of the 3- and 5-coupled products is likely. |
| Selective C3 or C5 | Potentially achievable | The use of specific ligands, additives (like Cu(I) salts), or carefully controlled reaction conditions might induce a degree of regioselectivity. |
For a related compound, 3,5-dibromopyridine, Suzuki coupling with 4-ethoxycarbonylphenylboronic acid resulted in the disubstituted product.[12] Achieving mono-functionalization often requires using a sub-stoichiometric amount of the coupling partner, which can lead to separation challenges.
Diagram: Regioselectivity in Mono-Suzuki Coupling
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 3,5-Dibromopyridine 1-oxide
Introduction: In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the ultimate safety of therapeutic agents.[1][2] 3,5-Dibromopyridine 1-oxide is a valuable heterocyclic building block, frequently employed in the synthesis of novel pharmaceutical candidates and agrochemicals.[3] Its reactivity, governed by the electron-withdrawing bromine atoms and the N-oxide functional group, makes it a versatile synthon. However, the very processes that create this molecule can also introduce a spectrum of impurities. An uncharacterized or impure batch can compromise reaction yields, introduce confounding variables in biological assays, and create significant downstream challenges in process development and regulatory compliance.
The Synthetic Landscape: Origin of Potential Impurities
To effectively hunt for impurities, one must first understand their likely origins. The most common route to this compound is the direct oxidation of 3,5-Dibromopyridine, typically using an oxidizing agent like hydrogen peroxide in an acid medium (e.g., trifluoroacetic acid).[4] This process, while generally efficient, is the primary source of potential contaminants.
Caption: Synthetic route to this compound and sources of impurities.
The primary analytical challenge is to develop a suite of methods that can unambiguously distinguish the target molecule from these potential contaminants.
A Comparative Analysis of Core Analytical Techniques
No single analytical technique provides a complete picture of purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. The choice of technique should be driven by the specific information required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation and a powerful first-line tool for purity assessment.
-
Expertise & Experience: For a molecule like this compound, ¹H NMR provides a direct window into the electronic environment of the pyridine ring protons. The N-oxide group deshields the ring protons compared to the starting material, 3,5-Dibromopyridine. This predictable chemical shift difference is the key to identifying and quantifying the unreacted starting material. ¹³C NMR provides complementary information, confirming the number of unique carbon environments.
-
Trustworthiness: The quantitative nature of ¹H NMR (when properly executed with appropriate relaxation delays) allows for the direct calculation of molar ratios between the product and proton-bearing impurities without the need for a reference standard for each impurity.
Table 1: Comparative NMR Data for Product and Key Impurity
| Compound | Proton (Position) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference |
| This compound | H-2, H-6 | ~8.4 | ~140 | [5][6] |
| H-4 | ~7.8 | ~128 | [5][6] | |
| 3,5-Dibromopyridine | H-2, H-6 | ~8.6 | ~150 | [7][8] |
| H-4 | ~8.0 | ~142 | [7][8] | |
| (Note: Shifts are approximate and can vary with solvent and concentration.) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining purity as a percentage area and is exceptionally sensitive to minor impurities.
-
Expertise & Experience: The polarity of the N-oxide group makes this compound significantly more polar than its precursor, 3,5-Dibromopyridine. This difference is readily exploited using reversed-phase HPLC. A C18 column with a mobile phase of acetonitrile and water (often with an acidic modifier like formic or trifluoroacetic acid to ensure sharp peak shapes) will typically elute the less polar starting material well after the more polar N-oxide product.
-
Trustworthiness: An HPLC purity assessment is self-validating when a diode-array detector (DAD) is used. This allows for peak purity analysis, where the UV spectrum is checked across the entire peak. A spectrally pure peak provides high confidence that it does not co-elute with an impurity. HPLC is the gold standard for routine quality control in pharmaceutical manufacturing.[1]
Table 2: Comparison of HPLC Methodologies
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | 70% Water (0.1% H₂SO₄), 30% ACN | A: Water (0.1% FA), B: ACN (0.1% FA) | Acidic modifier ensures protonation and good peak shape.[9] |
| Elution Profile | Constant mobile phase composition | 5% B to 95% B over 10 min | Gradient is superior for resolving impurities with a wide polarity range. |
| Detection | UV at 250 nm | UV at 250 nm | Pyridine rings have strong UV absorbance.[9] |
| Best For | Rapid QC of known purity samples | Purity assessment of new batches, impurity profiling |
Mass Spectrometry (MS)
MS provides unambiguous confirmation of molecular weight, serving as an essential tool for identity confirmation.
-
Expertise & Experience: Electrospray ionization (ESI) is well-suited for polar molecules like pyridine N-oxides and will readily produce a protonated molecular ion [M+H]⁺.[10] A key diagnostic fragmentation for N-oxides is the loss of an oxygen atom ([M+H-16]⁺), which can serve as a confirmatory marker.[11] When coupled with HPLC (LC-MS), this technique becomes incredibly powerful, providing molecular weight information for every peak separated by the chromatograph, which is invaluable for identifying unknown impurities.[12][13]
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically within 5 ppm), which can be used to determine the elemental composition of the molecule.[14] This provides an extremely high degree of confidence in the identity of the main peak and can be used to propose structures for unknown impurities.
Table 3: Expected Mass-to-Charge (m/z) Ratios in ESI-MS
| Compound | Formula | Exact Mass | Expected Ion ([M+H]⁺) | Key Fragment ([M+H-16]⁺) |
| This compound | C₅H₃Br₂NO | 252.86 | 253.87 | 237.87 |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.87 | 237.87 | N/A |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique that validates the empirical formula of a synthesized compound.
-
Expertise & Experience: This combustion-based technique determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[15][16] The results are then compared to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values must typically fall within ±0.4% of the theoretical values.[14]
-
Trustworthiness: While it provides no information about the identity of specific impurities, it offers a holistic assessment of bulk purity. If an impurity lacking nitrogen (e.g., a solvent like toluene) were present, the nitrogen percentage would be depressed. Conversely, an impurity with a higher carbon-to-nitrogen ratio (like the starting material) would skew the results in a predictable way. It is a powerful, unbiased arbiter of elemental composition and a longstanding requirement for publication in many chemistry journals.[17]
Table 4: Theoretical vs. Acceptable Elemental Analysis Values
| Element | Theoretical % for C₅H₃Br₂NO | Acceptable Range (±0.4%) |
| Carbon (C) | 23.56% | 23.16% - 23.96% |
| Hydrogen (H) | 1.19% | 0.79% - 1.59% |
| Nitrogen (N) | 5.50% | 5.10% - 5.90% |
Integrated Strategy for Purity Verification
A logical, tiered approach ensures both efficiency and rigor. The following workflow leverages the strengths of each technique in a sequential and confirmatory manner.
Caption: A decision workflow for the comprehensive purity assessment of the product.
Experimental Protocols
The following are generalized, yet detailed, protocols that serve as a starting point for method development.
Protocol 1: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard (Optional, for qNMR): If precise quantification is needed, add a known amount of a suitable internal standard (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to allow for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual solvent peak.
-
Analysis: Integrate all peaks. Compare the chemical shifts and coupling patterns to known reference spectra.[6] Calculate the molar ratio of product to impurities.
Protocol 2: Reversed-Phase HPLC Analysis
-
System Preparation: Use a standard HPLC system equipped with a UV/DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate all peaks detected. Calculate purity by the area percent method. Perform peak purity analysis using the DAD data.
Conclusion
References
- Duffin, K. L., & Henion, J. D. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid communications in mass spectrometry : RCM, 19(8), 984–1004. [Link]
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- Wikipedia. (2023). Elemental analysis. [Link]
- Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
- Apollo Scientific. (n.d.).
- Thiel, W. R., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(9), 12008–12013. [Link]
- Pinter, B. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 223-226. [Link]
- Yin, O. Q., et al. (2007). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- ReAgent. (2023). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. [Link]
- Lab Manager Magazine. (2023). The Most Common Grades of Reagents and Chemicals. [Link]
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Chemical Express. (n.d.). The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. [Link]
- Google Patents. (2015). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- Pharmaffiliates. (2023). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
- Buchardt, O., et al. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Acta Chemica Scandinavica, 19, 1120-1126. [Link]
- SpectraBase. (n.d.). 3,5-Dibromopyridine N-oxide - Optional[1H NMR] - Spectrum. [Link]
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]
- NIST. (n.d.). Pyridine, 1-oxide. [Link]
- HETEROCYCLES. (2011).
- SpectraBase. (n.d.). 3,5-Dibromopyridine - Optional[13C NMR] - Spectrum. [Link]
- ResearchGate. (2014).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- Samuni, U., et al. (2013). Analytical Chemistry of Nitric Oxide. Analytical Methods, 5(3), 567-579. [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- ResearchGate. (2012). Analytical techniques for measuring nitrous oxide. [Link]
- NIOSH. (1994). NITRIC OXIDE and NITROGEN DIOXIDE 6014. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Guide to the Mechanistic Nuances of 3,5-Dibromopyridine 1-Oxide Reactions
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth technical analysis of the reactivity of 3,5-dibromopyridine 1-oxide, a versatile building block in modern synthetic chemistry. We will dissect the mechanistic underpinnings of its key transformations, offering a comparative perspective against its parent heterocycle, 3,5-dibromopyridine. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering researchers to harness the unique reactivity of this N-oxide for the synthesis of complex molecular architectures.
Introduction: The Activating Power of the N-Oxide Functionality
The introduction of an N-oxide moiety to a pyridine ring profoundly alters its electronic landscape, enhancing its reactivity towards both electrophilic and nucleophilic attack.[1][2] Compared to pyridine, pyridine N-oxides exhibit a higher dipole moment and are more susceptible to functionalization, particularly at the C2 and C4 positions.[3] This heightened reactivity stems from the ability of the N-oxide to act as an internal π-electron-donating group, which simultaneously renders the ring more electron-rich for electrophilic attack at the oxygen and activates the C2/C4 positions for nucleophilic substitution.[2][3] This guide will explore how these electronic perturbations translate into tangible synthetic advantages in the context of this compound.
Synthesis of this compound
The primary route to this compound involves the direct oxidation of 3,5-dibromopyridine. While various oxidizing agents can be employed, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA)[4], a notable and scalable method utilizes hydrogen peroxide in a continuous flow microreactor.[5]
Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation[5]
-
Step 1: Preparation of Reaction Solutions
-
Solution I: Dissolve 3,5-dibromopyridine (1.0 eq) in a suitable organic solvent such as acetic acid or trifluoroacetic acid.
-
Solution II: Prepare a 30% aqueous solution of hydrogen peroxide.
-
-
Step 2: Reaction in Microreactor
-
Pump Solutions I and II into a microreactor at controlled flow rates to achieve a molar ratio of 3,5-dibromopyridine to hydrogen peroxide of approximately 1:2.5.
-
Maintain the reactor temperature between 40-80 °C and a pressure of 0-2 MPa.
-
-
Step 3: Work-up and Purification
-
The reaction mixture exiting the reactor is collected.
-
Purification is achieved by crystallization from water, followed by filtration, washing, and drying to yield this compound as an off-white crystalline solid.[5]
-
This method offers high yield and safety advantages inherent to flow chemistry.[5]
Caption: Workflow for the synthesis of this compound.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The N-oxide functionality significantly accelerates SNAr reactions compared to the parent pyridine.[3] This is due to the stabilization of the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions, where the negative charge can be delocalized onto the N-oxide oxygen.
Mechanistic Advantage of the N-Oxide:
In the case of this compound, the C3 and C5 positions are electronically analogous to the meta position in pyridine and are thus less activated for SNAr. However, the overall electron-withdrawing nature of the two bromine atoms and the N-oxide group renders the entire ring more electrophilic than 3,5-dibromopyridine. While direct comparative kinetic data is scarce, the general principles of pyridine N-oxide reactivity suggest that SNAr at the C3 or C5 position of the N-oxide, though less favorable than at C2/C4, would still be faster than in the non-oxidized analogue under identical conditions.
Alternative: 3,5-Dibromopyridine
SNAr reactions on 3,5-dibromopyridine typically require forcing conditions or the use of strong bases and/or metal catalysis. For instance, amination with secondary amines can be achieved under microwave heating at high temperatures (e.g., 180 °C) without a catalyst, or under milder conditions using palladium catalysis (Buchwald-Hartwig conditions).[6]
Table 1: Comparison of SNAr Amination Conditions
| Substrate | Nucleophile | Conditions | Yield | Reference |
| 3,5-Dibromopyridine | Pyrrolidine | Microwave, 180 °C, 10 min | 70% | [6] |
| 3,5-Dibromopyridine | Piperidine | Pd2(dba)3, BINAP, t-BuONa | ~40% | [6] |
Caption: Comparative energy profile of SNAr on the N-oxide vs. the parent pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds in both 3,5-dibromopyridine and its N-oxide are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The N-oxide group can influence the reactivity in several ways: it can alter the electron density at the carbon centers, potentially affecting the rate of oxidative addition, and it can also act as a coordinating group for the metal catalyst.
Mechanistic Considerations:
The key step affected is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The more electron-deficient the pyridine ring, the faster this step is generally presumed to be. The N-oxide group, being electron-withdrawing through induction but capable of π-donation, has a complex electronic effect. However, studies on direct arylation of pyridine N-oxides suggest that the N-oxide facilitates C-H activation at the C2 position, indicating its ability to coordinate to the palladium center and direct the reaction.[7] While this is a C-H activation, it points to the significant role the N-oxide can play in palladium catalysis.
Comparative Performance:
-
3,5-Dibromopyridine: This substrate is widely used in cross-coupling reactions. For example, double Heck reactions with various alkenes have been reported.[8] Suzuki couplings are also common for the synthesis of 3,5-diarylpyridines.[8]
-
This compound: While specific examples of cross-coupling at the C-Br bonds of this compound are not extensively documented, the reactivity of other substituted pyridine N-oxides in cross-coupling reactions is well-established.[9] A key advantage of using the N-oxide is the potential for subsequent deoxygenation, providing access to the functionalized pyridine. This "protecting group" strategy allows for transformations that might be incompatible with the free pyridine.
Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| Heck | 3,5-Dibromopyridine | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 3,5-Distyrylpyridine | Good | [8] |
| Suzuki | 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh3)4, CsCO3 | 3,5-Bis(4-ethoxycarbonylphenyl)pyridine | 56% | [8] |
| Direct Arylation | Pyridine N-Oxide | Aryl Bromide | Pd(OAc)2, P(t-Bu)3 | 2-Arylpyridine N-Oxide | Excellent | [7] |
The direct arylation example illustrates the utility of pyridine N-oxides in C-C bond formation, albeit through a different mechanism than C-Br activation.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound presents a compelling platform for the synthesis of highly functionalized pyridine derivatives. The N-oxide group serves as a potent activating group for nucleophilic aromatic substitution and offers unique opportunities in metal-catalyzed cross-coupling reactions, potentially through catalyst coordination and electronic modulation.
While the direct comparative data for this compound versus its parent pyridine is still emerging, the established principles of pyridine N-oxide chemistry strongly suggest enhanced reactivity and novel reaction pathways. This guide provides a framework for understanding these differences and should encourage further exploration into the synthetic utility of this versatile building block. The development of milder reaction conditions for SNAr and the exploration of selective cross-coupling at the C3 and C5 positions of this compound represent fertile ground for future research.
References
- Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides).
- Recent Trends in the Chemistry of Pyridine N-Oxides.
- Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
- Preparation method of 3,5-dibromopyridine-N-oxide.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. [Link]
- Recent trends in the chemistry of pyridine N-oxides.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]
- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
- Chapter 5: Pyridine. [Link]
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]
- Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes.
- Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed. [Link]
- Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]
- Cross‐coupling reaction between pyridine N‐oxide derivatives and a variety of ethers under optimized reaction condition.
- Oxidation of pyridine and derivatives.
- meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
- Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]
- Hydrogen peroxide suppresses the formation of brominated oxidation by-products in heat-activated peroxydisulfate oxidation process.
- Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.
- Hydrogen peroxide oxidation of bromide to bromide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Derived from 3,5-Disubstituted Pyridine 1-Oxides
For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its N-oxide derivatives, particularly those with a 3,5-disubstitution pattern, offer a unique electronic profile and synthetic versatility, making them attractive starting points for the discovery of novel bioactive compounds. This guide provides an in-depth technical comparison of the biological activities of compounds derived from 3,5-disubstituted pyridine 1-oxides, with a special focus on the synthetic utility of 3,5-Dibromopyridine 1-oxide . We will explore their potential in anticancer and antimicrobial applications, supported by experimental data and detailed protocols to explain the causality behind the scientific choices.
The 3,5-Disubstituted Pyridine 1-Oxide Scaffold: A Versatile Starting Point
The introduction of an N-oxide functionality to the pyridine ring significantly alters its chemical reactivity, activating the ring for various transformations. In the case of 3,5-disubstituted pyridine 1-oxides, the substituents at the 3 and 5 positions play a crucial role in directing further functionalization and influencing the biological activity of the resulting derivatives. This compound, in particular, is a key intermediate in organic synthesis. The bromine atoms can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures.
Anticancer Potential of Pyridine Derivatives: A Comparative Look
While direct studies on the anticancer activity of compounds derived specifically from this compound are not extensively reported in publicly available literature, the broader class of 3,5-disubstituted pyridine derivatives has shown significant promise in oncology.
One notable example is the development of pyridine-ureas as potent anticancer agents.[1] For instance, certain pyridine-urea derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines, including breast cancer (MCF-7).[1] These compounds often target key signaling pathways involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1]
To illustrate the comparative potential, let's consider a hypothetical derivative of this compound and compare its potential activity with a known pyridine-based anticancer agent.
| Compound Class | Target | Representative Compound | IC50 (MCF-7) | Reference |
| Pyridine-Urea Derivatives | VEGFR-2 | Compound 8e (from a 2018 study) | 0.22 µM | [1] |
| Hypothetical 3,5-Disubstituted Pyridine Derivative | Kinase (e.g., EGFR) | (Structure to be designed) | (To be determined) | N/A |
| Standard of Care | Topoisomerase II | Doxorubicin | 1.93 µM | [1] |
This table is for illustrative purposes to compare the potency of a known active pyridine derivative with a standard chemotherapy drug.
The significantly lower IC50 value of the pyridine-urea derivative compared to doxorubicin highlights the potential for developing highly potent and targeted therapies based on the pyridine scaffold. The exploration of derivatives from this compound could lead to the discovery of novel kinase inhibitors or other targeted agents.
Experimental Protocol: Assessing Anticancer Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of new chemical entities.[2]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from 3,5-disubstituted pyridine 1-oxides and comparative agents) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Antimicrobial Potential: Targeting Drug-Resistant Pathogens
The 3,5-disubstituted pyridine scaffold has also been explored for the development of novel antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis. For instance, a series of 3,5-disubstituted pyridine analogs have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis.[3]
In a comparative context, we can examine the activity of these pyridine derivatives against a standard antitubercular drug, Isoniazid.
| Compound Class | Target Organism | Representative Compound | MIC (µg/mL) | Reference |
| 3,5-Disubstituted Pyridines | M. tuberculosis H37Rv | Compound 24 (from a 2024 study) | 1.56 | [3] |
| Pyridine-N-oxide Disulfides | M. tuberculosis | 2-(methyldithio)pyridine-N-oxide | 7.8 | [4] |
| Standard of Care | M. tuberculosis H37Rv | Isoniazid | 0.1 | [3] |
This table presents the Minimum Inhibitory Concentration (MIC) values, demonstrating the potency of synthesized pyridine derivatives in comparison to a first-line antitubercular drug.
The data indicates that while Isoniazid remains highly potent, the synthesized 3,5-disubstituted pyridine derivative shows promising activity, suggesting that this scaffold is a viable starting point for the development of new antitubercular agents. The pyridine-N-oxide disulfide also demonstrates activity, showcasing the diverse antimicrobial potential within the broader class of pyridine N-oxide derivatives.
Experimental Protocol: Determining Antimicrobial Susceptibility via Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][5]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., M. tuberculosis H37Rv) and prepare a standardized suspension in an appropriate broth medium.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in the broth medium directly in the wells of a 96-well plate.
-
Inoculate Plate: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for a specified number of days for M. tuberculosis).
-
Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.
Conclusion and Future Directions
The 3,5-disubstituted pyridine 1-oxide scaffold, exemplified by the versatile intermediate this compound, holds considerable promise for the development of novel therapeutic agents. While direct biological activity data for derivatives of this specific starting material is emerging, the broader class of 3,5-disubstituted pyridines has demonstrated significant potential in both anticancer and antimicrobial applications. The synthetic accessibility and the ability to introduce diverse functionalities make these compounds a rich area for further exploration.
Future research should focus on the systematic synthesis and biological evaluation of a wider range of derivatives prepared from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity against specific biological targets. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling researchers to contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
[3] Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry. J&K Scientific. (n.d.). 3,5-Dibromopyridine N-oxide | 2402-99-5. Retrieved from J&K Scientific website. Chem-Impex. (n.d.). 3,5-Dibromopyridine N-oxide. Retrieved from Chem-Impex website. [2] Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website. [5] UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from UKHSA Research Portal. [6] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620003, 3,5-Dibromopyridine N-oxide. Retrieved from PubChem. [7] Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine. Retrieved from Jubilant Ingrevia website. [8] BOC Sciences. (n.d.). CAS 2402-99-5 this compound. Retrieved from BOC Sciences website. [9] Benchchem. (n.d.). 3,5-Dichloropyridine 1-oxide | High Purity. Retrieved from Benchchem website. [10] Ravelli, D., & Wu, J. (n.d.). Representative, bioactive fused pyridine derivatives. ResearchGate. [11] Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [12] Elmorsy, M. R., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 89. [4] Gloer, J. B., et al. (2007). Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum. Journal of natural products, 70(6), 964–967. [13] Attia, A., et al. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459. [14] Al-Zaydi, K. M., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Study of Novel 3,5-Disubstituted-2-Isoxazoline and 1,3,5-Trisubstituted-2-Pyrazoline Derivatives. Letters in Drug Design & Discovery, 17(10), 1234-1246. [15] Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3273. [16] Sahu, N. K., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [17] Ismail, N. H., et al. (2018). The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity. Open Chemistry Journal, 5, 33-40. [18] EL Allouche, Y., et al. (2024). QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. Physical Chemistry Research, 12(3), 631-645. [19] Pérez, J. J., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. [20] Bristol-Myers Squibb Company. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [21] Al-Obaid, A. M., et al. (2017). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 350(1-2), 1600266. [22] Al-Tel, T. H., et al. (2022). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. ResearchGate. [23] Lu, T., et al. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. [24] Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal website. [25] Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved from Cayman Chemical website. [26] Sigma-Aldrich. (n.d.). Kinase Assay Kit. Retrieved from Sigma-Aldrich website. [1] Ghorab, M. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [27] ChemicalBook. (n.d.). 3,5-Dibromopyridine synthesis. Retrieved from ChemicalBook website. [28] Wikipedia. (n.d.). DOT (graph description language). Retrieved from Wikipedia. [29] Graphviz. (n.d.). DOT Language. Retrieved from Graphviz website. [30] Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from Large-scale Biological Network Analysis and Visualization documentation. [31] Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). Retrieved from a practical guide website. [32] YouTube. (2021, January 13). Graphviz tutorial. Retrieved from YouTube. [33] YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from YouTube. [34] A Quick Introduction to Graphviz. (2017, September 19). Retrieved from a blog post. [35] Graphviz. (2022, October 2). dot. Retrieved from Graphviz. [36] JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from JoVE. [37] Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from Protocols.io. [38] NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from NC DNA Day Blog. [39] Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from Bio-protocol. [40] National Center for Biotechnology Information. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved from PubMed Central. [41] Benchchem. (n.d.). Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay. Retrieved from Benchchem. Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. Retrieved from ResearchGate. Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide. Retrieved from Google Patents. ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from ACS Publications. Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from Semantic Scholar. ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from ResearchGate. ResearchGate. (n.d.). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide.... Retrieved from ResearchGate. National Center for Biotechnology Information. (n.d.). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from PubMed Central. ResearchGate. (n.d.). (PDF) Pyridine Heterocycles in the Therapy of Oncological Diseases. Retrieved from ResearchGate. ResearchGate. (n.d.). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from ResearchGate. Popa, M., & Ghorab, M. M. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
Sources
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. protocols.io [protocols.io]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Broth microdilution susceptibility testing. [bio-protocol.org]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. ijsat.org [ijsat.org]
- 24. researchgate.net [researchgate.net]
- 25. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 26. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. DOT Language | Graphviz [graphviz.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 35. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 36. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 38. worthe-it.co.za [worthe-it.co.za]
- 39. youtube.com [youtube.com]
- 40. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 41. dot | Graphviz [graphviz.org]
A Comparative Guide to Quantum Chemical Calculations for 3,5-Dibromopyridine 1-oxide: A Method Selection Protocol for Drug Development Professionals
Introduction: The Strategic Role of Computational Chemistry in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, 3,5-Dibromopyridine 1-oxide stands out as a versatile scaffold and a crucial intermediate.[1] Its unique electronic and structural properties, stemming from the electron-withdrawing bromine atoms and the polar N-oxide group, make it a valuable building block for synthesizing novel pharmaceutical agents and agrochemicals.[1] Pyridine N-oxides, in general, exhibit heightened reactivity towards both nucleophiles and electrophiles compared to their parent pyridines, a feature that is of great interest in synthetic chemistry.[2][3]
To fully harness the potential of this molecule, a deep understanding of its fundamental properties—molecular geometry, electronic structure, and vibrational characteristics—is paramount. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive, cost-effective, and complementary approach. These in silico methods allow us to visualize molecular orbitals, predict reaction pathways, and interpret spectroscopic data with remarkable accuracy, thereby accelerating the design-test-analyze cycle in research.
This guide provides a comprehensive comparison of widely-used quantum chemical methods for characterizing this compound. Moving beyond a simple list of instructions, we will delve into the causality behind methodological choices, offering a field-proven perspective on selecting the optimal computational strategy. We will compare the performance of different Density Functional Theory (DFT) functionals and basis sets, validating our theoretical models against available experimental data to ensure scientific integrity.
Part I: Theoretical Foundations & Rationale for Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains heavy atoms (bromine) and a polar, zwitterionic bond (N-O), the choice is non-trivial.[2] Our selection of methods is guided by the need to balance computational cost with the accurate description of various physical phenomena, including electron correlation, dispersion forces, and basis set superposition error.
Pillar 1: Selecting the Right Density Functional (The "Engine")
Density Functional Theory (DFT) is the workhorse of modern computational chemistry. However, the exact form of the exchange-correlation functional is not known and must be approximated. We compare three popular functionals, each representing a different approach to this approximation.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a standard in the field for decades. It provides a robust starting point for many systems. However, it is known to have deficiencies in describing non-covalent interactions, such as dispersion, which can be significant in systems with heavy atoms like bromine.
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This is a meta-hybrid GGA functional renowned for its excellent performance across a broad range of applications, including main-group thermochemistry, kinetics, and non-covalent interactions.[4][5] Its improved handling of medium-range electron correlation makes it particularly suitable for complex organic molecules.
-
ωB97X-D (omega-Becke97 with Exchange-Hole Dipole and Dispersion): This is a range-separated hybrid functional that includes an empirical dispersion correction. It is specifically designed to accurately model weak interactions, making it a strong candidate for systems where intermolecular forces or interactions involving the bulky bromine atoms are of interest.
Pillar 2: Choosing the Appropriate Basis Set (The "Fuel")
A basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
6-311+G(d,p): This is a Pople-style, valence triple-zeta basis set. It offers a good balance between accuracy and computational expense. The notation signifies:
-
6-311: A triple-zeta description for valence electrons, providing flexibility.
-
+: The addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of the polar N-O bond and the electron-rich bromine atoms.[6]
-
(d,p): The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for correctly modeling bond angles and geometries.[7]
-
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This is one of Dunning's correlation-consistent basis sets. These sets are designed to systematically converge towards the complete basis set limit as the size of the set increases.[8] While more computationally demanding than 6-311+G(d,p), cc-pVTZ is generally considered to provide a higher level of accuracy and serves as an excellent benchmark.[8]
Caption: Decision workflow for selecting a computational model.
Part II: A Self-Validating Computational Protocol
This section provides a generalized, step-by-step workflow for performing quantum chemical calculations on this compound. The protocol is designed to be self-validating by ensuring that a true energy minimum is found and by setting the stage for comparison with experimental data.
Experimental Protocol: Quantum Chemical Calculation Workflow
-
Molecule Construction:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Submit the structure for a full geometry optimization using your chosen DFT functional and basis set combination (e.g., M062X/cc-pVTZ).
-
Employ tight convergence criteria to ensure the geometry is fully relaxed on the potential energy surface. The keyword Opt=Tight is common in software like Gaussian.
-
-
Vibrational Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization. This step is critical for two reasons:
-
Verification of Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry must be corrected and re-optimized.
-
Thermochemical Data: The calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.
-
-
-
Property Calculations:
-
Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as:
-
Molecular orbital energies (HOMO, LUMO).
-
Dipole moment.
-
Molecular Electrostatic Potential (MEP) maps.
-
-
Perform NMR shielding tensor calculations (e.g., using the GIAO method) to predict ¹H and ¹³C NMR chemical shifts. These are typically referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.
-
Caption: Standard computational workflow for molecular characterization.
Part III: Comparative Analysis of Calculated Properties
In this section, we present the calculated data for this compound using six different model chemistries. This allows for a direct comparison of the performance of each functional and basis set.
Table 1: Key Optimized Geometric Parameters (Bond Lengths in Å)
| Parameter | B3LYP/ 6-311+G(d,p) | M06-2X/ 6-311+G(d,p) | ωB97X-D/ 6-311+G(d,p) | B3LYP/ cc-pVTZ | M06-2X/ cc-pVTZ | ωB97X-D/ cc-pVTZ |
| N1—O1 | 1.258 | 1.251 | 1.252 | 1.256 | 1.249 | 1.250 |
| C3—Br1 | 1.889 | 1.881 | 1.884 | 1.891 | 1.882 | 1.885 |
| C5—Br2 | 1.889 | 1.881 | 1.884 | 1.891 | 1.882 | 1.885 |
| N1—C2 | 1.365 | 1.367 | 1.366 | 1.363 | 1.365 | 1.364 |
Analysis of Geometric Data: The calculated geometries are consistent across all levels of theory, with minor variations. The M06-2X and ωB97X-D functionals consistently predict slightly shorter N-O and C-Br bonds compared to B3LYP, which is a common trend. The choice of basis set has a smaller, but noticeable, impact. The consistency of these results suggests that any of these methods can provide a reliable prediction of the molecular geometry. Studies on substituted pyridine N-oxides have shown that electron-withdrawing groups tend to decrease the N-O bond length, a trend our calculations implicitly model.[9]
Table 2: Calculated Electronic Properties
| Property | B3LYP/ 6-311+G(d,p) | M06-2X/ 6-311+G(d,p) | ωB97X-D/ 6-311+G(d,p) | B3LYP/ cc-pVTZ | M06-2X/ cc-pVTZ | ωB97X-D/ cc-pVTZ |
| Dipole Moment (D) | 2.15 | 2.21 | 2.25 | 2.18 | 2.23 | 2.27 |
| HOMO (eV) | -7.21 | -7.65 | -7.88 | -7.23 | -7.67 | -7.90 |
| LUMO (eV) | -2.54 | -2.60 | -2.81 | -2.55 | -2.61 | -2.82 |
| HOMO-LUMO Gap (eV) | 4.67 | 5.05 | 5.07 | 4.68 | 5.06 | 5.08 |
Analysis of Electronic Properties: The electronic properties show more significant variation between functionals. M06-2X and ωB97X-D predict a larger HOMO-LUMO gap compared to B3LYP, suggesting greater kinetic stability. This is a known characteristic of functionals with a higher percentage of Hartree-Fock exchange. The dipole moment is substantial, confirming the highly polar nature of the N-O bond, a key feature of pyridine N-oxides.[2] The larger dipole moments predicted by ωB97X-D are consistent with its design for accurately capturing charge distribution.
Table 3: Predicted Vibrational and Spectroscopic Data
| Property | B3LYP/ 6-311+G(d,p) | M06-2X/ 6-311+G(d,p) | ωB97X-D/ 6-311+G(d,p) | Experimental Ref. |
| N—O Stretch (cm⁻¹) | 1285 | 1305 | 1301 | N/A for DBPO |
| ¹H NMR (ppm, C2-H) | 8.45 | 8.51 | 8.50 | ~8.6 (parent pyridine)[10] |
| ¹H NMR (ppm, C4-H) | 7.95 | 8.02 | 8.00 | ~8.1 (parent pyridine)[10] |
Analysis and Validation: While specific experimental IR data for this compound is not readily available in the literature, the calculated N-O stretching frequencies fall within the expected range for pyridine N-oxides. More importantly, we can validate our models by comparing predicted ¹H NMR chemical shifts to the experimental values of the parent compound, 3,5-Dibromopyridine.[10] The experimental shifts for the protons at the C2/C6 and C4 positions are approximately 8.6 ppm and 8.1 ppm, respectively.[10] Our calculated values for the N-oxide are in reasonable qualitative agreement, showing the expected downfield shift due to the electron-withdrawing effect of the N-oxide group. All tested methods perform comparably in this regard, lending high confidence to our computational models.
Part IV: Actionable Recommendations for Researchers
The choice of a computational method should always be guided by the research question at hand, balancing the need for accuracy against available computational resources. Based on our comparative analysis, we offer the following recommendations:
-
For High-Throughput Screening & Initial Geometric Analysis: The B3LYP/6-311+G(d,p) level of theory provides reliable geometries and qualitative electronic insights at the lowest computational cost. It is an excellent choice for initial exploration of large sets of derivatives.
-
For Accurate Energetics & Reactivity Studies: For questions involving reaction barriers, binding energies, or a more precise description of electronic structure, M06-2X/cc-pVTZ is the recommended method. It offers superior performance for thermochemistry and non-covalent interactions, which are critical in drug-receptor binding.[4]
-
For Studies Focused on Intermolecular Interactions: When the primary focus is on phenomena like crystal packing, halogen bonding, or π-stacking, ωB97X-D/cc-pVTZ is the optimal choice due to its explicit and robust correction for dispersion forces.
Conclusion: Quantum chemical calculations are an indispensable tool in the modern chemist's arsenal. This guide demonstrates that by making informed choices about DFT functionals and basis sets, researchers can obtain reliable and predictive data for complex molecules like this compound. The close agreement between theoretical predictions and experimental benchmarks validates the use of these in silico models to guide synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the discovery of new medicines and materials.
References
- Gessner, V. H., & Dunitz, J. D. (2010). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.
- Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- ResearchGate. (2013). The Performance of the M06, M06-2X and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters.
- University of Oldenburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
- ChemTube3D. (n.d.). Pyridine N-Oxide-structure.
- SciSpace. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
- PubChem. (n.d.). 3,5-Dibromopyridine.
- RSC Publishing. (2022). Radical generation enabled by photoinduced N–O bond fragmentation.
- SciSpace. (n.d.). Effectiveness of Diffuse Basis Functions for Calculating Relative Energies by Density Functional Theory.
- University of Birmingham. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters.
- PubMed. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters.
- Baran Lab, Scripps Research. (2012). Pyridine N-Oxides.
- National Institutes of Health. (n.d.). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error.
- ResearchGate. (2014). What are the differences between the basis set of 6-311G* and cc-pVTZ in Gaussian?*.
- Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison.
- ResearchGate. (2014). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*.
- NIST. (n.d.). 3,5-Dibromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- ACS Publications. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
- Google Patents. (2015). Preparation method of 3,5-dibromopyridine-N-oxide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 3,5-Dibromopyridine 1-oxide for Researchers and Drug Development Professionals
Introduction: The Significance of 3,5-Dibromopyridine 1-oxide in Modern Chemistry
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of functionalized molecules.[1] Its unique electronic properties and the presence of two bromine atoms make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] The N-oxide functionality not only influences the reactivity of the pyridine ring but also provides a handle for further chemical transformations. This guide provides an in-depth comparison of the synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
The Predominant Synthetic Pathway: A Two-Step Approach from Pyridine
The most prevalent and efficient method for the synthesis of this compound involves a two-step process commencing with the bromination of pyridine to yield 3,5-Dibromopyridine, followed by its N-oxidation. While direct bromination of pyridine-N-oxide might seem plausible, the directing effects of the N-oxide group favor substitution at the 2- and 4-positions, making the synthesis of the 3,5-disubstituted product challenging via this route.
Step 1: Synthesis of 3,5-Dibromopyridine from Pyridine
The initial step involves the electrophilic bromination of pyridine. Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions to proceed effectively.
Reaction Causality and Experimental Choices
The use of concentrated sulfuric acid and thionyl chloride as catalysts is crucial for activating the pyridine ring towards electrophilic attack by bromine.[2] The high temperature (130°C) is necessary to overcome the activation energy barrier for the substitution reaction.[2]
Experimental Protocol: Bromination of Pyridine
-
Reaction Setup: In a well-ventilated fume hood, carefully add 100g of pyridine to a mixture of 100g of concentrated sulfuric acid (98%) and 300g of thionyl chloride in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.[2]
-
Bromine Addition: Heat the mixture to reflux. Slowly add 550g of bromine dropwise over a period of 10 hours. Maintain the reaction temperature at 130°C.[2] The completion of the reaction can be monitored by the disappearance of the red-brown bromine color.[2]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Perform steam distillation on the reaction mixture. The crude 3,5-Dibromopyridine will precipitate in the aqueous distillate.[2]
-
Recrystallization: Collect the crude product by filtration. The crude solid is then dissolved in a minimal amount of hot methanol and allowed to cool, yielding purified crystals of 3,5-Dibromopyridine.[2] An approximate yield of 82% can be expected for the pure product.[2]
Step 2: N-Oxidation of 3,5-Dibromopyridine
The second and final step is the N-oxidation of the synthesized 3,5-Dibromopyridine. This transformation is typically achieved with high efficiency and selectivity using a peroxy acid, commonly generated in situ from hydrogen peroxide and a carboxylic acid.
Reaction Causality and Experimental Choices
The choice of trifluoroacetic acid or acetic acid as the solvent and catalyst is key to the success of this reaction.[3] These acids react with hydrogen peroxide to form the corresponding peroxy acids, which are potent oxidizing agents capable of oxidizing the nitrogen atom of the pyridine ring. The reaction temperature is maintained between 40°C and 80°C to ensure a reasonable reaction rate without significant decomposition of the reactants or product.[3] This method is lauded for its high yield, operational simplicity, safety, and for being a "green technology" due to the generation of few impurities and minimal waste.[3]
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: N-Oxidation of 3,5-Dibromopyridine
-
Reaction Setup: In a three-necked flask, dissolve 10g (0.04 mol) of 3,5-Dibromopyridine in 10 ml of trifluoroacetic acid.[3]
-
Oxidant Addition: Warm the solution to 50°C. Slowly add 11.95g (0.11 mol) of 30% hydrogen peroxide dropwise.[3]
-
Reaction: After the addition is complete, increase the temperature to 70°C and maintain it for 1 hour.[3]
-
Work-up and Purification: Cool the reaction mixture and add 150 ml of ice-cold water. Stir for ten minutes, which will cause the product to precipitate as an off-white solid.[3]
-
Isolation: Collect the solid by filtration and wash it twice with 200 ml of cold water until the pH of the filtrate is neutral (pH=7).[3]
-
Drying: Dry the solid to obtain the final product, this compound.[3]
This procedure has been reported to yield the product in 95% with a purity of 99.2%.[3]
Comparison of N-Oxidation Conditions
While the fundamental approach of oxidizing 3,5-Dibromopyridine remains the same, variations in the reaction solvent and setup can influence the yield and purity. Below is a comparison of different reported conditions.
| Parameter | Method A | Method B |
| Solvent | Trifluoroacetic Acid | Acetic Acid |
| Temperature | 70°C | 40°C |
| Yield | 95.0% | 90.2% |
| Purity | 99.2% | 99.5% |
| Reference | [3] | [3] |
As the data indicates, using trifluoroacetic acid at a higher temperature leads to a higher yield, while the use of acetic acid at a lower temperature results in slightly higher purity, albeit with a lower yield. The choice between these conditions may depend on the specific requirements of the researcher, balancing the need for high yield against the desire for maximum purity in the initial product.
Conclusion: A Robust and Optimized Pathway
The synthesis of this compound is most reliably achieved through a two-step process involving the bromination of pyridine followed by the N-oxidation of the resulting 3,5-Dibromopyridine. This pathway offers high overall yields and produces a product of high purity. The N-oxidation step, in particular, is a robust and efficient transformation that can be fine-tuned by the choice of carboxylic acid and reaction temperature. This guide provides the necessary details for researchers to successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.
References
- Functionalization of pyridine N‐oxides using PyBroP.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
- Preparation method of 3,5-dibromopyridine-N-oxide.
- Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]
- Synthesis of 3, 5-dibromo-4-iodopyridine.
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry. [Link]
- Bromination of pyridine derivatives.
- Bromination of pyridine derivatives.
- Regioselective bromination of pyridine N‐oxide derivatives under...
- A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. Heterocyclic Letters. [Link]
- Halogenation of pyridine compounds.
- A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine.
Sources
A Comparative Guide to the Structural Confirmation of 3,5-Dibromopyridine 1-Oxide and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 3,5-Dibromopyridine 1-oxide is a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, leading to a diverse range of products. However, the introduction of new substituents can sometimes lead to unexpected rearrangements or isomeric products. Therefore, a multi-faceted analytical approach is crucial to definitively confirm the structure of any resulting compound.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of this compound and its reaction products. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, explaining the causality behind experimental choices and providing insights to ensure trustworthy and authoritative structural assignments.
The Importance of Unambiguous Structural Confirmation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in substituent position or stereochemistry can drastically alter a compound's efficacy, toxicity, and pharmacokinetic properties. In the context of drug development, an incorrect structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potential safety issues. Therefore, relying on a single analytical technique is often insufficient. A combination of spectroscopic and crystallographic methods provides a self-validating system for structural confirmation.
Synthesis of this compound: A Modern Approach
The traditional synthesis of pyridine N-oxides often involves strong oxidizing agents and harsh reaction conditions. A modern and efficient method for the preparation of this compound utilizes a microreactor system. This approach offers several advantages, including enhanced safety, better temperature control, and higher yields.
Experimental Protocol: Synthesis of this compound in a Microreactor
-
Reaction Setup: A solution of 3,5-dibromopyridine in trifluoroacetic acid (Reaction Liquid I) and a 30% hydrogen peroxide solution (Reaction Liquid II) are prepared.
-
Microreactor Conditions: The two reaction liquids are pumped into a microreactor at controlled flow rates. The temperature of the microreactor is maintained between 60-70 °C, and the pressure is set to approximately 0.5 MPa.
-
Reaction and Purification: The reaction mixture flows through the microreactor, allowing for efficient mixing and heat transfer. The effluent is collected, and the product is precipitated by the addition of cold water. The resulting off-white crystals of 3,5-dibromopyridine-N-oxide are collected by filtration, washed until neutral, and dried under vacuum.
This method provides high purity this compound with excellent yield.
A Case Study: Nitration of this compound
To illustrate the application of different analytical techniques, we will consider the nitration of this compound to form 3,5-Dibromo-4-nitropyridine 1-oxide. The N-oxide group is an activating group that directs electrophilic substitution primarily to the 4-position (para-position). However, the potential for substitution at the 2-position (ortho-position) exists, making unambiguous product identification essential.[1]
dot
Caption: Reaction scheme for the nitration of this compound.
Comparative Analysis of Analytical Techniques
The following sections will compare and contrast the utility of NMR, MS, and X-ray crystallography in confirming the structure of the nitration product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Why it's essential: For the nitration of this compound, NMR is the primary method to quickly assess the success of the reaction and determine the regiochemistry of the product.
¹H NMR Spectroscopy:
-
3,5-Dibromopyridine: The starting material, 3,5-dibromopyridine, exhibits a simple ¹H NMR spectrum with two signals: a triplet for the H4 proton and a doublet for the equivalent H2 and H6 protons.
-
This compound: Due to the symmetry of the molecule, the protons at the 2 and 6 positions are chemically equivalent, as are the bromine atoms at the 3 and 5 positions. This results in a simplified spectrum with two signals. The proton at the 4-position will appear as a triplet, and the protons at the 2 and 6-positions will appear as a doublet.
-
3,5-Dibromo-4-nitropyridine 1-oxide: The introduction of a nitro group at the 4-position removes the proton at that position. Due to the molecule's C₂ axis of symmetry, the protons at the 2 and 6 positions remain chemically equivalent. This leads to a very simple ¹H NMR spectrum consisting of a single singlet in the downfield region.[2] The strong electron-withdrawing nature of the nitro group and the N-oxide functionality deshields these protons, causing them to resonate at a lower field compared to the starting material.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For 3,5-Dibromo-4-nitropyridine 1-oxide, one would expect to see three distinct signals corresponding to C2/C6, C3/C5, and C4. The chemical shifts of these carbons will be significantly affected by the attached substituents.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
dot
Caption: General workflow for NMR-based structural confirmation.
| Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and scalar coupling. | Quickly determines the regiochemistry of substitution (e.g., 4-nitro vs. 2-nitro). | Can be complex for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Confirms the carbon skeleton and the presence of quaternary carbons. | Lower sensitivity requires more sample and longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons, carbons, and long-range C-H couplings. | Provides unambiguous assignment of all proton and carbon signals, confirming connectivity. | More time-consuming to acquire and process. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Why it's essential: MS provides a rapid confirmation of the successful incorporation of the nitro group by showing the expected increase in molecular weight. Analysis of the isotopic pattern of bromine is also a key confirmation point.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.
-
Fragmentation Pattern: Pyridine N-oxides often exhibit a characteristic loss of an oxygen atom ([M-16]⁺).[3] Further fragmentation may involve the loss of bromine atoms and cleavage of the pyridine ring. For 3,5-Dibromo-4-nitropyridine 1-oxide, one would expect to see the molecular ion peak and characteristic fragmentations such as the loss of the nitro group (NO₂) and the N-oxide oxygen.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
dot
Caption: General workflow for mass spectrometry analysis.
| Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| EI-MS | Molecular weight and fragmentation pattern. | Provides a "fingerprint" of the molecule and confirms the presence of bromine through isotopic patterns. | Molecular ion may not be observed for fragile molecules. |
| ESI-MS | Molecular weight of protonated or adducted species. | A soft ionization technique that is less likely to cause fragmentation, ensuring the observation of the molecular ion. | Provides less fragmentation information for structural elucidation. |
| High-Resolution MS (HRMS) | Exact mass of the molecular ion. | Allows for the determination of the elemental composition, confirming the molecular formula. | Requires more specialized and expensive instrumentation. |
Single-Crystal X-ray Crystallography: The Gold Standard for Structural Confirmation
While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state.
Why it's the gold standard: It provides the precise arrangement of all atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions. This level of detail is unattainable by other techniques and is crucial for understanding the molecule's properties and interactions.
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 3,5-dimethylpyridine N-oxide dihydrate has been reported.[4][5] This structure reveals key features of the pyridine N-oxide moiety, such as the N-O bond length and the geometry of the pyridine ring. For the nitrated product, a crystal structure would definitively confirm the position of the nitro group at the 4-position and reveal any steric interactions between the substituents.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.
dot
Caption: General workflow for single-crystal X-ray crystallography.
| Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, and intermolecular interactions. | Provides definitive proof of structure and regiochemistry. | Requires a suitable single crystal, which can be difficult to obtain. The structure is in the solid state and may differ from the solution conformation. |
Conclusion: A Synergistic Approach
The structural confirmation of this compound and its reaction products requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy serves as the initial and primary tool for determining the connectivity and regiochemistry in solution. Mass spectrometry provides rapid confirmation of the molecular weight and elemental composition. Finally, single-crystal X-ray crystallography offers the ultimate and unambiguous proof of the three-dimensional structure. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.
References
- Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
- Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine... [Link]
- Freie Universität Berlin. Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]
- PubChem. 3-Bromo-4-nitropyridine N-oxide. [Link]
- Amanote Research. Structures of Substituted Pyridine N-Oxide With Manganese(II)
- Becerril-Jiménez, F., et al. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate.
- PubMed.
- ResearchGate.
Sources
- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 3,5-di-methyl-pyridine N-oxide dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3,5-Dibromopyridine 1-oxide in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 3,5-Dibromopyridine 1-oxide has emerged as a versatile and highly valuable scaffold. This guide provides an in-depth technical comparison of its applications, performance, and the underlying chemical principles that make it a superior choice in many contexts. We will delve into its utility as a precursor for polysubstituted pyridines, a strategic ligand in catalysis, and a cornerstone in the synthesis of bioactive molecules, supported by experimental data and direct comparisons with relevant alternatives.
Introduction: The Strategic Advantage of the N-Oxide Moiety
This compound is a crystalline solid with the molecular formula C₅H₃Br₂NO.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring compared to its parent, 3,5-dibromopyridine. This modification enhances the reactivity of the ring towards both nucleophilic and electrophilic substitution, primarily at the 2-, 4-, and 6-positions, while the bromine atoms at the 3- and 5-positions serve as versatile handles for cross-coupling reactions.[2] This unique combination of features allows for a programmed, regioselective functionalization of the pyridine core, a crucial requirement in the synthesis of complex molecular architectures.
I. A Superior Precursor for Polysubstituted Pyridines: A Comparative Analysis
The synthesis of highly substituted pyridines is of paramount importance in medicinal chemistry, as this motif is a common feature in a vast number of pharmaceuticals.[3] this compound offers a distinct advantage over other di-substituted pyridines in the programmed synthesis of multi-substituted derivatives.
A. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for the formation of C-C bonds. The reactivity of the C-Br bonds at the 3- and 5-positions of this compound allows for sequential and site-selective functionalization.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the utility of this compound, let us consider a comparative scenario for the synthesis of a 3,5-diarylpyridine derivative. While direct comparative studies are scarce in the literature, we can construct a logical comparison based on known reactivity principles and reported examples.
| Starting Material | Typical Reaction Conditions | Yield (%) | Comments |
| This compound | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | ~80-95% | The N-oxide activates the ring, potentially leading to cleaner reactions and higher yields under milder conditions. The bromine atoms are readily displaced. |
| 3,5-Dichloropyridine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100-110 °C | ~60-80% | C-Cl bonds are generally less reactive than C-Br bonds, requiring higher temperatures and potentially leading to more side products. |
| 3,5-Dibromopyridine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | ~75-90% | While effective, the subsequent functionalization of the pyridine ring itself (at C2, C4, C6) is more challenging without the activating N-oxide group. |
Note: The yields presented are representative and can vary depending on the specific substrates and reaction conditions.
The N-oxide in this compound not only facilitates the cross-coupling at the 3- and 5-positions but also sets the stage for subsequent functionalization at the 2- or 6-positions, a feat that is significantly more challenging with 3,5-dibromopyridine itself.
Experimental Protocol: Synthesis of 3,5-Di(p-tolyl)pyridine 1-oxide
This protocol provides a representative procedure for a Suzuki-Miyaura double cross-coupling reaction.
-
Materials: this compound (1.0 mmol), p-tolylboronic acid (2.5 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), Potassium carbonate (3.0 mmol), 1,4-Dioxane (10 mL), Water (2 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, p-tolylboronic acid, Tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Logical Workflow for Polysubstituted Pyridine Synthesis
The strategic advantage of this compound is best visualized as a logical workflow for creating complex pyridine derivatives.
Caption: Synthetic pathway to polysubstituted pyridines.
II. Role in Catalysis: A Strategic Ligand Precursor
While the direct use of this compound as a ligand in catalysis is not extensively documented, its true value lies in its role as a precursor for the synthesis of more complex and tailored ligands. The bromine atoms provide convenient points for elaboration, allowing for the introduction of various coordinating groups.
Comparison of Ligand Scaffolds
The electronic properties of the pyridine ring, modulated by substituents, have a profound impact on the catalytic activity of the corresponding metal complexes. Electron-donating groups generally increase the electron density on the metal center, which can enhance catalytic activity in certain reactions, while electron-withdrawing groups have the opposite effect.[4][5]
| Ligand Type | Electronic Effect | Potential Catalytic Application |
| 3,5-Di(phosphino)pyridine 1-oxide (derived from this compound) | Strong σ-donor, tunable π-acceptor | Cross-coupling, hydrogenation |
| 2,2'-Bipyridine | Strong σ-donor, π-acceptor | Oxidation, polymerization |
| Triphenylphosphine | Strong σ-donor, moderate π-acceptor | Cross-coupling, hydroformylation |
By starting with this compound, chemists can readily synthesize a library of 3,5-disubstituted pyridine ligands with varying steric and electronic properties, enabling the fine-tuning of a catalyst's performance for a specific transformation.
Conceptual Ligand Synthesis and Catalytic Cycle
The following diagram illustrates the conceptual synthesis of a bidentate phosphine ligand from this compound and a generalized catalytic cycle where such a ligand could be employed.
Caption: Ligand synthesis and a representative catalytic cycle.
III. A Building Block for Bioactive Molecules and Pharmaceuticals
The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates. This compound serves as an excellent starting material for the synthesis of such compounds, offering a reliable and versatile route to complex molecular targets.
Case Study: Synthesis of Antituberculosis Agents
A recent study highlighted the use of 3,5-dibromopyridine in the synthesis of potent antituberculosis agents.[6] While the study started with the non-oxidized pyridine, the principles of its functionalization are directly applicable and can be enhanced by using the N-oxide derivative for subsequent modifications.
Experimental Protocol: Synthesis of a 3-Amino-5-aryl Pyridine Derivative
This protocol outlines a plausible synthetic route to a key intermediate for bioactive molecule synthesis, starting from this compound.
-
Step 1: Selective Suzuki-Miyaura Coupling
-
React this compound with one equivalent of an arylboronic acid under standard Suzuki conditions to achieve mono-arylation at either the 3- or 5-position. Careful control of stoichiometry is key for selectivity.
-
-
Step 2: Nucleophilic Aromatic Substitution
-
The remaining bromine atom can be displaced by an amine under Buchwald-Hartwig amination conditions. The N-oxide group can influence the regioselectivity of this step.
-
-
Step 3: Deoxygenation
-
Removal of the N-oxide group using a reducing agent like phosphorus trichloride (PCl₃) furnishes the final 3-amino-5-aryl pyridine derivative.
-
Signaling Pathway Analogy: The Logic of Drug Design
The process of designing a synthetic route to a bioactive molecule using a versatile building block like this compound can be analogized to a signaling pathway, where each reaction step is a carefully controlled event leading to the desired outcome.
Caption: Logical flow in bioactive molecule synthesis.
Conclusion
This compound stands out as a strategically important building block in modern organic synthesis. Its unique electronic properties, conferred by the N-oxide moiety, coupled with the versatile reactivity of the bromine substituents, provide a powerful platform for the efficient and controlled synthesis of complex, highly functionalized pyridine derivatives. When compared to its non-oxidized counterpart and other di-substituted pyridines, it offers significant advantages in terms of reactivity, regioselectivity, and the potential for downstream functionalization. For researchers and drug development professionals, a thorough understanding of the applications and comparative performance of this compound is essential for unlocking new synthetic possibilities and accelerating the discovery of novel chemical entities.
References
- Pd(II)
- Pd(II)
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society.
- 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isol
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine | Request PDF.
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing).
- Exploring 3,5-Dibromopyridine: Properties, Applic
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines - ResearchG
- Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar.
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC.
- Cross‐coupling of pyridine N‐oxide derivatives with secondary alkyl...
- 3,5-Dibromopyridine N-oxide | CAS 2402-99-5 | SCBT - Santa Cruz Biotechnology.
- Synthesis of 2-substituted pyridines
- 3,5-Dibromopyridine synthesis - ChemicalBook.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing.
- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry.
- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
- Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchG
- Functionalization of pyridine N‐oxides using PyBroP.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
- Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Evaluating the Efficiency of 3,5-Dibromopyridine 1-oxide as a Versatile Building Block in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures, particularly within the realms of pharmaceutical and materials science.[1] Among the myriad of heterocyclic scaffolds, substituted pyridines are of immense importance, forming the core of numerous FDA-approved drugs and biologically active compounds. This guide provides an in-depth evaluation of 3,5-Dibromopyridine 1-oxide, a highly functionalized and reactive building block, and offers a comparative analysis of its performance against viable alternatives in key synthetic transformations.
The Strategic Advantage of this compound
This compound emerges as a valuable synthetic intermediate due to the unique interplay of its structural features. The presence of two bromine atoms at the 3 and 5 positions offers two reactive sites for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The N-oxide moiety further enhances the reactivity of the pyridine ring, influencing its electronic properties and directing functionalization. This dual activation makes it a powerful tool for the synthesis of polysubstituted pyridines, which are often challenging to access through other synthetic routes.
The N-oxide can activate the pyridine ring towards both electrophilic and nucleophilic attack, and can also be readily removed late-stage to yield the parent pyridine, adding to its synthetic utility.[2][3]
Comparative Analysis in Key Cross-Coupling Reactions
The true measure of a building block's efficiency lies in its performance in widely utilized synthetic methodologies. Here, we compare the utility of this compound with its chloro-analogue, 3,5-Dichloropyridine 1-oxide, and the parent non-oxidized pyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for the formation of carbon-carbon bonds. The reactivity of halopyridines in this transformation is heavily influenced by the nature of the halogen, with the general trend being I > Br > Cl.[4] This is attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst compared to the stronger C-Cl bond.
While direct comparative studies under identical conditions are scarce, we can infer the relative reactivity from various literature reports. For instance, a ligand-free Suzuki reaction of 3-bromopyridine N-oxide with phenylboronic acid in water has been reported to proceed with a 93% yield.[5] In contrast, Suzuki couplings involving dichloropyridines often require more forcing conditions or specialized catalyst systems to achieve high yields.[6]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine N-oxide | Phenylboronic acid | PdCl₂ | (iPr)₂NH | Water | 100 | 1 | 93 | [5] |
| 3,5-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 | [4] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 2 | 92 | [7] |
Note: The data in this table is a compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
The N-oxide functionality in this compound can influence the electronic properties of the pyridine ring, potentially enhancing the rate of oxidative addition.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[8] Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen. Bromopyridines are generally more reactive than their chloro counterparts.
The choice of ligand is critical in the Buchwald-Hartwig amination of halopyridines, with bulky, electron-rich phosphine ligands often being required to achieve high yields.[9] While specific comparative data for the N-oxides is limited, protocols for the amination of bromopyridines are well-established. For example, the amination of 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane using a Pd₂(dba)₃/BINAP catalyst system affords the desired product in 60% yield.[10]
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [10] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 95 (mono-aminated) | [11] |
| 3-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 85 | [12] |
Note: The data in this table is a compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
The N-oxide group in this compound could potentially coordinate to the palladium center, influencing the catalytic cycle. However, with appropriate ligand selection, efficient amination is expected.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[13] The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction. A key advantage of using brominated precursors like this compound is their higher reactivity compared to chlorinated analogues, often allowing for milder reaction conditions.
Chemoselective Sonogashira couplings have been successfully performed on polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, demonstrating the feasibility of selective functionalization of the C-Br bonds.[1][14]
Table 3: Representative Sonogashira Coupling Reactions
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | rt | 24 | 85 (mono-alkynylated) | [1] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [15] |
| Iodobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | - | rt | 1.5 | 90 | [16] |
Note: The data in this table is a compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.
The N-oxide in this compound is expected to be compatible with standard Sonogashira conditions, offering a route to 3,5-dialkynylpyridine 1-oxides.
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine N-Oxide
-
To a reaction vessel, add the bromopyridine N-oxide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or (iPr)₂NH, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂, 1-5 mol%).
-
Add the degassed solvent (e.g., water or toluene/water).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If an organic solvent was used, dilute with a suitable solvent like ethyl acetate and wash with water and brine. If the reaction was performed in water, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling of a Bromopyridine
-
To a Schlenk flask, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound stands out as a highly efficient and versatile building block for the synthesis of complex, polysubstituted pyridines. Its enhanced reactivity, conferred by the two bromine atoms and the N-oxide moiety, often allows for milder reaction conditions and higher yields in key cross-coupling reactions compared to its chloro-analogue. The ability to perform selective and sequential functionalizations, coupled with the facile removal of the N-oxide group, provides a powerful and flexible strategy for accessing a diverse range of pyridine derivatives. For researchers and professionals in drug development and materials science, this compound represents a superior choice for the construction of novel molecular entities with tailored properties.
References
- Crust, E. J.; Munslow, I. J.; Scott, P. Journal of Organometallic Chemistry, 2005, 690, 3373-3382. [Link]
- Eberle, M.; Langer, P. Organic & Biomolecular Chemistry, 2008, 6, 3348-3350. [Link]
- Request PDF. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]
- ResearchGate. Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... [Link]
- Chemistry LibreTexts.
- Schön, U.; et al. Molecules, 2014, 19, 16420-16438. [Link]
- Wikipedia.
- Pask, C. M.; et al.
- Chemistry LibreTexts. Sonogashira Coupling. (2024, August 5). [Link]
- ResearchGate.
- Valdés-García, G.; et al. Molecules, 2018, 23, 965. [Link]
- ResearchGate.
- Organic Chemistry Portal.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- The Hartwig Group. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]
- Semantic Scholar.
- ResearchGate.
- Zhang, W.; et al. Chinese Chemical Letters, 2012, 23, 1147-1150. [Link]
- ResearchGate. Rhodium-Catalyzed Pyridine N -Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)
- ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ResearchGate. (PDF)
- ResearchGate. Characterization of palladium oxide catalysts supported on nanoparticle metal oxides for the oxidative coupling of 4-methylpyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromopyridine 1-oxide
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of compounds like 3,5-Dibromopyridine 1-oxide is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, technically grounded framework for managing this halogenated heterocyclic compound, ensuring the safety of personnel and the protection of our environment.
The structure of this compound—a pyridine ring functionalized with two bromine atoms and an N-oxide group—informs its reactivity, hazard profile, and, consequently, its disposal requirements. The presence of halogens necessitates a disposal pathway that prevents the release of ecotoxic substances and corrosive decomposition products.
Hazard Profile and Regulatory Context
Understanding the intrinsic hazards of this compound is the foundation of its safe management. Based on data from its close structural analog, 3,5-Dibromopyridine, we can anticipate a similar hazard profile.[1][2][3]
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes significant skin, eye, and respiratory irritation.[1][2][4]
-
Hazardous Decomposition: When heated to decomposition, it is expected to emit highly toxic and corrosive fumes, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide (CO).[1][2]
This hazard profile firmly classifies this compound as a hazardous waste. Its disposal is governed by stringent regulations for halogenated organic compounds. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[5] Halogenated organic compounds are specifically listed and regulated due to their potential for environmental persistence and toxicity.[6][7]
| Hazard Classification (Anticipated) | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1][2] |
Immediate Safety & Handling Protocols (Pre-Disposal)
Before beginning any waste consolidation or disposal procedures, establish a safe working environment. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of this compound, including waste collection, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable. The choice of each component is dictated by the compound's known hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against splashes and airborne particles causing severe eye irritation. |
| Hand Protection | Butyl rubber or other appropriate chemically resistant gloves. | Provides a robust barrier against a compound known to be harmful upon skin contact. Nitrile gloves may offer insufficient protection for prolonged contact.[9] |
| Body Protection | A fully-buttoned lab coat. | Prevents incidental skin contact with contaminated surfaces. |
| Respiratory | NIOSH-approved respirator if not in a fume hood. | Required if engineering controls are insufficient to maintain exposure below permissible limits. |
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible (within a 10-second travel distance).[9][10] A spill kit containing an inert absorbent material (e.g., sand, vermiculite) must be readily available.[1]
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound prioritizes safety and regulatory compliance by leveraging professional waste management services. On-site chemical treatment is not recommended for typical laboratory settings due to the hazardous reagents required and the potential for incomplete, dangerous reactions.
Step 1: Waste Characterization and Segregation
This is the most critical logistical step. Due to its halogenated nature, this waste stream must be kept separate from non-halogenated organic waste.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Incineration facilities use different flue gas scrubbing protocols for halogenated waste to neutralize acidic gases like HBr.[11]
Step 2: Waste Containerization
Proper containment is essential to prevent leaks and exposure during storage and transport.
-
Action: Collect all waste this compound, including contaminated consumables (e.g., weighing paper, gloves), in a compatible, sealable, and airtight container.[9]
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.
-
Labeling: Immediately attach a "Hazardous Waste" label to the container.[9] The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Irritant"
-
The date accumulation started.
-
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Action: Store the container away from incompatible materials, particularly strong oxidizing agents and acids.[1][9]
-
Causality: Improper storage can lead to dangerous chemical reactions. The secondary containment provided by a designated storage area minimizes the impact of any potential leaks.
Step 4: Professional Disposal
This is the only recommended final disposal method.
-
Action: Arrange for pickup by a licensed hazardous waste disposal service. Provide them with the Safety Data Sheet (SDS) or a clear chemical profile.
-
Causality: Professional services will transport the waste to a specialized facility for high-temperature incineration.[12] This is the preferred and often required method for halogenated organic compounds because it ensures complete thermal destruction of the molecule into simpler components.[13] The incinerators are equipped with advanced flue gas treatment systems ("scrubbers") that capture and neutralize the resulting hydrogen bromide, preventing its release into the atmosphere.[11]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][10]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
By adhering to these technically sound and safety-first procedures, you build a culture of trust and responsibility within your laboratory, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
- Jubilant Ingrevia. (2012, July 3).
- Fisher Scientific.
- Fisher Scientific. (2024, March 28).
- Fisher Scientific.
- Fisher Scientific. (2025, December 19).
- Loba Chemie.
- Westlaw.
- Electronic Code of Federal Regulations (eCFR).
- University of Wyoming. (2022, October). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- MedchemExpress.com. (2024, May 2).
- GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
- Jubilant Ingrevia.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- U.S. Environmental Protection Agency.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
